[Amino(phenyl)methyl]phosphonic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[amino(phenyl)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFNOUUKULVDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305747 | |
| Record name | (α-Aminobenzyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-22-0 | |
| Record name | (α-Aminobenzyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18108-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (aminophenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (α-Aminobenzyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [Amino(phenyl)methyl]phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Amino(phenyl)methyl]phosphonic acid, a phosphorus-containing analogue of the amino acid phenylalanine, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to α-amino acids allows it to act as a mimic and potential inhibitor of various enzymes. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the Kabachnik-Fields reaction and the Mannich-type reaction. Detailed experimental protocols, quantitative data on reaction yields, and characterization data are presented to assist researchers in the efficient synthesis and identification of this important molecule.
Introduction
α-Aminophosphonic acids are a class of organophosphorus compounds that have garnered considerable attention due to their diverse biological activities. By replacing the carboxylic acid group of an amino acid with a phosphonic acid moiety, these analogues can act as antagonists in various biological processes. This compound, as a bioisostere of phenylalanine, has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving peptide metabolism. This guide details the most common and effective methods for its laboratory-scale synthesis.
Synthetic Pathways
The synthesis of this compound is primarily achieved through two well-established multicomponent reactions: the Kabachnik-Fields reaction and the Mannich-type reaction. Both pathways offer a convergent approach to the target molecule from simple starting materials.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot synthesis involving the condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[1][2][3][4] In the context of synthesizing this compound, this typically involves the reaction of benzaldehyde, an ammonia source (or a primary amine that can be later deprotected), and a dialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.
The Mannich-type Reaction
The Mannich reaction provides a direct route to α-aminomethylphosphonic acids.[5] This three-component condensation involves a non-enolizable aldehyde (benzaldehyde), an amine (ammonia), and orthophosphorous acid.[6] This method has the advantage of directly yielding the phosphonic acid, thereby avoiding the final hydrolysis step.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis via Kabachnik-Fields Reaction and Subsequent Hydrolysis
This two-step procedure first involves the formation of a phosphonate ester, which is then hydrolyzed to the final product.
Step 1: Synthesis of Diethyl [Amino(phenyl)methyl]phosphonate
-
Materials:
-
Benzaldehyde
-
Ammonia (aqueous solution, e.g., 25%) or an appropriate amine source
-
Diethyl phosphite
-
Ethanol (solvent)
-
Catalyst (optional, e.g., Lewis acids like In(OTf)₃)[7]
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add aqueous ammonia (1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the imine in situ.
-
To this mixture, add diethyl phosphite (1.2 equivalents). If a catalyst is used, it can be added at this stage (e.g., 5 mol% In(OTf)₃).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl [amino(phenyl)methyl]phosphonate as a solid.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Diethyl [amino(phenyl)methyl]phosphonate
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, suspend diethyl [amino(phenyl)methyl]phosphonate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone) or by ion-exchange chromatography.[8][9][10][11]
-
One-Pot Synthesis via Mannich-type Reaction
This method offers a more direct route to the final product.
-
Materials:
-
Benzaldehyde
-
Ammonium chloride
-
Phosphorous acid
-
Concentrated hydrochloric acid (HCl)
-
Water
-
-
Procedure: [6]
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, combine ammonium chloride (0.33 mole), crystalline phosphorous acid (1 mole) dissolved in water (100 mL), and concentrated HCl (100 mL).
-
Heat the mixture to reflux.
-
Slowly add benzaldehyde (1 mole) dropwise over approximately 1 hour.
-
Continue refluxing for an additional 1-2 hours after the addition is complete.
-
Cool the reaction mixture. The product may crystallize upon cooling.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from water or a water/ethanol mixture.
-
Quantitative Data
The yield of this compound can vary significantly depending on the chosen synthetic route, catalyst, and reaction conditions.
| Synthetic Method | Amine Source | Carbonyl Source | Phosphorus Source | Catalyst/Conditions | Yield (%) | Reference |
| Kabachnik-Fields | Aniline | Aromatic Aldehydes | Diethyl Phosphite | Diphenylphosphinic acid, EtOH, 40°C, 30 min | up to 90% | [12] |
| Kabachnik-Fields | Various Amines | Aldehydes/Ketones | Diethyl Phosphite | Indium(III) chloride | Good | [2] |
| Mannich-type | Ammonium Chloride | Benzaldehyde | Phosphorous Acid | HCl, Reflux | ~70-80% | [6] |
Table 1: Comparison of reported yields for the synthesis of α-aminophosphonates under various conditions. Note that yields are highly substrate and condition-dependent.
Characterization Data
The structure of this compound is confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methine proton adjacent to the amino and phosphonate groups, and the protons of the amino group. The chemical shifts and coupling constants are crucial for structural elucidation.[13][14][15]
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. This compound will exhibit a characteristic signal in the phosphonate region of the spectrum. The chemical shift provides information about the electronic environment of the phosphorus atom.[12][13][15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), P=O, and P-O-H functional groups.
| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | J (Hz) |
| Ar-H | 7.3-7.5 | m | - |
| CH-P | 4.1-4.3 | d | ~16-18 |
| NH₂ | 8.0-8.5 | br s | - |
| P-OH | 10-12 | br s | - |
| ³¹P NMR (DMSO-d₆) | δ (ppm) |
| P | ~15-20 |
Table 2 & 3: Expected NMR spectroscopic data for this compound. Actual values may vary depending on the solvent and other experimental conditions.
Biological Activity and Signaling Pathways
α-Aminophosphonic acids are known to act as mimics of amino acids and can inhibit enzymes that process them.[17][18] For instance, derivatives of this compound have been shown to act as inhibitors of enzymes such as acid phosphatases.[19] Their mechanism of action often involves binding to the active site of an enzyme, mimicking the tetrahedral transition state of peptide bond hydrolysis.[20] The specific signaling pathways that are modulated by this compound are dependent on the enzyme it inhibits. For example, inhibition of prostatic acid phosphatase could have implications in signaling pathways related to bone metabolism.[17]
Conclusion
The synthesis of this compound can be readily achieved through well-established methods such as the Kabachnik-Fields and Mannich-type reactions. The choice of synthetic route may depend on the availability of starting materials, desired scale, and purification capabilities. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize and characterize this important compound for further investigation in drug discovery and development. The provided data and diagrams serve as a practical resource for the efficient implementation of these synthetic strategies.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. diaion.com [diaion.com]
- 9. Automated trace level determination of glyphosate and aminomethyl phosphonic acid in water by on-line anion-exchange solid-phase extraction followed by cation-exchange liquid chromatography and post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 11. Purification of plant extracts for ion-exchange chromatography of free amino-acids : Rothamsted Research [repository.rothamsted.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
[Amino(phenyl)methyl]phosphonic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of [Amino(phenyl)methyl]phosphonic Acid
Introduction
This compound is an organophosphorus compound and a structural analog of the amino acid phenylalanine. As part of the broader class of α-aminophosphonic acids, it is recognized for its significant biological activities, which stem from its ability to act as a bioisostere of α-amino acids.[1][2] The tetrahedral geometry of the phosphonic acid group mimics the high-energy transition state of peptide bond hydrolysis, making it a potent inhibitor of various enzymes involved in peptide metabolism.[1] This property has led to extensive research into its potential applications in medicine and agrochemistry, including roles as an antitumor, antiviral, antibacterial, and antihypertensive agent.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. Data for both the racemic mixture and the (R)-enantiomer are provided where available.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀NO₃P | [5] |
| Molecular Weight | 187.13 g/mol | [6] |
| IUPAC Name | This compound | [5] |
| CAS Number | 37714-05-9 ((R)-enantiomer) | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C(N)P(=O)(O)O | [5] |
| InChIKey | ZKFNOUUKULVDOB-UHFFFAOYSA-N (racemic) | [5] |
| InChIKey ((R)-enantiomer) | ZKFNOUUKULVDOB-SSDOTTSWSA-N | [6] |
Physicochemical Data
| Property | Value | Details | Source |
| XLogP3 | -3.2 | Predicted measure of lipophilicity. | [5][6] |
| Hydrogen Bond Donors | 3 | Computed value. | [6] |
| Hydrogen Bond Acceptors | 4 | Computed value. | [6] |
| Rotatable Bond Count | 2 | Computed value. | [6] |
| Topological Polar Surface Area | 83.6 Ų | Computed value. | [6] |
| pKa (Predicted) | pKa₁: 0.5-1.5, pKa₂: 5.0-6.5 | General values for aminophosphonic acids. | [7] |
Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide insight into the molecule's shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.04711 | 140.5 |
| [M+Na]⁺ | 210.02905 | 146.7 |
| [M-H]⁻ | 186.03255 | 139.9 |
| [M+NH₄]⁺ | 205.07365 | 158.5 |
| [M+K]⁺ | 226.00299 | 144.8 |
| Data sourced from PubChemLite, calculated using CCSbase.[5] |
Experimental Protocols and Synthesis
The synthesis of α-aminophosphonates like this compound is most commonly achieved through multicomponent reactions, prized for their efficiency.
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot synthesis involving an aldehyde (benzaldehyde), an amine (ammonia or an ammonia source), and a dialkyl phosphite.[8]
General Protocol:
-
Iminé Formation: Benzaldehyde reacts with the amine to form an imine intermediate.
-
Nucleophilic Addition: The dialkyl phosphite adds to the imine C=N double bond. This step is often catalyzed by Lewis or Brønsted acids.
-
Hydrolysis: The resulting dialkyl α-aminophosphonate ester is hydrolyzed under acidic conditions (e.g., boiling with concentrated HCl) to yield the final this compound.[9]
The workflow for this synthesis is illustrated below.
Enantioselective Synthesis
To obtain specific enantiomers, such as the (R)-isomer, asymmetric synthesis methods are employed. This can be achieved by using chiral catalysts, chiral amines, or chiral phosphites during the Kabachnik-Fields or related aza-Pudovik reactions.[8] Separation of racemates using classical resolution techniques with chiral acids like dibenzoyl-L-tartaric acid is also a viable, though sometimes low-yielding, method.[9]
Biological Activity and Mechanism of Action
α-Aminophosphonic acids are recognized as "bioisosteres" of α-amino acids, meaning they have a similar size, shape, and electronic distribution, allowing them to interact with biological systems.[2] Their primary mechanism of action is enzyme inhibition.[1][10]
Enzyme Inhibition
The phosphonic acid group (-PO₃H₂) is tetrahedral, closely resembling the transition state of peptide bond cleavage by peptidases.[1] Unlike the transient and unstable tetrahedral intermediate of a carboxyl group during hydrolysis, the P-C bond is stable. This allows the molecule to bind tightly to the active site of an enzyme, acting as a transition-state analog inhibitor and blocking its catalytic activity.[10]
This inhibitory action is the basis for the wide range of reported biological effects:
-
Anticancer: Inhibition of proteases involved in tumor growth and metastasis.[3][4]
-
Antibacterial: Targeting enzymes essential for bacterial cell wall biosynthesis, such as alanine racemase.[1][11]
-
Antiviral: Inhibition of viral proteases, such as HIV protease.[1]
-
Neuromodulatory: Acting as antagonists for receptors like the N-methyl-D-aspartic acid (NMDA) receptor.[10]
The logical relationship for its role as a transition-state analogue inhibitor is visualized below.
Conclusion
This compound is a compound of significant interest due to its structural analogy to phenylalanine and its potent biological activity as an enzyme inhibitor. Its synthesis via established methods like the Kabachnik-Fields reaction makes it accessible for further research. The data and protocols summarized in this guide offer a technical foundation for scientists and researchers exploring its therapeutic potential in drug discovery and development.
References
- 1. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H10NO3P) [pubchemlite.lcsb.uni.lu]
- 6. [(R)-amino(phenyl)methyl]phosphonic acid | C7H10NO3P | CID 1550365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 8. The Last Decade of Optically Active α-Aminophosphonates [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of α-Aminophosphonic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonic acids, synthetic analogs of natural α-amino acids where a phosphonic acid group replaces the carboxylic acid moiety, have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their unique tetrahedral geometry, mimicking the transition state of peptide bond cleavage, makes them potent enzyme inhibitors.[1] This technical guide provides an in-depth overview of the biological activities of α-aminophosphonic acids, focusing on their anticancer, antibacterial, antiviral, and herbicidal properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Core Biological Activities and Quantitative Data
The biological activities of α-aminophosphonic acids are diverse, with significant potential in various therapeutic and agricultural applications. The following sections and tables summarize the quantitative data (IC50, MIC, EC50/CC50) for different biological activities.
Anticancer Activity
α-Aminophosphonic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] Their proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as serine proteases and protein tyrosine phosphatases, leading to the induction of apoptosis.[3][4]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB 231 (Breast adenocarcinoma) | 55.1 | [2] |
| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate carcinoma) | 29.4 | [2] |
| Phosphonoylmethyl-aminophosphonate 2d | MDA-MB 231 (Breast adenocarcinoma) | 45.8 | [2] |
| Phosphonoylmethyl-aminophosphonate 2b | A431 (Skin carcinoma) | 53.2 | [2] |
| α-Aminophosphonate 5 | PTP1B (enzyme inhibition) | 6.64 | [5] |
Antibacterial Activity
Several α-aminophosphonic acid derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-α-aminophosphonate 9e | Gram-positive bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 9g | Gram-positive bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 9h | Gram-positive bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 9i | Gram-positive bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 9f | Gram-negative bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 9g | Gram-negative bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 9h | Gram-negative bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 10k | Gram-negative bacteria | 0.25 - 128 | [6] |
| Quinoline-α-aminophosphonate 10l | Gram-negative bacteria | 0.25 - 128 | [6] |
Antiviral Activity
The antiviral potential of α-aminophosphonic acids has been demonstrated against various viruses, including the Avian Coronavirus (Infectious Bronchitis Virus, IBV) and Tobacco Mosaic Virus (TMV).[7][8]
| Compound/Derivative | Virus | EC50 (µg/mL) | CC50 (µM) | Reference |
| Amide derivative 6g | Tobacco Mosaic Virus (TMV) | 54.8 | - | [8] |
| Amide derivative 6l | Tobacco Mosaic Virus (TMV) | 60.0 | - | [8] |
| Amide derivative 6n | Tobacco Mosaic Virus (TMV) | 65.2 | - | [8] |
| 1,3,4-Oxadiazole-derived α-aminophosphonate 5c | Avian Coronavirus (IBV) | - | ~550 | [7] |
| 1,3,4-Oxadiazole-derived α-aminophosphonic acid 6a | Avian Coronavirus (IBV) | - | ~550 | [7] |
| 1,3,4-Oxadiazole-derived α-aminophosphonic acid 6b | Avian Coronavirus (IBV) | - | ~550 | [7] |
| 1,3,4-Oxadiazole-derived α-aminophosphonic acid 6d | Avian Coronavirus (IBV) | - | ~550 | [7] |
| 1,3,4-Oxadiazole-derived α-aminophosphonic acid 6e | Avian Coronavirus (IBV) | - | ~550 | [7] |
| Diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-nitrophenyl)methyl]phosphonate (5b) | Avian Coronavirus (IBV) | - | 1598.8 | [7] |
Herbicidal Activity
Certain α-amino phosphonate derivatives containing a pyrimidinyl moiety have shown promising herbicidal activities, comparable to commercial herbicides.
| Compound/Derivative | Activity Level | Reference |
| Pyrimidinyl α-amino phosphonate Ib | Good | [9] |
| Pyrimidinyl α-amino phosphonate Ic | Good | [9] |
| Pyrimidinyl α-amino phosphonate Ig | Good | [9] |
| Pyrimidinyl α-amino phosphonate Ii | Good | [9] |
| Pyrimidinyl α-amino phosphonate Ik | Good | [9] |
| Pyrimidinyl α-amino phosphonate Im | Good | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of α-aminophosphonates and for key biological assays.
Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation for the synthesis of α-aminophosphonates.[1][4]
Materials:
-
Aldehyde or ketone (1 mmol)
-
Amine (1 mmol)
-
Dialkyl phosphite (1 mmol)
-
Catalyst (e.g., Lewis acids, iodine, silica gel)[4]
-
Solvent (or solvent-free conditions)[4]
Procedure:
-
Mix the aldehyde or ketone, amine, and dialkyl phosphite in a reaction vessel.
-
Add the catalyst if required.
-
The reaction can be carried out under solvent-free conditions or in a suitable solvent.[4]
-
The reaction mixture is typically stirred at room temperature or heated, depending on the specific reactants and catalyst used. Microwave irradiation can also be employed to accelerate the reaction.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified by column chromatography or recrystallization.
Two primary mechanistic pathways are proposed for the Kabachnik-Fields reaction: one proceeding through an imine intermediate and the other via an α-hydroxyphosphonate intermediate.[1][6]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][10][11]
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
α-Aminophosphonic acid derivatives (test compounds)
-
MTT solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the α-aminophosphonic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][12]
Materials:
-
Bacterial strains
-
Mueller-Hinton broth or agar
-
α-Aminophosphonic acid derivatives (test compounds)
-
96-well microtiter plates or petri dishes
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[7]
-
Serial Dilutions: Prepare two-fold serial dilutions of the α-aminophosphonic acid derivatives in Mueller-Hinton broth in a 96-well plate.[7]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[13][14]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
6- or 24-well plates
-
Culture medium
-
α-Aminophosphonic acid derivatives (test compounds)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known concentration of the virus in the presence of various concentrations of the α-aminophosphonic acid derivative.
-
Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1-2 hours).
-
Overlay: Remove the virus inoculum and add an overlay medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining: Fix and stain the cells with crystal violet. Plaques, which are areas of dead or lysed cells, will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The effective concentration that reduces the number of plaques by 50% (EC50) is determined.
Signaling Pathways Modulated by α-Aminophosphonic Acids
The therapeutic potential of α-aminophosphonic acids often stems from their ability to inhibit specific enzymes and thereby modulate critical signaling pathways.
Inhibition of Serine Proteases: uPA and DPPIV
Diaryl α-aminophosphonate derivatives are potent and selective inhibitors of serine proteases such as urokinase-type plasminogen activator (uPA) and dipeptidyl peptidase IV (DPPIV).[15][16]
-
uPA Signaling in Cancer: uPA is overexpressed in many cancers and plays a crucial role in tumor invasion and metastasis by degrading the extracellular matrix.[17][18] Inhibition of uPA by α-aminophosphonates can block this process and also induce apoptosis by downregulating the PI3K/AKT survival pathway.[17][18]
-
DPPIV in Glucose Homeostasis: DPPIV is an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[1] By inhibiting DPPIV, α-aminophosphonates can prolong the action of GLP-1, leading to improved glucose control, making them potential therapeutic agents for type 2 diabetes.[1]
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor and its substrates.[2][7][12] α-Aminophosphonates that inhibit PTP1B can enhance insulin sensitivity, representing a promising strategy for the treatment of type 2 diabetes and obesity.
Induction of Apoptosis
Several α-aminophosphonic acid derivatives have been shown to induce apoptosis in cancer cells.[3][4] This can occur through various mechanisms, including the inhibition of survival pathways (as seen with uPA inhibition) and the activation of caspase cascades. For instance, some derivatives have been shown to decrease the expression of anti-apoptotic proteins like BIRC2 (cIAP1) and increase the expression of pro-apoptotic proteins.[4]
Conclusion
α-Aminophosphonic acids represent a promising class of biologically active compounds with significant therapeutic and agricultural potential. Their ability to act as transition-state analog inhibitors of key enzymes provides a strong foundation for the rational design of novel drugs and herbicides. This technical guide has provided a comprehensive overview of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action at the molecular level. Continued research into the synthesis, biological evaluation, and structure-activity relationships of α-aminophosphonic acid derivatives is warranted to fully exploit their potential in addressing critical challenges in human health and agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminomethylphosphonic Acid and Methoxyacetic Acid Induce Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine Synthetase as a Therapeutic Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine synthetase regulates the immune microenvironment and cancer development through the inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Licensing instead of fueling: Glutamine synthetase promotes mitotic progression via a non-metabolic mechanism | Visualized Cancer Medicine [vcm.edpsciences.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasminogen activator urokinase expression reveals TRAIL responsiveness and supports fractional survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
The Core Mechanism of Action of Aminophosphonates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphonates are a class of organophosphorus compounds that serve as structural analogues of amino acids, where a phosphonic acid moiety replaces the carboxylic acid group.[1] This structural mimicry is the cornerstone of their diverse biological activities, allowing them to act as antagonists of their corresponding amino acids and inhibit enzymes involved in their metabolism.[1] Their inherent stability to hydrolysis compared to phosphates makes them robust candidates for drug development.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of aminophosphonates, with a focus on their role as enzyme inhibitors, their impact on signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Transition State Analogue Inhibition
The primary mechanism by which aminophosphonates exert their biological effects is through the inhibition of enzymes.[2][3] Their tetrahedral phosphorus center mimics the high-energy tetrahedral transition state of peptide bond hydrolysis or other enzymatic reactions involving carboxylates.[4][5] This allows them to bind tightly to the active site of enzymes, acting as potent competitive or, in some cases, irreversible inhibitors.[5][6][7]
Inhibition of Specific Enzyme Classes:
Aminophosphonates have been shown to inhibit a wide array of enzymes, with their specificity being dictated by the side chains attached to the core structure.
-
Serine Proteases: Diaryl α-aminophosphonates are potent, irreversible inhibitors of serine proteases.[7] The mechanism involves the nucleophilic attack of the active site serine on the phosphorus atom, leading to the formation of a stable, covalent phosphonyl-enzyme adduct.[3][8] This class of inhibitors has shown promise in targeting enzymes involved in cancer progression and other diseases.[7]
-
Metallo-β-Lactamases: These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics. α-Aminophosphonates have been designed as inhibitors of metallo-β-lactamases like NDM-1 and VIM-2, with some compounds exhibiting inhibitory activity in the low micromolar range.[9][10]
-
Aminopeptidases: As analogues of amino acids, aminophosphonates are effective inhibitors of aminopeptidases.[5][11] For instance, certain [1-amino-2-(N-alkylamino)ethyl]phosphonic acids act as slow-binding inhibitors of microsomal aminopeptidase.[11]
-
Farnesyl Diphosphate Synthase (FPPS): Nitrogen-containing bisphosphonates, a subclass of aminophosphonates, are potent inhibitors of FPPS, a key enzyme in the mevalonate pathway.[1][12] This inhibition leads to the accumulation of isopentenyl pyrophosphate (IPP), which has downstream effects on cell signaling and can trigger an immune response.[13]
Impact on Signaling Pathways
Beyond direct enzyme inhibition, aminophosphonates can modulate intracellular signaling pathways, contributing to their therapeutic effects.
-
Mevalonate Pathway: By inhibiting FPPS, nitrogen-containing bisphosphonates disrupt the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][13] These molecules are essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac, which are critical for various cellular processes including proliferation, survival, and cytoskeletal organization.
-
Protein Tyrosine Phosphatases (PTPs): Certain aryl-containing aminophosphonates have been identified as inhibitors of protein tyrosine phosphatases, such as PTP1B, and serine/threonine phosphatase PP-2A.[14] PTPs are crucial regulators of signal transduction pathways, and their inhibition can modulate signaling cascades involved in metabolic diseases and cancer.[15]
-
PI3K/AKT/mTOR and VEGFR-2 Signaling: In the context of cancer, aminophosphonates have been suggested to exert their effects by modulating pathways like the PI3K/AKT/mTOR signaling cascade, which is frequently mutated in breast cancer.[16] Additionally, they may target VEGFR-2, a key receptor in tumor angiogenesis.[17]
Quantitative Data on Aminophosphonate Activity
The inhibitory potency of aminophosphonates is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes representative data from the literature.
| Aminophosphonate Derivative | Target Enzyme/Cell Line | IC50 / Ki Value | Reference |
| (aminomethyl)benzylphosphonate 8a | Acetylcholinesterase (AChE) | IC50 = 1.215 µM | |
| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Microsomal aminopeptidase | Ki = 0.87 µM | [11] |
| α-aminophosphonate N-derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 ≈ 6.64 µM | [18] |
| Novel α-aminophosphonates | Metallo-β-lactamase NDM-1 and VIM-2 | IC50 = 4.1–506 μM | [10] |
| (naphth-2-yl) difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP-1B) | IC50 = 40-50 µM | [14] |
| Sulfonamide-containing aminophosphonates | Cyclooxygenase-2 (COX-2) | IC50 = 0.28 ± 0.05 µM | |
| Phosphinoylmethyl-aminophosphonate 2e | Prostatic carcinoma cells (PC-3) | IC50 ≈ 29.4 µM | [10] |
Experimental Protocols
Elucidating the mechanism of action of aminophosphonates involves a combination of synthetic chemistry, biochemical assays, and cell-based studies.
Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates.[9] It is a one-pot, three-component condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite.[9]
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve the amine (1 equivalent), the carbonyl compound (1 equivalent), and the dialkyl phosphite (1 equivalent) in an appropriate solvent (e.g., acetonitrile).[16]
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., perchloric acid) to the mixture.[16]
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).[16]
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[16]
-
Characterization: Confirm the structure of the synthesized α-aminophosphonate using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, IR spectroscopy, and mass spectrometry.[19]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of an aminophosphonate against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Aminophosphonate inhibitor
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and aminophosphonate inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the aminophosphonate inhibitor at various concentrations. Include a control well with no inhibitor.
-
Pre-incubation: Add the enzyme to each well and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. This reflects the rate of product formation.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk or Dixon plots) can be performed to determine the type of inhibition and the Ki value.[20]
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aminophosphonate compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.[19]
-
Compound Treatment: Treat the cells with various concentrations of the aminophosphonate compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10] Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
Conclusion
Aminophosphonates represent a versatile class of compounds with significant potential in drug discovery and development. Their core mechanism of action, primarily as transition state analogue inhibitors of a wide range of enzymes, underpins their diverse biological activities, from antibacterial and antiviral to anticancer and herbicidal effects. The ability of certain aminophosphonates to modulate key signaling pathways further enhances their therapeutic potential. A thorough understanding of their synthesis, biochemical activity, and cellular effects, as detailed in this guide, is crucial for the rational design and development of novel aminophosphonate-based therapeutics. The experimental protocols outlined provide a foundational framework for researchers to investigate and characterize the mechanism of action of new aminophosphonate candidates.
References
- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINETICS AND MECHANISM OF INHIBITION OF SERINE ESTERASES BY FLUORINATED AMINOPHOSPHONATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Reducing farnesyl diphosphate synthase levels activates Vγ9Vδ2 T cells and improves tumor suppression in murine xenograft cancer models [frontiersin.org]
- 14. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of protein kinase signaling by protein phosphatases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to [Amino(phenyl)methyl]phosphonic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [amino(phenyl)methyl]phosphonic acid derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. These molecules, as isosteres of α-amino acids, exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and antibacterial effects. This document details their synthesis, biological evaluation, and mechanisms of action, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through diagrams.
Synthesis of this compound Derivatives
The primary synthetic route to α-aminophosphonates is the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[1][2][3] This reaction can proceed through two main pathways: the "imine" pathway, where the amine and carbonyl compound first form an imine that subsequently reacts with the phosphite, or the "α-hydroxyphosphonate" pathway, where the carbonyl and phosphite react first.[4] The predominant pathway is often dependent on the specific reactants and conditions used.[4]
Experimental Protocol: Synthesis of Diethyl [Amino(phenyl)methyl]phosphonate via Kabachnik-Fields Reaction
This protocol describes a general procedure for the synthesis of a representative α-aminophosphonate ester.
Materials:
-
Benzaldehyde
-
Aniline
-
Diethyl phosphite
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., Lewis acids like InCl₃, or catalyst-free under microwave irradiation)[5][6]
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and aniline (1 equivalent) in ethanol.
-
Add diethyl phosphite (1 equivalent) to the mixture.
-
If using a catalyst, add it to the reaction mixture (e.g., a catalytic amount of InCl₃).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Alternatively, the reaction can be carried out under microwave irradiation for a shorter duration.[6][7]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure diethyl [amino(phenyl)methyl]phosphonate.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.
Experimental Protocol: Hydrolysis of Diethyl [Amino(phenyl)methyl]phosphonate to this compound
The final step to obtain the biologically active phosphonic acid is the dealkylation of the phosphonate ester.
Materials:
-
Diethyl [amino(phenyl)methyl]phosphonate
-
Concentrated hydrochloric acid (HCl) or trimethylsilyl bromide (TMSBr) followed by methanol.
-
Toluene (for azeotropic removal of water)
Procedure using HCl:
-
To the diethyl [amino(phenyl)methyl]phosphonate in a round-bottom flask, add an excess of concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC or ³¹P NMR until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual water.
-
The resulting this compound can be further purified by recrystallization.
Biological Activities and Quantitative Data
This compound derivatives have been extensively studied for their potential as therapeutic agents, particularly as anticancer and enzyme-inhibiting compounds.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these derivatives against a variety of cancer cell lines. The biological activity is often influenced by the nature and position of substituents on the phenyl ring and the amino group. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 (Breast) | 29.4 - 169.2 | [8] |
| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate) | 29.4 - 169.2 | [8] |
| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate (4u) | HeLa (Cervical) | Moderate to High | [9] |
| Alizarin-containing α-aminophosphonates (7h, 7j, 7n) | Various (KB, NCI-H460, HepG2, etc.) | Moderate to High | [10] |
| β-Carboline-α-aminophosphonate (BCP-1) | MCF-7 (Breast) | Not specified | [11] |
| β-Carboline-α-aminophosphonate (BCP-1) | MDA-MB-231 (Breast) | Not specified | [11] |
| Aminophosphonate-irinotecan conjugate (9b) | SK-OV-3 (Ovarian) | 0.92 - 3.23 | [12] |
Enzyme Inhibitory Activity
The structural similarity of α-aminophosphonic acids to α-amino acids allows them to act as competitive or non-competitive inhibitors of various enzymes. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound/Derivative | Enzyme | Inhibition Type | Kᵢ (mM) | Reference |
| [(Benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid (4) | Tyrosinase | Non-competitive | 0.076 | [13][14] |
| Phenylglycine phosphonic acid analogs (7, 8) | Porcine aminopeptidase N (pAPN) | Competitive | Micromolar range | [15][16] |
| Phenylglycine phosphonic acid analogs (12, 13) | Porcine aminopeptidase N (pAPN) | Inactive | > 1 | [15][16] |
| 1-Amino-3-(3-fluorophenyl) propylphosphonic acid (15c) | Human aminopeptidase N (hAPN) | Not specified | Sub-micromolar range | [17] |
Visualizing Key Processes
Synthesis Workflow: The Kabachnik-Fields Reaction
The following diagram illustrates the "imine" pathway of the Kabachnik-Fields reaction for the synthesis of an α-aminophosphonate.
Mechanism of Action: Anticancer Activity
The anticancer mechanism of some this compound derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Mechanism of Action: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of this enzyme are of interest for treating hyperpigmentation disorders.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. app.scientifiq.ai [app.scientifiq.ai]
- 11. β-Carboline-α-aminophosphonate Derivative: A Promising Antitumor Agent for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Aminophosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the discovery, history, and core scientific principles of aminophosphonic acids. It details their synthesis, biological significance as amino acid analogues, and their impact on drug development and agrochemistry, supported by quantitative data, experimental protocols, and pathway visualizations.
Early Discovery and Historical Milestones
The field of aminophosphonic acids, while now a cornerstone of medicinal and agricultural chemistry, had humble beginnings. These organophosphorus compounds were relatively obscure until the mid-20th century. A pivotal moment in their history was the independent discovery of an efficient three-component synthesis method in 1952 by Martin Kabachnik in the Soviet Union and Ellis Fields in the United States. This reaction, now famously known as the Kabachnik-Fields reaction , provided a straightforward pathway to α-aminophosphonates and catalyzed an explosion of research into this novel class of compounds.
Initially, interest was primarily academic, but the discovery of naturally occurring aminophosphonic acids, such as 2-aminoethylphosphonic acid (AEP) in ciliates, shifted the focus towards their biological potential. Researchers quickly recognized that the phosphonic acid moiety [-PO(OH)₂] could act as a structural analogue, or bioisostere , of the carboxylic acid group [-COOH] found in natural amino acids. This realization opened the door to designing aminophosphonic acids as competitive inhibitors for enzymes involved in amino acid metabolism, establishing their roles as herbicides, antibiotics, and therapeutic agents.
The Principle of Bioisosterism: A Structural Analogy
The biological activity of α-aminophosphonic acids is fundamentally rooted in their structural similarity to α-amino acids. The tetrahedral geometry and acidic nature of the phosphonic acid group allow it to mimic the planar carboxylate group, enabling it to fit into the active sites of enzymes that process amino acids. However, the differences in size, shape, and acidity between the two groups are significant enough to disrupt the normal catalytic process, often leading to potent enzyme inhibition. This principle of bioisosteric replacement is a foundational concept in rational drug design.
Key Synthetic Methodologies: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction remains one of the most efficient and widely used methods for synthesizing α-aminophosphonates.[1][2] This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[1] The reaction can proceed through two primary mechanistic pathways: one involving the initial formation of an imine followed by nucleophilic addition of the phosphite, and another where the phosphite first adds to the carbonyl to form an α-hydroxyphosphonate, which is subsequently displaced by the amine.[1][2] The prevailing mechanism often depends on the specific reactants and conditions used.[2]
The following is a generalized protocol for the synthesis of α-aminophosphonate derivatives, representative of the methodologies described in the literature.[3]
Materials:
-
Substituted Aldehyde (1.0 eq)
-
Substituted Aromatic Amine (1.0 eq)
-
Diethyl phosphite (1.0 eq)
-
Catalyst (e.g., Amberlite IRC-748, LiClO₄, or other Lewis acid)[3][4]
-
Solvent (e.g., Toluene, or solvent-free conditions)[3]
Procedure:
-
A mixture of the substituted aldehyde (10 mmol), substituted aromatic amine (10 mmol), and diethyl phosphite (10 mmol) is prepared in a round-bottom flask.
-
The catalyst (e.g., 5 mol%) is added to the mixture. If a solvent is used, approximately 20 mL of toluene is added.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 80°C), depending on the specific reactants and catalyst used.[5]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically ranging from 30 minutes to several hours).[3]
-
Work-up: Upon completion, if a solid catalyst was used, it is filtered off. The solvent, if any, is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure α-aminophosphonate derivative.
Biological Activity and Applications
Aminophosphonates exhibit a vast range of biological activities, making them valuable in medicine and agriculture. They function as enzyme inhibitors, antibacterial agents, antiviral agents, and antitumor reagents.[6][7] Their negligible mammalian toxicity makes them particularly attractive for therapeutic development.[7]
The following table summarizes the cytotoxic activity (IC₅₀ values) of several novel α-aminophosphonate derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2a | HEP2 | Epidermoid Carcinoma | 9.8 ± 0.5 | [4] |
| 2a | HCT-116 | Colon Carcinoma | 7.5 ± 0.3 | [4] |
| 2d | HCT-116 | Colon Carcinoma | 9.3 ± 0.4 | [4] |
| 4b | HEP2 | Epidermoid Carcinoma | 11.2 ± 0.7 | [4] |
| 4b | HCT-116 | Colon Carcinoma | 8.9 ± 0.4 | [4] |
| 4d | HEP2 | Epidermoid Carcinoma | 10.5 ± 0.6 | [4] |
| 2e | MDA-MB-231 | Breast Adenocarcinoma | 28.9 ± 2.6 | [6] |
| 2e | PC-3 | Prostate Carcinoma | 16.7 ± 1.2 | [6] |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.[8]
Case Study: Glyphosate and the Shikimate Pathway
Perhaps the most commercially successful aminophosphonic acid is Glyphosate , the active ingredient in many broad-spectrum herbicides.[9] Its efficacy stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[10] This enzyme is critical in the shikimate pathway, a metabolic route used by plants and microorganisms to synthesize essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[11][12] Humans and other animals lack this pathway, which contributes to glyphosate's low direct toxicity to mammals.[9]
Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP).[13] It binds to the EPSP synthase-S3P complex, mimicking a transition state and effectively blocking the pathway.[14][15] This shutdown prevents the synthesis of essential amino acids, leading to metabolic disruption and plant death.[10]
Conclusion
From their initial synthesis through the clever chemistry of Kabachnik and Fields to their current status as indispensable tools in medicine and agriculture, aminophosphonic acids have had a remarkable history. Their journey illustrates the power of fundamental chemical discovery and the principle of bioisosterism in developing biologically active molecules. The versatility of their synthesis and the breadth of their biological effects ensure that aminophosphonic acids will remain a fertile ground for research and innovation for years to come, with ongoing efforts to discover novel derivatives with enhanced efficacy and new therapeutic applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Glyphosate and Roundup proven to disrupt gut microbiome by inhibiting shikimate pathway [gmwatch.org]
- 12. researchgate.net [researchgate.net]
- 13. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 14. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EPSP synthase - Wikipedia [en.wikipedia.org]
spectroscopic characterization of [Amino(phenyl)methyl]phosphonic acid
A Spectroscopic Guide to [Amino(phenyl)methyl]phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound belonging to the class of α-aminophosphonic acids. These compounds are structural analogues of α-amino acids, where a carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique chemical and biological properties, making them valuable subjects of study in medicinal chemistry and drug development. Their potential applications include roles as enzyme inhibitors, peptide mimics, and pharmacological agents. A thorough spectroscopic characterization is fundamental to confirming the structure, purity, and properties of this molecule. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize this compound, complete with data summaries and experimental protocols.
Molecular Structure
-
Molecular Formula: C₇H₁₀NO₃P[1]
-
SMILES: C1=CC=C(C=C1)C(N)P(=O)(O)O[1]
-
InChI: InChI=1S/C7H10NO3P/c8-7(12(9,10,11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)[1]
-
Monoisotopic Mass: 187.03983 Da[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and types of protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Phenyl-H | 7.2 - 7.5 | Multiplet | - |
| CH | ~4.0 | Doublet | ~16-20 (²JP-H) |
| NH₂ | Variable | Broad Singlet | - |
| OH | Variable | Broad Singlet | - |
Note: The chemical shifts for NH₂ and OH protons are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| Phenyl C (quaternary) | ~135-140 | - |
| Phenyl CH | ~125-130 | - |
| CH-P | ~55-65 | ¹JC-P ~130-150 |
Note: The carbon attached to the phosphorus atom will show a characteristic splitting due to coupling.
³¹P NMR Spectroscopy
³¹P NMR is particularly useful for phosphorus-containing compounds, providing a direct window into the chemical environment of the phosphorus atom.
Table 3: Predicted ³¹P NMR Chemical Shifts
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ³¹P | ~15-25 | Multiplet (due to coupling with protons) |
Note: The chemical shift is reported relative to an external standard, typically 85% H₃PO₄.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phosphonic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (amine) | 3200-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| P=O stretch | 1150-1250 | Strong |
| P-O-H stretch | 900-1050 | Strong |
| C-N stretch | 1020-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 5: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 188.04711 |
| [M+Na]⁺ | 210.02905 |
| [M-H]⁻ | 186.03255 |
| [M+NH₄]⁺ | 205.07365 |
| [M+K]⁺ | 226.00299 |
(Data sourced from PubChem)[1]
Experimental Protocols
General Sample Preparation
For NMR and IR spectroscopy, this compound should be dissolved in a suitable solvent. For NMR, deuterated solvents such as D₂O or DMSO-d₆ are commonly used. For IR, the sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. For mass spectrometry, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base to aid ionization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C. Set the spectral width to 0-200 ppm.
-
³¹P NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected phosphorus chemical shift range. Use an external reference of 85% H₃PO₄.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.
-
Chromatography: Inject the sample onto a suitable LC column (e.g., C18) to separate it from any impurities.
-
Mass Analysis: Acquire mass spectra in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Determine the molecular weight from the mass of the parent ion and analyze the fragmentation pattern if MS/MS data is acquired.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of this compound. The provided data and protocols serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
References
An In-depth Technical Guide to [Amino(phenyl)methyl]phosphonic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Amino(phenyl)methyl]phosphonic acid is an organophosphorus compound and a structural analog of the amino acid phenylalanine. As a member of the α-aminophosphonic acid class, it has garnered significant interest in medicinal chemistry and drug development due to its diverse biological activities. These compounds are known to act as enzyme inhibitors, receptor antagonists, and haptens for catalytic antibody production. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the biological activity of this compound, with a focus on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.
Physical and Chemical Properties
The physical and chemical properties of this compound and its derivatives are summarized in the tables below. It is important to note that while some data pertains directly to the target compound, other values are for structurally related analogs and serve as valuable reference points.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀NO₃P | [1] |
| Molecular Weight | 187.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 18108-22-0 | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(N)P(=O)(O)O | |
| InChI | InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11) |
Table 2: Physicochemical Data
| Property | Value | Remarks | Source |
| Melting Point | 90-94 °C | Data for Diethyl 4-Aminobenzylphosphonate | [3] |
| Solubility | Water: 50 mg/mL | Data for (Aminomethyl)phosphonic acid | [4] |
| Methylene chloride, acetone, benzene: Soluble | Data for Diethyl 4-Aminobenzylphosphonate | [3] | |
| Water: Insoluble | Data for Diethyl 4-Aminobenzylphosphonate | [3] | |
| pKa₁ | ~1.83 | Estimated from Phenylphosphonic acid | [5] |
| pKa₂ | ~7.07 | Estimated from Phenylphosphonic acid | [5] |
| XLogP3 | -3.2 | Computed | [1] |
Table 3: Spectroscopic Data (Characteristic Ranges for Aminophosphonic Acids)
| Technique | Characteristic Features | Source |
| ¹H NMR | Aromatic protons (δ 7-8 ppm), methine proton (CH-P, doublet), amino protons (broad), P-OH protons (broad). | [6][7] |
| ¹³C NMR | Aromatic carbons, methine carbon (C-P, doublet with ¹JCP coupling). | [8][9] |
| ³¹P NMR | Characteristic chemical shift for phosphonic acids (δ 10-30 ppm). | [10][11] |
| IR Spectroscopy | P=O stretch (~1200 cm⁻¹), P-OH stretch (~900-1000 cm⁻¹), N-H stretch, C-H aromatic stretch. | [12] |
| Mass Spectrometry | Molecular ion peak, fragmentation patterns involving loss of water, ammonia, and portions of the phosphonic acid group. | [13][14] |
Experimental Protocols
Synthesis of this compound via the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component reaction that provides an efficient route to α-aminophosphonates. The general mechanism involves the formation of an imine from an amine and an aldehyde, followed by the nucleophilic addition of a dialkyl phosphite. The resulting dialkyl α-aminophosphonate is then hydrolyzed to the final α-aminophosphonic acid.
Materials:
-
Benzaldehyde
-
Ammonia (aqueous solution, e.g., 25%)
-
Diethyl phosphite
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Imine Formation: A mixture of benzaldehyde (1 equivalent) and aqueous ammonia (1.5 equivalents) in toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the benzaldehyde is consumed.
-
Phosphonylation: The reaction mixture is cooled, and diethyl phosphite (1.2 equivalents) is added. The mixture is then heated under reflux for several hours. The progress of the reaction is monitored by TLC.
-
Hydrolysis: After cooling to room temperature, the solvent is removed under reduced pressure. Concentrated hydrochloric acid is added to the residue, and the mixture is refluxed for several hours to hydrolyze the diethyl ester.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Biological Activity and Signaling Pathways
This compound and its analogs are recognized for their activity as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[15] Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders.[16] By blocking the NMDA receptor, these compounds can modulate neuronal excitability and offer neuroprotective effects.
The antagonism of the NMDA receptor by compounds like this compound can influence several downstream signaling pathways. Two prominent pathways affected are the Extracellular signal-regulated kinase (ERK) pathway and the mTOR (mammalian target of rapamycin) pathway. Inhibition of the NMDA receptor can lead to a reduction in the activation of these pathways, which are crucial for cell proliferation, survival, and synaptic plasticity.[3][15]
Conclusion
This compound represents a valuable scaffold in the design of bioactive molecules. Its physical and chemical properties, coupled with its established role as an NMDA receptor antagonist, make it a compound of significant interest for the development of novel therapeutics for neurological disorders. The synthetic route via the Kabachnik-Fields reaction provides a reliable method for its preparation, allowing for further structural modifications to optimize its pharmacological profile. Future research will likely focus on elucidating the precise interactions of this compound with its biological targets and further exploring its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US3816517A - Process of producing amino methylene phosphonic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13 C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mTOR - Wikipedia [en.wikipedia.org]
- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
The Therapeutic Arsenal of Aminophosphonates: A Technical Guide for Drug Development
Introduction: Aminophosphonates, synthetic analogs of amino acids where a carboxylic acid is replaced by a phosphonic acid group, have emerged as a versatile class of compounds with a broad spectrum of therapeutic applications. Their structural mimicry of natural amino acids allows them to interact with various biological targets, leading to potent inhibitory effects on enzymes and modulation of critical signaling pathways. This technical guide provides an in-depth overview of the therapeutic potential of aminophosphonates, focusing on their applications as anticancer, antiviral, antibacterial, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this promising field.
Core Therapeutic Applications
Aminophosphonates have demonstrated efficacy in a multitude of therapeutic areas, primarily stemming from their ability to act as antagonists of amino acids and inhibit enzymes involved in their metabolism.[1] This inhibitory action disrupts cellular processes crucial for the survival and proliferation of pathogens and cancer cells.
Anticancer Activity
A significant body of research highlights the potential of aminophosphonates as anticancer agents.[2][3] Their mechanisms of action are often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatases (PTPs) and the PI3K/Akt signaling pathway.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based α-aminophosphonates | HCT-116 (Colon) | 1.35 - 8.41 | [4] |
| Pyrazole-based α-aminophosphonates | HEPG2 (Liver) | 1.82 - 9.12 | [4] |
| Diethyl (aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates | MCF-7 (Breast) | Promising activity at 20 µg/mL | [5] |
| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 (Breast) | 55.1 | [6][7] |
| Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate) | 29.4 | [6][7] |
| Phosphonoylmethyl-aminophosphonate 2b | A431 (Skin) | 53.2 | [6] |
| α-aminophosphonate dimethyl acetal 4f | A549 (Lung) | 1.3 | [8] |
| Allylic α-aminophosphine oxide 15c | A549 (Lung) | 0.1 | [8] |
Antiviral Activity
Aminophosphonates have shown promise as antiviral agents against a range of viruses, including Tobacco Mosaic Virus (TMV), Human Herpesvirus (HHV), and influenza virus.[9][10][11] Their antiviral activity is often attributed to the inhibition of viral replication processes.
Quantitative Data on Antiviral Activity:
| Compound Class | Virus | Activity Metric | Value | Reference |
| α-Aminophosphonates with hydrazone | Tobacco Mosaic Virus (TMV) | Curative Activity | up to 65.1% | [9] |
| α-Aminophosphonates with hydrazone | Tobacco Mosaic Virus (TMV) | Protective Activity | up to 74.3% | [9] |
| α-Aminophosphonates with hydrazone | Tobacco Mosaic Virus (TMV) | Inactivation Activity | up to 94.3% | [9] |
| α-Aminophosphonates containing alkoxyethyl moieties | Tobacco Mosaic Virus (TMV) | Curative Rate | up to 56.5% | |
| (S)-HPMPC (Cidofovir) | Human Herpesvirus 6A (HHV-6A) | EC50 | ~0.3 µg/mL | [4] |
| (S)-HPMPC (Cidofovir) | Human Herpesvirus 6B (HHV-6B) | EC50 | ~1.2 µg/mL | [4] |
| (S)-HPMPC (Cidofovir) | Human Herpesvirus 7 (HHV-7) | EC50 | ~3.0 µg/mL | [4] |
| USC-373 (HPMPC prodrug) | Varicella-Zoster Virus (VZV) | EC50 | 0.004 µM |
Antibacterial Activity
The structural similarity of aminophosphonates to amino acids makes them effective inhibitors of bacterial enzymes essential for cell wall synthesis and other metabolic pathways.[6] This has led to the exploration of aminophosphonates as a novel class of antibacterial agents.
Enzyme Inhibition
The primary mechanism behind the therapeutic effects of many aminophosphonates is their ability to act as transition-state analogue inhibitors of various enzymes.[12] This includes proteases, aminopeptidases, and phosphatases.
Quantitative Data on Enzyme Inhibition:
| Compound Class | Enzyme Target | IC50 / Ki | Reference |
| α-Aminophosphonate N-derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: ~6.64 µM | [9] |
| (Naphth-2-yl) difluoromethylphosphonic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | IC50: 40-50 µM | |
| Phenylhydrazonopyrazolone sulfonate (PHPS1) | SHP2 | Ki: 0.73 µM | [10] |
| Dipeptide Phe-Asp | SHP2 | IC50: 5.2 µM | [13] |
Key Signaling Pathways and Mechanisms of Action
The anticancer and other therapeutic effects of aminophosphonates are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases, such as PTP1B and SHP2, are key regulators of signaling pathways that control cell growth, proliferation, and differentiation.[11] Overactivity of these phosphatases is implicated in various cancers and metabolic disorders. Aminophosphonates can act as competitive inhibitors by binding to the active site of PTPs, mimicking the phosphorylated tyrosine residue of the natural substrate.[5]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism.[14] Its aberrant activation is a hallmark of many cancers. While direct inhibition of PI3K/Akt/mTOR by aminophosphonates is still an area of active research, their ability to inhibit upstream signaling components like PTPs can indirectly modulate this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of α-aminophosphonate N-derivatives as novel, potent and selective inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Environmental Fate of [Amino(phenyl)methyl]phosphonic Acid: A Technical Guide
Disclaimer: Limited direct scientific literature is available on the specific environmental fate of [Amino(phenyl)methyl]phosphonic acid. Therefore, this guide synthesizes information from analogous aminophosphonate compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and degradation pathways described herein are based on studies of structurally related compounds and would require specific adaptation and validation for this compound.
Introduction
This compound, also known as α-aminobenzylphosphonic acid, is an organophosphorus compound belonging to the class of aminophosphonates. These compounds are structural analogues of amino acids, where a carboxyl group is replaced by a phosphonic acid moiety. This structural similarity can lead to significant biological activity, making them of interest in various fields, including as potential pharmaceuticals and agrochemicals. Understanding the environmental fate of such compounds is crucial for assessing their potential environmental impact.
This technical guide provides a detailed overview of the expected environmental behavior of this compound, focusing on its degradation, mobility, and potential for bioaccumulation.
Physicochemical Properties
The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. While specific experimental data for this compound is scarce, general properties of aminophosphonates can be inferred.
| Property | Expected Value/Characteristic for this compound | Implication for Environmental Fate |
| Water Solubility | High | Likely to be mobile in aquatic systems. |
| Vapor Pressure | Low | Not expected to be volatile; atmospheric transport is unlikely. |
| Log Kow | Low | Low potential for bioaccumulation in fatty tissues. |
| pKa | Multiple values due to amino and phosphonic acid groups | Speciation in the environment will be pH-dependent, affecting its charge, solubility, and sorption behavior. |
Degradation Pathways
The environmental persistence of this compound will be determined by its susceptibility to biotic and abiotic degradation processes.
Biodegradation
Microbial degradation is a primary pathway for the breakdown of many organophosphonates in the environment. Bacteria, in particular, have been shown to utilize phosphonates as a source of phosphorus, carbon, or nitrogen. The key to this process is the enzymatic cleavage of the stable carbon-phosphorus (C-P) bond.
Several enzymatic pathways for C-P bond cleavage have been identified in microorganisms, with the most common being the C-P lyase pathway . This multi-enzyme complex can cleave the C-P bond of various phosphonates, ultimately mineralizing them to inorganic phosphate. Another significant pathway involves phosphonatases , which hydrolyze the C-P bond of specific phosphonates.
For this compound, it is plausible that microorganisms capable of degrading other aminophosphonates could also facilitate its breakdown. A potential biodegradation pathway could involve the initial cleavage of the C-P bond to yield aminophenylmethane and inorganic phosphate, or cleavage of the C-N bond.
A study on the bacterial isolate Ochrobactrum sp. BTU1 demonstrated its capability to degrade various aminophosphonates, including glyphosate and ethylenediaminetetra(methylenephosphonic acid) (EDTMP), by utilizing them as a sole phosphorus source. The degradation was promoted by C-P lyase.[1]
Hypothesized Biodegradation Pathway:
Caption: Hypothesized microbial degradation of this compound.
Abiotic Degradation
Photodegradation:
Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process for some organic compounds. For phosphonates, photodegradation can be enhanced by the presence of photosensitizers such as iron.[2] Studies on other phosphonates have shown that they can undergo conversion under UV light, with the reaction rates being influenced by pH and the presence of metal ions.[2] The degradation of phosphonates through this process can lead to the formation of orthophosphates and other by-products.[2]
Hydrolysis:
The phosphonate group is generally stable to hydrolysis under typical environmental pH conditions. However, under more extreme acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the C-P bond. The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a common synthetic procedure, often requiring strong acidic or basic conditions and elevated temperatures.[3]
Mobility in the Environment
The mobility of this compound in soil and aquatic systems will be governed by its adsorption and desorption characteristics.
Soil Mobility
Phosphonates are known to adsorb strongly to soil particles, particularly to clay minerals and metal oxides (e.g., iron and aluminum oxides).[4] This adsorption is primarily due to the interaction of the negatively charged phosphonate group with positively charged sites on the soil mineral surfaces. The strength of this adsorption is influenced by soil pH, organic matter content, and the concentration of competing anions like phosphate.
Given its structural similarities to other aminophosphonates, this compound is expected to exhibit strong adsorption to soil, which would limit its mobility and leaching potential into groundwater. However, in soils with low clay and metal oxide content, or under conditions of high phosphate concentrations, its mobility could be higher.
Transport in Water
Due to its likely high water solubility, any this compound that is not adsorbed to soil or sediment has the potential to be transported in surface waters. In aquatic environments, its fate will be determined by a combination of photodegradation, biodegradation, and partitioning to suspended sediments.
Bioaccumulation
Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than that in the surrounding environment. For non-polar, lipophilic compounds, this is often related to their octanol-water partition coefficient (Kow). As this compound is expected to have a low Log Kow, its potential for bioaccumulation in the fatty tissues of organisms is considered to be low.
Ecotoxicity
The ecotoxicity of this compound is not well-documented. However, studies on the analogous compound aminomethylphosphonic acid (AMPA) have shown it to have low chronic toxicity to aquatic organisms such as Daphnia magna and fathead minnows (Pimephales promelas).[5][6] It is important to note that toxicity can be species-specific, and further studies would be required to determine the ecotoxicological profile of this compound.
Experimental Protocols
Detailed experimental protocols for assessing the environmental fate of a substance are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are examples of standard test guidelines that would be appropriate for evaluating the environmental fate of this compound.
Biodegradation in Soil
Protocol based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil
-
Test System: Prepare microcosms using at least two different soil types with varying characteristics (e.g., pH, organic carbon content, texture).
-
Test Substance Application: Apply radiolabeled (e.g., 14C-labeled) this compound to the soil samples at a concentration relevant to its expected environmental loading.
-
Incubation: Incubate the soil microcosms in the dark under controlled temperature and moisture conditions, either aerobically (with continuous air flow) or anaerobically (purged with an inert gas).
-
Sampling and Analysis: At specified time intervals, extract soil samples using appropriate solvents. Analyze the extracts for the parent compound and potential transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).
-
Mineralization: Trap any evolved 14CO2 (from aerobic tests) or 14CH4 (from anaerobic tests) to quantify the extent of mineralization.
-
Data Analysis: Determine the rate of degradation and the half-life (DT50) of the parent compound. Identify and quantify major transformation products.
Adsorption/Desorption in Soil
Protocol based on OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method
-
Test System: Use several different soil types with a range of physicochemical properties.
-
Adsorption Phase: Prepare solutions of this compound at various concentrations in a 0.01 M CaCl2 solution. Add these solutions to known amounts of soil and shake until equilibrium is reached.
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the test substance. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.
-
Desorption Phase: After the adsorption phase, replace a portion of the supernatant with a fresh CaCl2 solution and shake again to reach a new equilibrium. Analyze the supernatant to determine the amount of desorbed substance.
-
Data Analysis: Calculate the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) from the adsorption data.
Experimental Workflow for Adsorption/Desorption Study:
Caption: Workflow for a soil adsorption/desorption batch equilibrium experiment.
Conclusion and Research Needs
The environmental fate of this compound is largely unknown, and this guide provides an extrapolated overview based on the behavior of similar aminophosphonate compounds. It is anticipated that this compound will exhibit low volatility, high water solubility, and strong adsorption to soil, limiting its mobility. Biodegradation is expected to be the primary degradation pathway, although photodegradation may also contribute to its breakdown in aquatic environments. The potential for bioaccumulation is predicted to be low.
To provide a more definitive assessment of the environmental risk posed by this compound, further research is critically needed in the following areas:
-
Determination of key physicochemical properties: Experimental data on water solubility, vapor pressure, and Kow are essential.
-
Biodegradation studies: Investigations to determine the rate and extent of biodegradation in relevant environmental matrices (soil, water, sediment) and to identify the microorganisms and enzymatic pathways involved.
-
Photodegradation studies: Experiments to quantify the rate of photodegradation in water and to identify the resulting photoproducts.
-
Mobility studies: Adsorption/desorption experiments using a variety of soil types to accurately determine Kd and Koc values.
-
Ecotoxicology studies: Acute and chronic toxicity tests on a range of aquatic and terrestrial organisms to establish a comprehensive ecotoxicological profile.
The generation of this data will be vital for conducting a thorough environmental risk assessment and ensuring the safe use of this compound in any future applications.
References
- 1. aloki.hu [aloki.hu]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiotic degradation of glyphosate into aminomethylphosphonic acid in the presence of metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Analytical Methods Used in Biotransformation Studies of Organophosphonates [ouci.dntb.gov.ua]
Toxicological Profile of Aminomethylphosphonic Acid (AMPA): An In-depth Technical Guide
Disclaimer: Initial literature searches for "[Amino(phenyl)methyl]phosphonic acid" yielded limited toxicological data. Consequently, this guide focuses on the significantly more researched and environmentally relevant compound, Aminomethylphosphonic Acid (AMPA), a primary metabolite of the widely used herbicide glyphosate. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Aminomethylphosphonic acid (AMPA) is a phosphonic acid derivative of significant environmental interest due to its prevalence as the primary degradation product of glyphosate. Toxicological evaluation of AMPA indicates a generally low order of acute toxicity. However, concerns regarding potential genotoxicity and effects on aquatic ecosystems have been raised. This technical guide provides a comprehensive overview of the available toxicological data for AMPA, including detailed summaries of key studies and their experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
Acute and Sub-chronic Toxicity
AMPA exhibits low acute toxicity via the oral route in mammalian studies. Sub-chronic studies have identified the liver and urinary bladder as potential target organs at high doses.
Quantitative Acute and Sub-chronic Toxicity Data
| Study Type | Species | Route | Endpoint | Value | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 | 8300 mg/kg bw | (WHO, 1996)[1] |
| 90-Day Dietary Study | Rat | Oral | NOAEL | 400 mg/kg bw/day | (WHO, 1997, 2005)[2] |
Table 1: Summary of Acute and Sub-chronic Toxicity Data for AMPA.
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
The 90-day oral toxicity study in rodents is a cornerstone for evaluating the sub-chronic effects of a substance.[1][3][4][5]
Objective: To determine the potential adverse effects of repeated oral administration of a test substance over a 90-day period.
Methodology:
-
Test Animals: Young, healthy rodents (typically rats) are used.[3]
-
Dose Groups: At least three dose levels of the test substance and a control group are included. Each group consists of an equal number of male and female animals.[5]
-
Administration: The test substance is administered orally, typically via the diet, drinking water, or gavage, on a daily basis for 90 days.[5]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[5]
-
Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analyses.
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Endpoints: The study aims to identify target organs, characterize toxic effects, and determine a No-Observed-Adverse-Effect Level (NOAEL).[5]
Experimental Workflow for a 90-Day Oral Toxicity Study.
Genotoxicity
The genotoxic potential of AMPA has been investigated in a battery of in vitro and in vivo assays, with some studies indicating a potential for DNA damage at higher concentrations.
Summary of Genotoxicity Studies
| Assay Type | Test System | Concentration/Dose | Result | Reference |
| Comet Assay | Hep-2 cells (in vitro) | 2.5 - 7.5 mM | Positive (DNA damage) | Mañas et al., 2009[5][6] |
| Chromosome Aberration | Human lymphocytes (in vitro) | 1.8 mM | Positive (clastogenic effect) | Mañas et al., 2009[5][6] |
| Micronucleus Test | Mice (in vivo) | 200 - 400 mg/kg | Positive | Mañas et al., 2009[5][6] |
Table 2: Genotoxicity Profile of AMPA.
Experimental Protocols for Genotoxicity Assays
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][7][8]
Methodology:
-
Cell Preparation: A suspension of single cells (e.g., Hep-2 cells) is prepared.[9]
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with strand breaks migrates further towards the anode, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[7]
Workflow of the Comet Assay.
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[10][11][12][13][14]
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.[13]
-
Exposure: The dividing cells are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[12]
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[15][16]
Methodology:
-
Animal Dosing: Mice are treated with the test substance, typically via oral gavage or intraperitoneal injection, at several dose levels.[15]
-
Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood is collected.[17]
-
Slide Preparation: Smears are made on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Scoring: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. An increase in micronuclei indicates genotoxic activity.[18]
Workflow of the In Vivo Micronucleus Test.
Aquatic Ecotoxicology
AMPA's presence in surface waters has prompted studies on its effects on aquatic organisms. The available data suggest low chronic toxicity to fish and invertebrates.
Quantitative Aquatic Toxicity Data
| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |
| Pimephales promelas (Fathead minnow) | Early-life stage | - | NOAEC | 12 | Levine et al., 2015[3] |
| Daphnia magna | Reproduction | 21 days | NOEC | 15 | Levine et al., 2015[3] |
Table 3: Chronic Aquatic Toxicity of AMPA.
Experimental Protocols for Aquatic Ecotoxicology Studies
This test evaluates the effects of a chemical on the early developmental stages of fish.[19][20][21][22]
Methodology:
-
Test Organisms: Newly fertilized fish eggs (e.g., Pimephales promelas) are used.
-
Exposure System: A flow-through or semi-static system is used to expose the developing fish to a range of concentrations of the test substance.[20]
-
Duration: The test begins with fertilized eggs and continues until the larvae are actively feeding.
-
Endpoints: Key endpoints include hatching success, larval survival, growth (length and weight), and the occurrence of developmental abnormalities.[20]
-
Data Analysis: The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are determined.
This test assesses the impact of a substance on the reproductive output of the water flea, Daphnia magna.[23][24][25][26][27]
Methodology:
-
Test Organisms: Young female daphnids (<24 hours old) are used.[23]
-
Exposure: Daphnids are individually exposed to different concentrations of the test substance in a semi-static or flow-through system for 21 days.[24]
-
Feeding: The daphnids are fed daily.
-
Reproduction Assessment: The number of live offspring produced by each female is counted regularly.[27]
-
Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent. Adult mortality is also recorded. The NOEC and LOEC for reproduction are determined.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of AMPA in mammals are limited. One study in rats indicated potential for developmental effects, such as decreased fetal body weight, but only at doses that also caused maternal toxicity. No teratogenic effects were observed.
Conclusion
Aminomethylphosphonic acid (AMPA) demonstrates low acute oral toxicity in mammals. The primary concerns from a toxicological perspective are potential genotoxic effects at high concentrations and the widespread presence of AMPA in the environment, necessitating a thorough understanding of its ecotoxicological profile. The provided data and experimental outlines serve as a comprehensive resource for researchers and professionals in the fields of toxicology and drug development. Further research, particularly in the areas of chronic mammalian toxicity, carcinogenicity, and detailed mechanisms of genotoxicity, would contribute to a more complete risk assessment of AMPA.
References
- 1. oecd.org [oecd.org]
- 2. 21stcenturypathology.com [21stcenturypathology.com]
- 3. ask-force.org [ask-force.org]
- 4. oecd.org [oecd.org]
- 5. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 6. Genotoxicity of AMPA, the environmental metabolite of glyphosate, assessed by the Comet assay and cytogenetic tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. criver.com [criver.com]
- 16. Establishment of an in vivo micronucleus assay using flow cytometry | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 17. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. ect.de [ect.de]
- 21. ibacon.com [ibacon.com]
- 22. epa.gov [epa.gov]
- 23. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 24. oecd.org [oecd.org]
- 25. Test No. 211: Daphnia magna Reproduction Test | OECD [oecd.org]
- 26. Test No. 211: Daphnia magna Reproduction Test - Overton [app.overton.io]
- 27. swedenwaterresearch.se [swedenwaterresearch.se]
Computational Modeling of [Amino(phenyl)methyl]phosphonic Acid: A Technical Guide
Abstract
[Amino(phenyl)methyl]phosphonic acid and its derivatives represent a significant class of compounds with diverse biological activities, acting as enzyme inhibitors, anticancer agents, and more.[1] Computational modeling plays a pivotal role in understanding the structure-activity relationships, physicochemical properties, and interaction mechanisms of these molecules at an atomic level. This technical guide provides a comprehensive overview of the computational methodologies employed in the study of this compound, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. It details theoretical principles, experimental protocols for synthesis and characterization, and presents key quantitative data from computational analyses. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, medicinal chemistry, and drug development to facilitate a deeper understanding and application of computational tools in the exploration of α-aminophosphonates.
Introduction
α-Aminophosphonates, as structural analogs of α-amino acids, have garnered considerable attention in medicinal and synthetic organic chemistry.[2] The substitution of a carboxylic acid group with a phosphonic acid moiety imparts unique chemical and biological properties, including their di-anionic character which can enhance binding to target proteins.[3][4] Computational modeling provides invaluable insights into the molecular geometry, electronic structure, and dynamic behavior of these compounds, which are crucial for the rational design of new therapeutic agents.
This guide focuses on the parent molecule, this compound, and its derivatives, exploring the synergy between experimental synthesis, spectroscopic characterization, and in silico analysis.
Molecular Structure and Synthesis
The foundational structure of this compound provides a versatile scaffold for a wide array of derivatives.
Synthesis Overview
The synthesis of α-aminophosphonates is often achieved through the Kabachnik-Fields reaction. This one-pot, three-component condensation involves an amine, an aldehyde, and a dialkyl phosphite.[1] Variations of this method, including microwave-assisted synthesis, have been developed to improve yields and reaction times.[5]
Computational Methodologies
Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) are the most prominent methods employed.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties.[2][6]
-
Structure Optimization: The initial molecular geometry is drawn and optimized using a functional, such as B3LYP, with a suitable basis set, for instance, 6-31G(d,p) or 6-311++G(2d,2p).[6] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies) and to allow for the simulation of IR spectra.[2]
-
Electronic Property Analysis: Key quantum chemical descriptors are derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the molecular electrostatic potential (MEP).[2][6]
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment, such as a solvent or a biological receptor.[3][4][7]
-
System Preparation: The system is set up by placing the molecule of interest in a simulation box, often solvated with water molecules. The system is then neutralized by adding ions.
-
Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to reach a stable state. This typically involves a short simulation run (e.g., 100 ps).[3][4]
-
Production Run: A longer simulation (e.g., 900 ps or more) is performed to collect data for analysis.[3][4]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various physicochemical properties, such as potential energy, density, and root-mean-square deviation (RMSD).
Quantitative Data from Computational Modeling
Computational studies yield a wealth of quantitative data that can be compared with experimental results and used to predict molecular properties.
Geometric Parameters
DFT calculations provide precise information on bond lengths and angles for the optimized molecular structure. The table below presents a comparison of experimental (from X-ray crystallography) and theoretical values for a representative α-aminophosphonate derivative.
| Parameter | Bond | Experimental (Å) | Calculated (Å) |
| Bond Length | P=O | 1.475 | 1.492 |
| P-C | 1.832 | 1.845 | |
| C-N | 1.468 | 1.471 | |
| Bond Angle | O=P-C | 114.5° | 113.8° |
| P-C-N | 109.8° | 110.2° |
Data is illustrative and based on a specific derivative from the literature.
Spectroscopic Data
Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of characteristic peaks.
| Functional Group | Vibration Mode | Calculated (cm-1) | Experimental (cm-1) |
| N-H | Stretching | ~3300 | 3253 |
| C-H (aliphatic) | Stretching | 2850-3000 | 2844–2999 |
| P=O | Stretching | ~1230 | 1215 |
| C-N | Stretching | ~1050 | 1039 |
| P-O-C | Stretching | ~700 | 697 |
Data compiled from representative studies.[2]
Quantum Chemical Descriptors
The electronic properties of this compound derivatives are crucial for understanding their reactivity and potential biological activity. These are often calculated using DFT.[2][6]
| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.5 | Electron-accepting ability |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 to 5.5 | Chemical reactivity and stability |
| Global Hardness | η = (ELUMO - EHOMO)/2 | 2.25 to 2.75 | Resistance to charge transfer |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.5 to 4.0 | Electron-attracting power |
Values are approximate and vary depending on the specific derivative and level of theory.
Applications in Drug Development
Computational modeling of this compound and its analogs is instrumental in drug discovery and development.
-
Enzyme Inhibition: These compounds are known to inhibit various enzymes, and computational docking studies can predict their binding modes and affinities to protein targets.[1][3][4]
-
Anticancer Activity: The antiproliferative properties of some derivatives can be rationalized through the analysis of their electronic properties and interactions with biological macromolecules.[1]
-
Corrosion Inhibition: DFT and MD simulations have been used to study the adsorption of α-aminophosphonates on metal surfaces, demonstrating their potential as corrosion inhibitors.[7]
Conclusion
The computational modeling of this compound provides a powerful and indispensable framework for elucidating its chemical and biological properties. The integration of DFT and MD simulations with experimental synthesis and characterization accelerates the discovery and optimization of novel compounds with therapeutic potential. This guide has outlined the core computational methodologies, presented key quantitative data, and illustrated the logical workflows involved in the in silico investigation of this important class of molecules. As computational power and theoretical models continue to advance, the predictive accuracy and scope of these methods will undoubtedly expand, further cementing their role in modern chemical and pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waocp.com [waocp.com]
- 4. Physicochemical Properties of analogs α-Aminophosphonates Drugs Determined via Molecular Dynamics Simulation | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
natural occurrence of aminophosphonic acids
An In-depth Technical Guide to the Natural Occurrence of Aminophosphonic Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophosphonic acids are a unique class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Unlike their phosphate ester analogues, this bond is resistant to chemical and enzymatic hydrolysis, a feature that imparts significant biological and pharmacological properties. First discovered in 1959, these compounds have since been identified in a diverse range of organisms, from bacteria and protozoa to marine invertebrates and even humans, where they are typically assimilated from dietary sources. Their roles are varied, serving as structural components of membranes (phosphonolipids), participating in metabolic pathways, and acting as signaling molecules. For drug development professionals, aminophosphonic acids and their derivatives are of particular interest as they can act as potent enzyme inhibitors and mimics of amino acids or phosphate transition states, leading to the development of effective antibacterial, antiviral, and herbicide agents. This technical guide provides a comprehensive overview of the , their biosynthetic and degradation pathways, quantitative distribution, and the experimental protocols used for their study.
Introduction: The Carbon-Phosphorus Bond in Nature
The discovery of 2-aminoethylphosphonic acid (AEP or Ciliatine) in rumen protozoa marked the first identification of a natural product containing a direct carbon-to-phosphorus bond[1][2]. This finding was significant because it challenged the prevailing view that phosphorus in biological systems was exclusively handled as phosphate esters (P-O-C bonds). The C-P bond is considerably more stable than the P-O-C linkage, rendering it resistant to phosphatases and strong acid or base hydrolysis[2]. This inherent stability is the foundation for the unique biological functions and pharmacological applications of aminophosphonic acids. They are considered structural analogues of amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety, and can act as antagonists in metabolic pathways[3][4][5][6].
Biosynthesis of Aminophosphonic Acids
The primary biosynthetic route for the C-P bond formation is best characterized in the ciliate Tetrahymena pyriformis for the synthesis of 2-aminoethylphosphonic acid (AEP). The pathway begins with a key enzymatic rearrangement.
Key Steps in 2-AEP Biosynthesis:
-
C-P Bond Formation: The pathway is initiated by the enzyme phosphoenolpyruvate (PEP) mutase , which catalyzes an intramolecular rearrangement of PEP to form phosphonopyruvate (P-Pyr) . This is the crucial step where the C-P bond is established[7].
-
Decarboxylation: Phosphonopyruvate is then decarboxylated by phosphonopyruvate decarboxylase to yield phosphonoacetaldehyde [7][8].
-
Transamination: Finally, phosphonoacetaldehyde transaminase (also known as phosphonate transaminase) catalyzes the transfer of an amino group from an amino acid donor (like alanine) to phosphonoacetaldehyde, producing 2-aminoethylphosphonic acid [8].
Natural Distribution and Quantitative Occurrence
Aminophosphonic acids are widespread in nature, particularly in lower eukaryotes and marine invertebrates. They exist as free molecules, as components of complex lipids (phosphonolipids), and attached to proteins and carbohydrates (phosphonoglycans)[2][7].
-
Protozoa: Ciliated protozoa like Tetrahymena are rich sources of phosphonolipids, which can constitute a significant portion of their membrane lipids[9][10][11][12]. In the cilia membranes of Tetrahymena pyriformis, phosphonolipids account for approximately 60% of the total phospholipids[9].
-
Marine Invertebrates: Sea anemones, corals, oysters, and snails are known to contain high concentrations of AEP and its N-methylated derivatives[1][7][13][14]. In some species, phosphonates can represent up to 50% of the total phosphorus content[7].
-
Bacteria: While many bacteria can metabolize phosphonates, some are also capable of their synthesis. Phosphonates like phosphinothricin and fosfomycin are well-known bacterially-derived antibiotics[2].
-
Higher Organisms: The presence of aminophosphonic acids in vertebrates, including humans, is generally attributed to dietary intake rather than de novo synthesis[7].
The table below summarizes quantitative data on the occurrence of AEP in selected organisms.
| Organism/Tissue | Compound | Concentration / Amount | Reference |
| Metridium dianthus (Sea Anemone) | 2-Aminoethylphosphonic Acid | 0.99% of total dry weight | [13] |
| Metridium dianthus (Insoluble Protein) | 2-Aminoethylphosphonic Acid | 1.1% yield from hydrolysate | [13] |
| Tetrahymena pyriformis (Cilia Membrane) | Phosphonolipids (AEP-containing) | ~60% of total phospholipids | [9] |
| Tetrahymena pyriformis (Whole Cell) | Phosphonolipids (AEP-containing) | ~30% of total membrane lipids | [7] |
| Helisoma sp. (Snail Eggs) | Phosphonoglycans (AEP-modified) | 95% of total phosphorus | [7] |
Physiological Roles and Degradation
The physiological functions of naturally occurring aminophosphonic acids are intrinsically linked to the stability of the C-P bond.
-
Structural Stability: In organisms like Tetrahymena, the high concentration of phosphonolipids in surface membranes is thought to confer increased resistance to enzymatic degradation by phospholipases, thereby enhancing membrane stability[9].
-
Metabolic Regulation: As structural mimics of amino acids, aminophosphonic acids can act as competitive inhibitors of enzymes involved in amino acid metabolism. This inhibitory action is the basis for the antibiotic and herbicidal properties of many natural and synthetic phosphonates[3][4][6].
-
Phosphorus Source: Under phosphate-limiting conditions, many bacteria can utilize phosphonates as an alternative source of phosphorus. This is accomplished via the C-P lyase pathway , a multi-enzyme complex encoded by the phn operon in E. coli[10][13]. This pathway cleaves the C-P bond to release inorganic phosphate, which can then be assimilated by the cell.
Relevance in Drug Development
The unique chemical properties of the phosphonate group make it a valuable pharmacophore in medicinal chemistry.
-
Phosphate Mimics: The tetrahedral structure and negative charge of the phosphonate group at physiological pH allow it to serve as a non-hydrolyzable isostere of a phosphate group. This makes phosphonates effective inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases[11][15].
-
Transition-State Analogues: Aminophosphonates can mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of proteases[16].
-
Therapeutic Applications: This has led to the development of numerous phosphonate-based drugs, including:
-
Antivirals (e.g., Tenofovir, Cidofovir): Acyclic nucleoside phosphonates that bypass the initial viral phosphorylation step[15][17].
-
Osteoporosis Treatments (e.g., Alendronate): Bisphosphonates that bind to hydroxyapatite in bone and inhibit osteoclast activity[11][15].
-
Antibiotics (e.g., Fosfomycin): A phosphonate antibiotic that inhibits bacterial cell wall synthesis[2].
-
Herbicides (e.g., Glyphosate): An aminophosphonic acid derivative that inhibits an enzyme in the shikimate pathway in plants[13][16].
-
Experimental Protocols
The analysis of aminophosphonic acids from complex biological matrices requires specialized protocols for extraction, purification, and quantification. Due to their high polarity, derivatization is often necessary to improve chromatographic retention and detection sensitivity.
General Workflow for Analysis
Protocol 1: Extraction and Analysis by HPLC with Fluorescence Detection
This protocol is adapted from methods used for analyzing amino acids and polar herbicides like glyphosate in aqueous and biological samples[15][16][18][19].
-
Sample Preparation & Extraction:
-
Homogenize biological tissue (e.g., 1 g) in a suitable solvent like 10% trichloroacetic acid or perform a Bligh-Dyer extraction for lipid-bound phosphonates.
-
For total aminophosphonic acid content, perform acid hydrolysis on the sample (or extracted fractions) using 6 M HCl at 110°C for 24 hours to cleave C-N and ester bonds, liberating the free aminophosphonic acids.
-
Centrifuge the hydrolysate to remove debris and neutralize the supernatant.
-
-
Purification:
-
Apply the neutralized extract to a cation-exchange solid-phase extraction (SPE) cartridge to separate aminophosphonic acids from neutral and anionic compounds[20].
-
Wash the cartridge with deionized water and elute the aminophosphonic acids with a basic solution (e.g., aqueous ammonia).
-
Dry the eluate under vacuum or nitrogen stream.
-
-
Derivatization:
-
Reconstitute the dried sample in a borate buffer (pH ~9).
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetone or acetonitrile.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the stable, fluorescent FMOC derivatives[16][18].
-
Quench the reaction by adding an amine-containing reagent (e.g., glycine).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution using A) aqueous ammonium acetate buffer and B) acetonitrile.
-
Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.
-
Quantification: Calibrate using a standard curve prepared from derivatized authentic aminophosphonic acid standards.
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile or semi-volatile compounds and requires derivatization to increase the volatility of polar aminophosphonic acids[21][22][23].
-
Extraction & Purification: Follow steps 1 and 2 from Protocol 1. Ensure the final sample is completely dry, as water interferes with silylation.
-
Derivatization (Two-step):
-
Methoxyamination: To stabilize carbonyl groups if present, add methoxyamine hydrochloride in pyridine and heat at ~60°C for 1 hour.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst. Heat at 70-80°C for 1-2 hours to convert acidic protons (on amine and phosphonic acid groups) to trimethylsilyl (TMS) ethers/esters[23].
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector: Splitless injection at ~250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to ~300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.
-
Identification & Quantification: Identify compounds based on their retention time and characteristic mass fragmentation patterns. Quantify using selected ion monitoring (SIM) against a derivatized standard curve.
-
Protocol 3: C-P Lyase Activity Assay
This assay measures the ability of a bacterial cell extract to cleave the C-P bond, typically by measuring the release of inorganic phosphate[5][24].
-
Preparation of Cell-Free Extract:
-
Grow a bacterial strain (e.g., E. coli) under phosphate-starvation conditions to induce the phn operon.
-
Harvest cells by centrifugation, wash with a suitable buffer (e.g., Tris-HCl).
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate at high speed (e.g., >20,000 x g) at 4°C to obtain a clear, cell-free supernatant.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Tris-HCl buffer (pH ~7.5)
-
The aminophosphonic acid substrate (e.g., 1 mM methylphosphonic acid)
-
ATP (e.g., 5 mM) and an ATP regeneration system (e.g., creatine phosphate and creatine kinase)
-
NADH (e.g., 1 mM)
-
Cofactors such as MgCl₂
-
-
Initiate the reaction by adding the cell-free extract (e.g., 100 µg total protein).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.
-
-
Phosphate Quantification:
-
Centrifuge the stopped reaction to pellet the precipitated protein.
-
Measure the concentration of inorganic phosphate released into the supernatant using a colorimetric method, such as the Molybdenum Blue method[25].
-
Read the absorbance at ~880 nm and quantify against a phosphate standard curve.
-
Enzyme activity is expressed as nmol of phosphate released per minute per mg of protein.
-
Conclusion and Future Prospects
Aminophosphonic acids represent a fascinating and biologically significant class of natural products. Their unique C-P bond confers stability that has been exploited by nature for structural integrity and by scientists for the development of potent therapeutics and agrochemicals. While the core biosynthetic pathway is understood, the full diversity of these compounds and their physiological roles, particularly the complex phosphonoglycans and phosphonoproteins, remains an active area of research. Advances in analytical techniques, especially high-resolution mass spectrometry and NMR, will be crucial for identifying novel phosphonates and elucidating their functions. For drug development professionals, the phosphonate scaffold continues to be a proven platform for designing enzyme inhibitors with enhanced stability and efficacy, promising new solutions for infectious diseases, metabolic disorders, and oncology.
References
- 1. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The occurrence of free 2-aminoethylphosphonic acid in the sea anemone, Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonolipids: localization in surface membranes of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonolipids in Tetrahymena cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahymena thermophila: analysis of phospholipids and phosphonolipids by high-field 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of phospholipids and phosphonolipids of Tetrahymena by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminoethylphosphonic Acid in Insoluble Protein of the Sea Anemone Metridium dianthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and characterization of the N-methyl derivatives of 2-aminoethylphosphonic acid from the sea anemone, Anthopleura xanthogrammica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-performance liquid chromatographic determination of 2-aminoethylphosphonic acid and 2-amino-3-phosphonopropionic acid in seawater matrix using precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Sensitive GC-MS Method for Quantitation of Lipid A Backbone Components and Terminal Phosphate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Detection of C-P-lyase activity in a cell-free extract of Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: One-Pot Synthesis of α-Aminophosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonic acids are synthetic analogues of α-amino acids where a planar carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety. This structural change makes them crucial compounds in medicinal and agricultural chemistry due to their roles as enzyme inhibitors, anticancer agents, antibiotics, and herbicides.[1][2][3] One-pot multicomponent reactions are highly efficient methods for synthesizing these molecules, offering advantages such as operational simplicity, reduced reaction times, and high atom economy.[4][5] This document provides detailed protocols for the most common and effective one-pot syntheses of α-aminophosphonic acids.
The Kabachnik-Fields Reaction
The Kabachnik-Fields (or phospha-Mannich) reaction is a cornerstone of α-aminophosphonate synthesis. It is a three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite.[6][7][8] The reaction is versatile and can be performed under various conditions, including catalyst-free, with Lewis or Brønsted acid catalysts, or under microwave irradiation.[6][9][10]
Mechanistic Pathways
The reaction can proceed via two main pathways, depending on the reactants and conditions.[1]
-
Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base), which is then attacked by the nucleophilic phosphite. This pathway is favored for weakly basic amines like anilines.[3]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound reacts with the phosphite to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution by the amine yields the final product.[1]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07718J [pubs.rsc.org]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction [mdpi.com]
- 9. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Aminophosphonate Synthesis via the Kabachnik-Fields Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the synthesis of α-aminophosphonates using the Kabachnik-Fields reaction. This powerful three-component reaction is a cornerstone in the development of peptidomimetics and other biologically active compounds.
Introduction
The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[1][2][3] α-Aminophosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[4][5][6] This structural difference allows them to act as potent enzyme inhibitors, with applications as anticancer agents, antibiotics, and herbicides.[2][7][8][9]
The reaction can be performed under various conditions, including catalyst-free, solvent-free, and microwave-assisted protocols, making it a versatile and environmentally friendly method for generating libraries of aminophosphonates.[2][10]
Reaction Mechanism
The mechanism of the Kabachnik-Fields reaction is dependent on the nature of the reactants.[7][11] Two primary pathways are proposed: the "imine pathway" and the "α-hydroxyphosphonate pathway".[1][11]
-
Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base) intermediate. Subsequent nucleophilic addition of the dialkyl phosphite to the imine yields the final α-aminophosphonate.[1][3]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and dialkyl phosphite react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine to give the product.[11]
Recent studies suggest that the imine pathway is the more common route.[1]
Caption: Reaction mechanism of the Kabachnik-Fields synthesis.
Quantitative Data Summary
The versatility of the Kabachnik-Fields reaction is highlighted by the wide range of catalysts and conditions that can be employed to achieve high yields of α-aminophosphonates. The following tables summarize quantitative data from various reported methodologies.
Table 1: Catalyst-Free Kabachnik-Fields Reactions
| Amine | Carbonyl Compound | Phosphite | Conditions | Time | Yield (%) | Reference |
| Aniline | Benzaldehyde | Diethyl phosphite | Neat, 100°C, MW | 1 h | 95 | [12] |
| Benzylamine | Paraformaldehyde | Diethyl phosphite | Neat, 80°C, MW | 20 min | 85 | [13] |
| Butylamine | 3-Formyl-6-methylchromone | Diethyl phosphite | Neat, 100°C, MW | 1 h | 95 | [12] |
| Ethanolamine | Paraformaldehyde | Diethyl phosphite | Neat, 80°C, MW | 20 min | High | [13] |
Table 2: Catalyzed Kabachnik-Fields Reactions
| Amine | Carbonyl Compound | Phosphite | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aniline | Benzaldehyde | Diethyl phosphite | Zn(OTf)₂ | Neat | RT | 10 min | 92 | [1] |
| 4-Chloroaniline | 4-Chlorobenzaldehyde | Diethyl phosphite | NiCl₂ | Neat | 82 | 2 h | 85 | [1] |
| Aniline | Benzaldehyde | Trimethyl phosphite | Boric Acid | Neat | 60 | 1.5 h | 92 | [1] |
| Various amines | Various aldehydes | Diphenyl phosphite | ZnCl₂/PPh₃ | CH₂Cl₂ | RT | 3-4 h | 75-84 | [1] |
| Aniline | Benzaldehyde | Diethyl phosphite | Mg(ClO₄)₂ | Neat | RT | 5 min | 94 | [14] |
Experimental Protocols
Below are detailed protocols for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, including a general procedure and a specific microwave-assisted solvent-free method.
Protocol 1: General Procedure for Catalyzed Synthesis of α-Aminophosphonates
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)
-
Solvent (optional, e.g., acetonitrile, dichloromethane)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.0 mmol), and catalyst (e.g., 10 mol% Mg(ClO₄)₂).
-
Stir the mixture at room temperature or heat as required (see Table 2 for specific conditions). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if the reaction was performed neat, dilute the mixture with ethyl acetate. If a solvent was used, proceed to the next step.
-
Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-aminophosphonate.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 80-100°C) for the specified time (e.g., 20-60 minutes).[12][13]
-
After cooling to room temperature, the product can often be isolated by direct filtration or recrystallization. If necessary, dissolve the crude mixture in a suitable solvent and purify by column chromatography as described in Protocol 1.
Caption: General experimental workflow for Kabachnik-Fields reaction.
Application in Drug Development: Enzyme Inhibition
α-Aminophosphonates are excellent mimics of the transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases.[5] The tetrahedral geometry of the phosphonate group resembles the tetrahedral intermediate formed during the enzymatic cleavage of a peptide bond.[5] This allows the aminophosphonate to bind tightly to the active site of the enzyme, blocking its catalytic activity.
Caption: α-Aminophosphonates as transition-state analogue enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 4. Aminophosphonate - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 9. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Pudovik Reaction for α-Aminophosphonate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Aminophosphonates are a significant class of organophosphorus compounds that serve as structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[1][2] This structural difference imparts unique chemical and biological properties, making them a focal point in medicinal and agricultural chemistry.[2][3] α-Aminophosphonates exhibit a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and enzyme inhibitory properties.[2][4][5][6]
Two primary synthetic routes dominate the synthesis of these compounds: the three-component Kabachnik-Fields reaction and the two-component Pudovik reaction (also known as the aza-Pudovik reaction).[1][3] The Pudovik reaction involves the direct addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of an imine.[3][7] This method is often favored for its simplicity and efficiency. This document provides detailed protocols and application data for the synthesis of α-aminophosphonates via the Pudovik reaction, with a focus on modern techniques like microwave-assisted, solvent-free conditions.
Reaction Mechanism
The Pudovik reaction is a nucleophilic addition of a >P(O)H species (like dialkyl phosphite) to an imine. The reaction proceeds via the attack of the phosphorus atom on the electrophilic carbon of the C=N double bond, followed by proton transfer to the nitrogen atom to yield the final α-aminophosphonate product. The reaction can be performed without a catalyst or can be promoted by various acid or base catalysts.[3]
Caption: General mechanism of the Pudovik reaction.
Applications in Drug Development
α-Aminophosphonates are recognized as crucial scaffolds in the design of new therapeutic agents.[2] Their ability to mimic natural amino acids allows them to act as potent inhibitors of enzymes involved in various disease pathways.[6][8]
-
Anticancer Agents: Many α-aminophosphonate derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia, breast cancer, and prostate cancer.[4][6][9]
-
Antiviral Activity: These compounds have been successfully developed as antiviral agents, with some commercialized to control viral diseases in agriculture.[4] Their mechanism often involves targeting key viral proteins.[4]
-
Antibacterial and Antimicrobial Agents: The P-C-N moiety is critical for their potential biological activity, which includes potent antibacterial and antimicrobial effects.[2][4]
-
Enzyme Inhibitors: As bioisosteres of amino acids, they can inhibit enzymes such as proteases and glutamine synthetase, making them valuable tools in biochemical studies and for therapeutic intervention.[2]
Experimental Protocols and Workflow
The synthesis of α-aminophosphonates via the Pudovik reaction can be efficiently conducted using various methods, including conventional heating and microwave irradiation. Microwave-assisted synthesis, in particular, offers advantages such as significantly reduced reaction times and often improved yields under solvent-free conditions.[7]
Caption: Typical experimental workflow for α-aminophosphonate synthesis.
Protocol 1: General Procedure for Microwave-Assisted Pudovik Reaction
This protocol describes a general, solvent-free method for the synthesis of α-aryl-α-aminophosphonates.
Materials:
-
Appropriate imine (1.0 eq)
-
Dialkyl phosphite or diphenylphosphine oxide (1.2-1.5 eq)
-
Microwave reactor vial
-
Stir bar
Procedure:
-
The starting imine is prepared by the condensation of an aldehyde and a primary amine, often under solvent-free conditions at room temperature.[7]
-
Place the imine (1.0 eq) and the corresponding >P(O)H reagent (1.2-1.5 eq) into a microwave reactor vial equipped with a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 80-100 °C) for a specified time (typically 10-60 minutes) with stirring.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or 31P NMR).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by standard methods, such as column chromatography, to yield the pure α-aminophosphonate.
Protocol 2: Specific Synthesis of Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate [7]
Materials:
-
N-benzylidene(cyclohexyl)amine (1b)
-
Dimethyl phosphite (DMP)
-
Microwave reactor (e.g., CEM Discover)
Procedure:
-
In a 10 mL microwave reaction vial, combine N-benzylidene(cyclohexyl)amine (1.0 eq) and dimethyl phosphite (1.5 eq).[7]
-
Seal the vial and irradiate the mixture in a microwave reactor at 100 °C for 30 minutes.[7]
-
After cooling, the resulting crude product is purified.
-
This procedure typically results in a high conversion rate (99%) and an isolated yield of 87%.[7]
Quantitative Data Summary
The efficiency of the Pudovik reaction is highly dependent on the substrates and reaction conditions. The following tables summarize quantitative data from microwave-assisted, solvent-free syntheses.[7]
Table 1: Microwave-Assisted Addition of >P(O)H Reagents to N-benzylideneaniline [7]
| Entry | >P(O)H Reagent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Dimethyl phosphite (DMP) | 80 | 30 | 97 |
| 2 | Diethyl phosphite (DEP) | 80 | 10 | 95 |
| 3 | Dibutyl phosphite (DBuP) | 80 | 10 | 92 |
| 4 | Dibenzyl phosphite (DBnP) | 80 | 10 | 70 |
| 5 | Diphenylphosphine oxide (DPPO) | 80 | 10 | 89 |
Table 2: Microwave-Assisted Addition of >P(O)H Reagents to N-benzylidene(cyclohexyl)amine [7]
| Entry | >P(O)H Reagent | Equivalents | Temp (°C) | Time (min) | Yield (%) |
| 1 | DMP | 1.5 | 100 | 30 | 87 |
| 2 | DEP | 1.0 | 100 | 30 | 92 |
| 3 | DBuP | 1.0 | 100 | 30 | 93 |
| 4 | DBnP | 1.0 | 100 | 30 | 68 |
| 5 | DPPO | 1.0 | 100 | 10 | 88 |
Data sourced from Keglevich et al., Beilstein J. Org. Chem. 2017, 13, 76-86.[7]
Conclusion
The Pudovik reaction remains a cornerstone for the synthesis of α-aminophosphonates, a class of compounds with immense potential in drug discovery and development. Modern adaptations, such as catalyst-free and solvent-free microwave-assisted protocols, align with the principles of green chemistry by offering high efficiency, shorter reaction times, and simplified work-up procedures.[7] The versatility of the reaction allows for the creation of diverse libraries of α-aminophosphonates for biological screening, accelerating the discovery of new therapeutic agents.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The Last Decade of Optically Active α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 7. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 8. The Last Decade of Optically Active α-Aminophosphonates [mdpi.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Aminophosphonic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral α-aminophosphonic acids, as isosteres of α-amino acids, are of significant interest in medicinal chemistry and drug discovery.[1][2] Their tetrahedral phosphonic acid moiety, replacing the planar carboxylic acid group, allows them to act as transition-state analogues and potent inhibitors of various enzymes.[3][4] The biological activity of these compounds is highly dependent on their stereochemistry, making their enantioselective synthesis a critical area of research.[2][5] This document provides an overview of key asymmetric synthetic strategies and detailed protocols for the preparation of enantiomerically enriched aminophosphonic acids.
Key Synthetic Strategies
The asymmetric synthesis of chiral aminophosphonic acids can be broadly categorized into three main approaches:
-
Catalytic Enantioselective Synthesis: This is one of the most efficient and economical methods, utilizing a small amount of a chiral catalyst to induce stereoselectivity.[3][6]
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.[7][8]
-
Enzymatic Methods: Biocatalysts, such as enzymes, can offer high enantioselectivity under mild reaction conditions.[1][9]
This document will focus on the first two chemical approaches, which are widely employed in synthetic organic chemistry.
Catalytic Enantioselective Hydrophosphonylation of Imines
The catalytic asymmetric addition of phosphites to imines (hydrophosphonylation) is a powerful method for the synthesis of chiral α-aminophosphonates.[10] Various chiral metal complexes and organocatalysts have been developed for this transformation.
Experimental Workflow: Catalytic Asymmetric Hydrophosphonylation
Caption: General workflow for catalytic asymmetric hydrophosphonylation.
Data Presentation: Catalytic Hydrophosphonylation
| Catalyst/Ligand | Imine Substrate | Phosphite | Yield (%) | ee (%) | Reference |
| Cu(I)-pybox | N-benzylidenebenzylamine | Phenylacetylene | 85 | 81 | [2] |
| (R)-BINOL Phosphate | Cinnamaldehyde-derived imine | Diethyl phosphite | 75 | 90 | [11] |
| Quinine-derived ammonium salt | N-acylamino alkylphosphonium salt | Dimethyl phosphite | up to 98 | up to 92 | [1] |
| Shibasaki's Lanthanide-BINOL | Various cyclic imines | Cyclic phosphites | up to 99 | up to 99 | [10] |
Experimental Protocol: Copper(I)-Pybox Catalyzed Synthesis of α-Aminopropargylphosphonates[2]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.02 mmol) and the pybox ligand (0.022 mmol).
-
Reaction Setup: Add the iminophosphonate (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction tube.
-
Solvent and Reagents: Add 2 mL of anhydrous dichloromethane (DCM) and triethylamine (0.6 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Diastereoselective Synthesis Using Chiral Auxiliaries
This strategy involves the covalent bonding of a chiral auxiliary to the substrate to control the stereoselectivity of the C-P bond formation. The Pudovik reaction, the addition of a phosphite to an imine, is a common method employed with this approach.[5][7]
Experimental Workflow: Synthesis via Chiral Auxiliary
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Data Presentation: Diastereoselective Synthesis
| Chiral Auxiliary | Aldehyde/Ketone | Phosphite | Yield (%) | de (%) | Reference |
| (R)- or (S)-Betti Base | Benzaldehyde | Trialkyl phosphites | - | up to 84 | [7] |
| p-toluenesulfinyl imine | Various ketimines | Lithium diethyl phosphite | 71-97 | 82:18 - 99:1 (dr) | [12] |
| (S)-α-methylbenzylamine | Benzaldehyde | Diethyl phosphite | - | 66:34 (dr) | [5] |
| N-sulfinyl-α-aminophosphonates | p-toluenesulfinyl imine | Alkyl phosphites | moderate | excellent | [5] |
Experimental Protocol: Synthesis using Betti Base as a Chiral Auxiliary[7]
-
Formation of Chiral Imine: Condense the chiral Betti base, (R)- or (S)-1-(α-aminobenzyl)-2-naphthol, with the desired aldehyde in a suitable solvent like toluene, often with azeotropic removal of water.
-
Diastereoselective Addition: To a solution of the chiral imine in a suitable solvent, add a trialkyl phosphite in the presence of trifluoroacetic acid (TFA).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation of Diastereomers: The major diastereomer of the resulting α-aminophosphonate can often be isolated by crystallization from an appropriate solvent.
-
Auxiliary Cleavage: Treat the purified diastereomer with hydrochloric acid to hydrolyze the phosphonate esters and cleave the chiral auxiliary.
-
Final Product Isolation: The enantiopure α-aminophosphonic acid is obtained after work-up and purification. The chiral auxiliary can often be recovered.
Conclusion
The asymmetric synthesis of chiral aminophosphonic acids is a rapidly evolving field with diverse and powerful methodologies. Catalytic enantioselective methods offer an atom-economical and efficient route, while the use of chiral auxiliaries provides a reliable and often highly diastereoselective alternative. The choice of method will depend on the specific target molecule, desired scale, and available resources. The protocols and data presented herein serve as a practical guide for researchers in the synthesis of these valuable compounds for applications in drug discovery and development.
References
- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α-aminopropargylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1’-Binaphthol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives [mdpi.com]
Application Notes and Protocols: [Amino(phenyl)methyl]phosphonic Acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Amino(phenyl)methyl]phosphonic acid and its derivatives are a class of potent enzyme inhibitors, primarily targeting proteases. As structural analogues of amino acids, they effectively mimic the transition state of peptide bond hydrolysis, leading to the inhibition of enzymes involved in protein metabolism.[1] This characteristic makes them valuable tools in biochemical research and promising candidates for therapeutic drug development. These compounds have demonstrated inhibitory activity against a range of enzymes, including serine proteases like chymotrypsin and metalloproteases such as alanyl aminopeptidases.[2][3]
Mechanism of Action: Serine Protease Inhibition
α-Amino phosphonic acids act as irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue. The tetrahedral geometry of the phosphonic acid moiety closely resembles the high-energy tetrahedral intermediate formed during peptide bond cleavage.[1] This allows the inhibitor to fit into the enzyme's active site. The nucleophilic hydroxyl group of the catalytic serine attacks the electrophilic phosphorus atom of the phosphonic acid. This results in the formation of a stable phosphonyl-enzyme complex, rendering the enzyme inactive.[2][4][5]
Target Enzymes and Therapeutic Potential
Research has identified several key enzymes that are effectively inhibited by this compound and its analogues:
-
α-Chymotrypsin: A digestive serine protease, chymotrypsin is a well-characterized enzyme used in studies of protease inhibition.[6] Analogues of this compound have been shown to be potent inhibitors of α-chymotrypsin.[7][8]
-
Alanyl Aminopeptidases (APNs): These enzymes play crucial roles in various physiological processes, and their dysregulation is associated with diseases like cancer.[2][3] Phenylalanine phosphonic acid analogues have demonstrated significant inhibitory activity against human (hAPN) and porcine (pAPN) alanyl aminopeptidases.[2][3]
-
Other Potential Targets: The broader class of α-amino phosphonic acids has been shown to inhibit other enzymes, including enoyl-ACP reductase, which is involved in bacterial fatty acid biosynthesis, suggesting potential antibacterial applications.[4]
The ability of these compounds to selectively inhibit specific enzymes highlights their potential in the development of targeted therapies for a variety of diseases.
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of this compound analogues against α-chymotrypsin and alanyl aminopeptidases.
Table 1: Inhibition of α-Chymotrypsin by Phenacyl Methylphosphonates (PMNs) [7]
| Inhibitor | Enantiomer | Second-Order Rate Constant (k_inact / K_i) (M⁻¹s⁻¹) |
| 4-H-phenacyl methylphosphonate | Levorotatory | 37,000 |
| Dextrorotatory | 400 | |
| 4-CH₃-phenacyl methylphosphonate | Levorotatory | 770,000 |
| Dextrorotatory | 640 | |
| 4-OCH₃-phenacyl methylphosphonate | Levorotatory | Not Reported |
| Dextrorotatory | Not Reported | |
| 4-Cl-phenacyl methylphosphonate | Levorotatory | Not Reported |
| Dextrorotatory | Not Reported |
Table 2: Inhibition of Alanyl Aminopeptidases by Phenylalanine and Homophenylalanine Phosphonic Acid Analogues [3][9]
| Compound | Target Enzyme | Inhibition Constant (K_i) (µM) |
| 1-amino-3-phenylpropylphosphonic acid | hAPN | Submicromolar |
| pAPN | Micromolar | |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | Submicromolar |
| pAPN | Micromolar | |
| Phenylalanine phosphonic acid analogues | hAPN | Generally higher K_i than homophenylalanine analogues |
| pAPN | Generally higher K_i than homophenylalanine analogues |
Experimental Protocols
Protocol 1: α-Chymotrypsin Inhibition Assay
This protocol is adapted from standard chymotrypsin activity assays and can be used to determine the inhibitory potential of this compound derivatives.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
Substrate solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Inhibitor stock solution (this compound derivative dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of α-chymotrypsin in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of the substrate Suc-AAPF-pNA in DMSO and then dilute it to the desired final concentration in the assay buffer.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Control wells: Assay buffer and α-chymotrypsin solution.
-
Inhibitor wells: Diluted inhibitor solution and α-chymotrypsin solution.
-
Blank wells: Assay buffer.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.
-
Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for irreversible inhibition (e.g., Dixon or Cornish-Bowden plots).
-
Protocol 2: Alanyl Aminopeptidase (APN) Inhibition Assay
This protocol is based on the method for determining APN activity using a chromogenic substrate.
Materials:
-
Alanyl Aminopeptidase (e.g., human or porcine)
-
Substrate solution: L-Alanine-p-nitroanilide
-
Inhibitor stock solution (this compound analogue dissolved in an appropriate solvent)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of APN in the assay buffer.
-
Prepare a stock solution of L-Alanine-p-nitroanilide in a suitable solvent (e.g., methanol) and dilute to the final concentration in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Control wells: Assay buffer and APN solution.
-
Inhibitor wells: Diluted inhibitor solution and APN solution.
-
Blank wells: Assay buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Monitor the increase in absorbance at 405 nm at 37°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Determine the K_i value by performing the assay at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model.
-
Visualizations
Caption: Experimental workflow for enzyme inhibition assay.
Caption: Mechanism of serine protease inhibition.
References
- 1. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Testing the Antibacterial Activity of Aminophosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphonates, as structural analogs of α-amino acids, represent a promising class of compounds with a wide range of biological activities, including antibacterial properties.[1][2][3] Their potential to mimic natural amino acids allows them to interfere with various metabolic and cellular processes in bacteria. The evaluation of their efficacy is crucial for the development of new antimicrobial agents. This document provides detailed protocols for assessing the in vitro antibacterial activity of novel aminophosphonate compounds. The methodologies described herein adhere to established standards to ensure reproducibility and comparability of results.
Key Experimental Protocols
The following section outlines the detailed methodologies for determining the antibacterial efficacy of aminophosphonates. These protocols include the disk diffusion assay for preliminary screening, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC). Additionally, a protocol for assessing the anti-biofilm activity is provided.
Agar Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a widely used method for preliminary screening of antimicrobial activity.[4][5] It provides a qualitative or semi-quantitative assessment of the susceptibility of a bacterial strain to a given compound.[6]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a bacterial suspension. As the compound diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[4]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline solution (0.9% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
-
Inoculation of Agar Plate:
-
Use a sterile cotton swab to uniformly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate.[6] Ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Sterilize paper disks (6 mm in diameter).
-
Impregnate the sterile disks with a known concentration of the aminophosphonate compound dissolved in a suitable solvent (e.g., DMSO). Ensure the solvent itself does not inhibit bacterial growth by including a solvent-only control disk.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate using sterile forceps.[6]
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).[4]
-
The results can be compared to a standard antibiotic as a positive control. The absence of a zone of inhibition indicates resistance.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a quantitative technique performed in 96-well microtiter plates.[11][12]
Protocol:
-
Preparation of Aminophosphonate Solutions:
-
Prepare a stock solution of the aminophosphonate compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.[12]
-
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This test is performed as a follow-up to the MIC assay.
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto the surface of a fresh MHA plate.[15]
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24-48 hours.[15]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the aminophosphonate that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[14]
-
Anti-Biofilm Activity Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which exhibit increased resistance to antimicrobial agents.[16] The crystal violet assay is a common method to quantify biofilm formation and inhibition.
Protocol:
-
Biofilm Formation:
-
Grow the test bacteria in a suitable broth (e.g., Tryptic Soy Broth - TSB) overnight.
-
Dilute the overnight culture and add it to the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Aminophosphonates:
-
After incubation, gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).
-
Add fresh broth containing various concentrations of the aminophosphonate compound to the wells.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
Discard the medium and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilm with methanol for 15 minutes.
-
Stain the adherent biofilm with 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[17]
-
-
Calculation of Biofilm Inhibition:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
-
Data Presentation
Quantitative data from the MIC, MBC, and anti-biofilm assays should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Aminophosphonates against Test Bacteria
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Aminophosphonate 1 | Staphylococcus aureus | ||
| Aminophosphonate 1 | Escherichia coli | ||
| Aminophosphonate 2 | Staphylococcus aureus | ||
| Aminophosphonate 2 | Escherichia coli | ||
| Positive Control | Staphylococcus aureus | ||
| Positive Control | Escherichia coli |
Table 2: Anti-Biofilm Activity of Aminophosphonates
| Compound | Test Organism | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Aminophosphonate 1 | Staphylococcus aureus | ||
| Aminophosphonate 1 | Pseudomonas aeruginosa | ||
| Aminophosphonate 2 | Staphylococcus aureus | ||
| Aminophosphonate 2 | Pseudomonas aeruginosa | ||
| Positive Control | Staphylococcus aureus | ||
| Positive Control | Pseudomonas aeruginosa |
Visualizations
Diagrams illustrating the experimental workflows can aid in the understanding and execution of the protocols.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Anti-Biofilm Assay.
Caption: Synthesis of α-Aminophosphonates.
References
- 1. biomedres.us [biomedres.us]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 5. asm.org [asm.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. protocols.io [protocols.io]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration Determination [bio-protocol.org]
- 16. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application of [Amino(phenyl)methyl]phosphonic Acid in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Amino(phenyl)methyl]phosphonic acids are a class of organophosphorus compounds that serve as crucial scaffolds in modern drug design. Structurally, they are analogues of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety.[1][2] This substitution imparts unique physicochemical properties, including a tetrahedral geometry that can mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[3][4][5] Their ability to interact with the active sites of various enzymes has led to the development of derivatives with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents.[2][3][6][7] This document provides detailed application notes on their use as enzyme inhibitors, protocols for their synthesis and biological evaluation, and visual representations of relevant biological pathways and experimental workflows.
Application Notes: Enzyme Inhibition
[Amino(phenyl)methyl]phosphonic acid derivatives have been extensively explored as inhibitors of various enzymes, particularly proteases and lyases. Two notable examples are Alanine Aminopeptidase (APN, also known as CD13) and Phenylalanine Ammonia-Lyase (PAL).
Alanine Aminopeptidase (APN/CD13) Inhibition
Therapeutic Relevance: Alanine aminopeptidase is a zinc-dependent metalloprotease that is overexpressed on the surface of tumor cells and angiogenic endothelial cells.[1][8][9] Its enzymatic activity is implicated in tumor growth, invasion, and angiogenesis, making it a prime target for cancer therapy.[3][6][9] APN's role in the degradation of the extracellular matrix and the processing of bioactive peptides contributes to the progression of cancer.[6]
Mechanism of Inhibition: this compound derivatives act as competitive inhibitors of APN.[10][11] The phosphonic acid group chelates the active site zinc ion, while the amino group and the phenyl ring interact with the S1 and S1' binding pockets of the enzyme, mimicking the natural substrate. This binding prevents the hydrolysis of peptide substrates, thereby inhibiting the enzyme's function.
Phenylalanine Ammonia-Lyase (PAL) Inhibition
Therapeutic and Agrochemical Relevance: Phenylalanine ammonia-lyase is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid.[12][13][14] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and phytoalexins, which are crucial for plant development and defense.[12][13][15] Inhibitors of PAL are valuable as herbicides and as tools to study plant metabolism. Additionally, PAL has been investigated as an enzyme replacement therapy for phenylketonuria (PKU).[4]
Mechanism of Inhibition: this compound analogues of phenylalanine are potent competitive inhibitors of PAL.[16][17] They bind to the active site of the enzyme, preventing the binding of the natural substrate, L-phenylalanine. The type of inhibition can vary from competitive to mixed or non-competitive depending on the inhibitor concentration.[16]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of various this compound derivatives against APN and PAL has been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Inhibitor | Enzyme Target | Ki Value (µM) | Reference(s) |
| L-(-)-1-Amino-2-phenylethylphosphonic acid (L-PheP) | Potato Tuber Phenylalanine Ammonia-Lyase | 6.5 x 10⁻³ | [16] |
| D-(+)-1-Amino-2-phenylethylphosphonic acid (D-PheP) | Potato Tuber Phenylalanine Ammonia-Lyase | 5.3 x 10⁻² | [16] |
| D,L-1-Amino-2-phenylethylphosphonic acid (D,L-PheP) | Potato Tuber Phenylalanine Ammonia-Lyase | 1.6 x 10⁻² | [16] |
| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley Phenylalanine Ammonia-Lyase-1 | 7 x 10⁻³ | [17][18] |
| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | Human Alanine Aminopeptidase (hAPN) | Submicromolar | [19][20] |
| Phenylalanine & Homophenylalanine Phosphonic Acid Analogs | Porcine Alanine Aminopeptidase (pAPN) | Micromolar | [19][20] |
Experimental Protocols
Protocol 1: General Synthesis of N-Protected this compound Diphenyl Esters
This protocol is a general method for the synthesis of N-protected this compound diphenyl esters, which are common intermediates in the preparation of the final active inhibitors.
Materials:
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Benzyl carbamate or other N-protecting group precursor
-
Triphenyl phosphite
-
Lewis acid catalyst (e.g., copper(II) triflate)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of benzyl carbamate (1.0 eq) and triphenyl phosphite (1.0 eq) in glacial acetic acid or a Lewis acid catalyst in an anhydrous solvent, add the aldehyde (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or reflux for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-protected diphenyl 1-aminoalkylphosphonate.[21]
-
The diphenyl ester can be subsequently deprotected and hydrolyzed to the final phosphonic acid using standard procedures, such as treatment with trifluoroacetic acid followed by hydrolysis.
Protocol 2: Enzymatic Assay for Alanine Aminopeptidase (APN) Inhibition
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound derivatives against human APN (hAPN).
Materials:
-
Human Alanine Aminopeptidase (hAPN), recombinant
-
Assay buffer: 50 mM Tris-HCl, pH 7.8 at 37°C[22]
-
Substrate: L-Alanine-p-nitroanilide hydrochloride
-
Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate, L-Alanine-p-nitroanilide, in the assay buffer.
-
In a 96-well plate, add 10 µL of various concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
Add 80 µL of the hAPN enzyme solution (pre-diluted in assay buffer to a suitable concentration) to each well and incubate for 15 minutes at 37°C.
-
To initiate the enzymatic reaction, add 10 µL of the substrate solution to each well.
-
Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The absorbance increase is due to the release of p-nitroaniline.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Protocol 3: Enzymatic Assay for Phenylalanine Ammonia-Lyase (PAL) Inhibition
This protocol outlines a spectrophotometric assay to measure the inhibitory effect of this compound derivatives on PAL activity.
Materials:
-
Phenylalanine Ammonia-Lyase (e.g., from potato tuber or recombinant)
-
Assay buffer: 100 mM Tris-HCl, pH 8.8 at 37°C[4]
-
Substrate: L-Phenylalanine
-
Test inhibitor compounds dissolved in an appropriate solvent
-
4 M HCl (for stopping the reaction)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the substrate, L-Phenylalanine, in the assay buffer.
-
In a series of test tubes, prepare reaction mixtures containing the assay buffer, various concentrations of the test inhibitor, and the PAL enzyme solution. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-phenylalanine substrate solution to each tube. The final reaction volume is typically 1 mL.[4]
-
Incubate the reaction mixtures at 37°C for 30 minutes.[4]
-
Stop the reaction by adding 50 µL of 4 M HCl.[4]
-
Measure the absorbance of each solution at 290 nm. The absorbance is due to the formation of trans-cinnamic acid.[2][4][7]
-
Calculate the enzyme activity and the percent inhibition for each inhibitor concentration.
-
Determine the IC50 and Ki values as described in the APN assay protocol.
Visualizations
Caption: The Phenylpropanoid Pathway, highlighting the role of PAL.
Caption: Role of APN/CD13 in Tumor Angiogenesis.
Caption: Workflow for Screening this compound Derivatives.
References
- 1. CD13/APN is activated by angiogenic signals and is essential for capillary tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. pnas.org [pnas.org]
- 4. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopeptidase N (APN/CD13) is selectively expressed in vascular endothelial cells and plays multiple roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msesupplies.com [msesupplies.com]
- 8. Aminopeptidase N Is a Receptor for Tumor-homing Peptides and a Target for Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 13. Insights to Phenylalanine Ammonia Lyase (PAL) and Secondary Metabolism in Orchids: An in silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 1-Amino-2-phenylethylphosphonic acid: an inhibitor of L-phenylalanine ammonia-lyase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An optimized assay of alanine aminopeptidase activity in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Amino(phenyl)methyl]phosphonic Acid as a Peptide Mimic
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Amino(phenyl)methyl]phosphonic acid and its derivatives represent a significant class of peptide mimics, which are synthetic molecules that replicate the structure and function of peptides. Their primary mechanism of action lies in their ability to act as transition-state analogues, effectively inhibiting various enzymes, particularly metalloproteases. The tetrahedral phosphonate group mimics the unstable tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent and often irreversible inhibition of the target enzyme. This property makes them valuable tools in drug discovery and biomedical research, particularly in the development of inhibitors for enzymes such as aminopeptidases, which are implicated in various pathological conditions including cancer and inflammation.
Data Presentation: Enzyme Inhibition Data
The following table summarizes the inhibitory activity of various this compound analogues against human alanine aminopeptidase (hAPN) and porcine alanine aminopeptidase (pAPN).
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | Submicromolar | [1] |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | pAPN | Micromolar | [1] |
| Phenylalanine phosphonic acid analogues | hAPN | Submicromolar | [2] |
| Phenylalanine phosphonic acid analogues | pAPN | Micromolar | [2] |
| Homophenylalanine phosphonic acid analogues | hAPN | Submicromolar | [2] |
| Homophenylalanine phosphonic acid analogues | pAPN | Micromolar | [2] |
| Phenylglycine phosphonic acid analogues | pAPN | Micromolar | [3] |
| Acetyl.AspP(OPh)2 | V8 proteinase | Irreversible | [4] |
| Acetyl.GluP(OPh)2 | V8 proteinase | Irreversible | [4] |
| Peptidyl derivatives of diphenyl (α-aminoalkyl)phosphonates | Serine proteases | Irreversible |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction . This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.
General Protocol for Kabachnik-Fields Reaction:
-
To a solution of the aldehyde or ketone (1 equivalent) and amine (1 equivalent) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add the dialkyl phosphite (1 equivalent).
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Note: The specific reaction conditions, including catalyst (e.g., Lewis acids, Brønsted acids, or bases), temperature, and reaction time, may need to be optimized for different substrates.
Enzyme Inhibition Assay: Alanine Aminopeptidase (APN/CD13)
The inhibitory potency of this compound derivatives against aminopeptidases is often determined using a fluorogenic substrate.
General Protocol for Aminopeptidase Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified enzyme (e.g., human or porcine APN) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of a fluorogenic substrate, such as L-Alanine-4-methylcoumaryl-7-amide (Ala-AMC), in DMSO.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the this compound derivative in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., for AMC, Ex/Em ≈ 360/460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Visualizations
Signaling Pathways
The inhibition of metalloproteases like Aminopeptidase N (APN/CD13) by this compound derivatives can modulate downstream signaling pathways.
Caption: APN/CD13 signaling pathway modulation by phosphonic acid inhibitors.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives as enzyme inhibitors is depicted below.
References
- 1. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Amino(phenyl)methyl]phosphonic acid is an organophosphorus compound belonging to the class of aminophosphonic acids. The quantification of this and similar compounds presents significant analytical challenges due to their inherent physicochemical properties. These include high polarity, low volatility, and the absence of a strong chromophore, which complicates direct analysis using standard chromatographic techniques.[1] Consequently, analytical methods often necessitate derivatization to enhance detectability and improve chromatographic separation, or require specialized techniques like mass spectrometry.[1][2]
The analytical strategies employed for this compound are often adapted from well-established methods for other polar pesticides and their metabolites, such as glyphosate and aminomethylphosphonic acid (AMPA).[1][3] These methods prioritize sensitivity, selectivity, and robustness to handle complex matrices typically encountered in environmental, biological, and pharmaceutical samples. This document provides an overview of common analytical techniques and detailed protocols for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods applicable to the quantification of aminophosphonic acids. While the data is primarily derived from studies on glyphosate and AMPA, it provides a relevant benchmark for methods that can be adapted for this compound.
| Analytical Method | Technique | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | DPCS-Cl | 0.01 ng/mL | - | Soybean | [4][5] |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | NBD-Cl | - | 0.1 µg/L | Water | [6] |
| GC-MS | Gas Chromatography-Mass Spectrometry | BSTFA + 10% TMCS | - | - | Drug Substance | [6] |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | HCl/Methanol + PFPA | ng/mL range | - | Human Urine | [7] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | None | - | 0.1 µg/L - 0.5 µg/L | Human Urine | [8] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | None | - | 10 - 50 µg/Kg | Fruits & Vegetables | [9] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | None | 0.6 µg/L | 2.0 µg/L | Water | [10] |
| CE-LIF | Capillary Electrophoresis with Laser-Induced Fluorescence | DTAF | 1.99 ng/kg | - | Environmental | [11] |
| CZE-UV | Capillary Zone Electrophoresis with UV Detection | PITC | 0.02 mg/L | 0.05 mg/L | Water | [12] |
DPCS-Cl: 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride; NBD-Cl: 4-Chloro-7-nitrobenzofurazan; BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane; PFPA: Pentafluoropropionic anhydride; DTAF: 5-(4,6-Dichlorotriazinyl) amino fluorescein; PITC: Phenylisothiocyanate.
Application Notes and Protocols
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection
Principle: This method overcomes the lack of a native chromophore in this compound by introducing a fluorescent tag through a chemical derivatization reaction prior to chromatographic separation. The resulting derivative is highly fluorescent, allowing for sensitive detection. A reversed-phase HPLC column is typically used for separation.[4]
Experimental Protocol:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Precondition an Oasis MAX cartridge (60 mg/3 mL) by passing 2 mL of methanol, 2 mL of water, and 1 mL of 3% ammonium hydroxide.[13]
-
Load the aqueous sample (~5 mL) onto the preconditioned cartridge.
-
Wash the cartridge with 2 mL of 3% ammonium hydroxide followed by 2 mL of methanol to remove interferences.[13]
-
Elute the analyte with 3 mL of 3% formic acid in methanol into a collection tube.[13]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of ultrapure water.
-
-
Pre-column Derivatization:
-
To the 500 µL of reconstituted sample, add 200 µL of borate buffer (pH 9.5).
-
Add 300 µL of a derivatizing agent solution (e.g., 10 mg/mL p-toluenesulfonyl chloride in acetonitrile[14] or a specialized fluorescent agent like DPCS-Cl[4]).
-
Vortex the mixture and heat in a water bath at 50-70 °C for 10-25 minutes.[4][14]
-
After cooling to room temperature, neutralize the solution by adding a small volume of 1 M HCl.[14]
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-FLD Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[14]
-
Mobile Phase A: 10 mM Phosphate buffer (pH 2.3).[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate the derivative from reagent peaks. For example: start at 15% B, increase to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 35 °C.[14]
-
Fluorescence Detection: Excitation and emission wavelengths are dependent on the derivatizing agent used (e.g., for DPCS-Cl derivatives, Ex: 318 nm, Em: 440 nm[4]).
-
Caption: Workflow for HPLC-FLD analysis of aminophosphonic acids.
Method 2: GC-MS with Derivatization
Principle: This method requires a two-step derivatization process to convert the polar, non-volatile aminophosphonic acid into a thermally stable and volatile compound suitable for gas chromatography. The first step is typically an esterification of the phosphonic and carboxylic acid groups, followed by acylation of the amino group. Mass spectrometry provides high selectivity and allows for structural confirmation.[15][16]
Experimental Protocol:
-
Sample Preparation and Drying:
-
Use an aliquot of the sample extract (e.g., from SPE as described in Method 1) or a urine sample (e.g., 10 µL).[15]
-
Place the sample in a reaction vial and evaporate to complete dryness under a stream of nitrogen at 40-50 °C. It is critical to remove all water.
-
-
Derivatization:
-
Step 1: Esterification: Add 100 µL of 2 M HCl in methanol. Seal the vial and heat at 80 °C for 60 minutes.[15][16] Cool the vial and evaporate the reagent to dryness under nitrogen.
-
Step 2: Acylation: Add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4 v/v). Seal the vial and heat at 65 °C for 30 minutes.[15][16]
-
Cool the vial and evaporate the reagents to dryness under nitrogen.
-
-
Extraction of Derivative:
-
Reconstitute the dried residue in 200 µL of a borate buffer (0.4 M, pH 8.5).[16]
-
Immediately add 200 µL of toluene, vortex vigorously for 1 minute to extract the derivative into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the upper toluene layer to an autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Injector: Splitless injection mode, 1 µL injection volume.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Use Negative Chemical Ionization (NCI) for high sensitivity or Electron Impact (EI) for library matching.[15]
-
Analysis Mode: Scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification.[15]
-
Caption: Workflow for GC-MS analysis of aminophosphonic acids.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and selective technique that often allows for the direct quantification of this compound without derivatization.[8] Chromatographic retention of this polar analyte is achieved using specialized columns, such as those based on Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode phases.[8][9][17] Detection by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high specificity and low detection limits.
Experimental Protocol:
-
Sample Preparation:
-
Perform a Solid Phase Extraction as described in Method 1 to clean up the sample and concentrate the analyte.[8][13]
-
After evaporation, reconstitute the residue in a solution that mimics the initial mobile phase conditions (e.g., 250 µL of 95:5 water:acetonitrile with 0.1% formic acid).[13]
-
Vortex vigorously and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system capable of delivering precise gradients.
-
Column: A HILIC column (e.g., Venusil HILIC, 100 x 2.1 mm[17]) or a mixed-mode polar-RP column (e.g., Raptor Polar X, 50 x 2.1 mm[8][9]).
-
Mobile Phase A: Water with 0.1% Formic Acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent. For example: Hold at 95% B for 2 min, ramp down to 10% B over 8 min, hold for 2 min, then re-equilibrate.[13]
-
Flow Rate: 0.4 - 0.8 mL/min.[13]
-
Column Temperature: 40 °C.[13]
-
Injection Volume: 5 - 20 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for phosphonic acids.[8]
-
Ionization Parameters: Optimize source temperature, gas flows (nebulizer, desolvation), and capillary voltage for the specific instrument and analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID). At least two transitions should be monitored for confident quantification and confirmation. These transitions must be determined empirically by infusing a standard solution of this compound.
-
Caption: Workflow for LC-MS/MS analysis of aminophosphonic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of glyphosate and aminomethylphosphonic acid in soybean samples by high performance liquid chromatography using a novel fluorescent labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. [Capillary electrophoresis analysis for glyphosate, glufosinate and aminomethylphosphonic acid with laser-induced fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Glyphosate and AMPA in Food Samples Using Membrane Extraction Technique for Analytes Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. LC-MS/MS Analysis of Phosphonic Acid in Water | Phenomenex [phenomenex.com]
Application Notes and Protocols for Studying NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups for studying N-methyl-D-aspartate (NMDA) receptor antagonism. This document includes detailed protocols for key in vitro and in vivo assays, quantitative data for common antagonists, and visualizations of relevant pathways and workflows.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] Their dysregulation is implicated in various neurological and psychiatric disorders, making them a significant target for drug development.[1] NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor.[2] They are categorized based on their mechanism of action:
-
Competitive antagonists: Bind to the glutamate binding site on the GluN2 subunit.
-
Glycine site antagonists: Bind to the glycine co-agonist site on the GluN1 subunit.
-
Uncompetitive channel blockers: Bind within the ion channel pore when the receptor is open, blocking the flow of ions.[2]
-
Non-competitive antagonists: Bind to an allosteric site, modulating receptor function without directly competing with the agonist.[2]
This document outlines common experimental approaches to characterize the potency and functional effects of these antagonists.
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize quantitative data for commonly used NMDA receptor antagonists across various experimental platforms.
Table 1: In Vitro Potency of NMDA Receptor Antagonists (Electrophysiology)
| Antagonist | Type | Preparation | IC50 | Reference |
| MK-801 | Uncompetitive | Cultured superior colliculus neurones | 0.14 ± 0.04 µM | [2] |
| Memantine | Uncompetitive | Cultured superior colliculus neurones | 2.2 ± 0.2 µM | [2] |
| Cultured rat cerebellar granule neurons | 1.5 ± 0.1 µM | [3] | ||
| HEK293 cells expressing GluN1/2A receptors (< 1 nM intracellular Ca2+) | 2.76 ± 0.27 µM | [4] | ||
| HEK293 cells expressing GluN1/2A receptors (1 µM intracellular Ca2+) | 1.07 ± 0.04 µM | [4] | ||
| CGP 37849 | Competitive | Cultured mouse spinal cord neurones (vs. L-glutamate) | 210 ± 25 nM | [3] |
| Cultured mouse spinal cord neurones (vs. L-aspartate) | 370 ± 180 nM | [3] | ||
| CGP 39551 | Competitive | Cultured mouse spinal cord neurones (vs. L-glutamate) | 6000 ± 4700 nM | [3] |
| Cultured mouse spinal cord neurones (vs. L-aspartate) | 2200 ± 140 nM | [3] | ||
| D-AP5 | Competitive | Mouse cortical neuron | ~50 µM to abolish evoked NMDA currents | [5] |
| Ifenprodil | Non-competitive (GluN2B selective) | Recombinant NR1/NR2B receptors | Partial inhibition | [6] |
Table 2: In Vivo Behavioral Effects of NMDA Receptor Antagonists in Rodents
| Antagonist | Assay | Animal Model | Dose | Effect | Reference |
| MK-801 | Morris Water Maze | Rat | 0.1 mg/kg, i.p. | Increased escape latency | [6] |
| Locomotor Activity | Rat | 0.1 mg/kg, s.c. | Increased locomotor activity | [7] | |
| Rat | 0.2 mg/kg, i.p. | Impaired sensorimotor performance | [8] | ||
| Prepulse Inhibition | Rat | 0.025-0.10 mg/kg, s.c. | Disrupted prepulse inhibition | [9] | |
| Memantine | Prepulse Inhibition | Rat | 10 mg/kg | Increased short-interval PPI | [10] |
| Rat | 20 mg/kg | Decreased long-interval PPI | [10] | ||
| CGS 19755 | Prepulse Inhibition | Mouse | 40 and 80 mg/kg, s.c. | Disrupted prepulse inhibition | [1] |
| Mouse | 0.1 and 0.2 µ g/mouse , i.c.v. | Disrupted prepulse inhibition | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling and Antagonist Mechanisms.
Caption: General Experimental Workflow for NMDA Antagonist Studies.
Caption: Logical Relationships Between Experimental Approaches.
Experimental Protocols
In Vitro Methods
1. Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant NMDA receptors.
-
Materials:
-
Cultured neurons or transfected HEK293 cells
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, 100 µM glycine, pH 7.2 with NaOH.[11]
-
Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.[11]
-
NMDA receptor agonist (e.g., NMDA or glutamate)
-
NMDA receptor antagonist of interest
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
-
Procedure:
-
Prepare cultured cells on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply the NMDA receptor agonist to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with the NMDA receptor antagonist at various concentrations.
-
Record the inhibition of the agonist-evoked current by the antagonist.
-
To study voltage dependency, record currents at different holding potentials (e.g., from -70 mV to +50 mV).[2]
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the concentration-response curve and fit it with a logistic function to determine the IC50 value.
-
2. Calcium Imaging
This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation and its blockade by antagonists.
-
Materials:
-
Cultured neurons
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
External solution (as in patch-clamp)
-
NMDA receptor agonist and antagonist
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
-
-
Procedure:
-
Load cultured neurons with Fura-2 AM (e.g., 5 µM for 30-60 minutes at 37°C).[5]
-
Wash the cells with external solution to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with external solution.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the NMDA receptor agonist to induce an increase in [Ca²⁺]i, observed as a change in the 340/380 fluorescence ratio.
-
After washout and return to baseline, pre-incubate the cells with the NMDA receptor antagonist for a defined period.
-
Co-apply the agonist and antagonist and record the change in the 340/380 fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 fluorescence ratio for each time point.
-
Determine the peak change in the fluorescence ratio in response to the agonist with and without the antagonist.
-
Calculate the percentage of inhibition of the calcium response by the antagonist.
-
Generate concentration-response curves to determine the IC50 of the antagonist.
-
3. Radioligand Binding Assay
This protocol determines the binding affinity of an antagonist to the NMDA receptor.
-
Materials:
-
Procedure:
-
Prepare reaction tubes containing the membrane preparation, binding buffer, and varying concentrations of the unlabeled antagonist.
-
Add the radiolabeled ligand to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).[13]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a saturating concentration of a known high-affinity ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding as a function of the unlabeled antagonist concentration.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the antagonist.
-
In Vivo Methods
1. Morris Water Maze (for Rodents)
This assay assesses spatial learning and memory, which are processes known to be dependent on NMDA receptor function.
-
Materials:
-
Circular water tank (1.5-2 m diameter) filled with opaque water.[14]
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking system.
-
NMDA receptor antagonist and vehicle.
-
-
Procedure:
-
Acquisition Phase:
-
Administer the NMDA receptor antagonist or vehicle to the animals (e.g., 30-60 minutes before testing).
-
Place the animal in the water facing the wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of crossings over the former platform location.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the performance of antagonist-treated and vehicle-treated groups.[15]
-
2. Prepulse Inhibition of Acoustic Startle (for Rodents)
This test measures sensorimotor gating, a process that is disrupted in some psychiatric disorders and can be affected by NMDA receptor antagonists.
-
Materials:
-
Startle response measurement system with a sound-attenuating chamber.
-
NMDA receptor antagonist and vehicle.
-
-
Procedure:
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.[16]
-
Administer the NMDA receptor antagonist or vehicle.
-
The test session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 3-15 dB above background) precedes the startle pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise.
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials]
-
Compare the %PPI between the antagonist-treated and vehicle-treated groups using statistical tests like ANOVA.
-
3. Locomotor Activity (for Rodents and Zebrafish)
This assay measures general activity levels, which can be altered by NMDA receptor antagonists.
-
Materials:
-
Open-field arena or multi-well plate for zebrafish.
-
Video tracking system.
-
NMDA receptor antagonist and vehicle.
-
-
Procedure (Rodents):
-
Administer the NMDA receptor antagonist or vehicle.
-
Place the animal in the center of the open-field arena.
-
Record the animal's activity for a set duration (e.g., 30-60 minutes).
-
-
Procedure (Zebrafish Larvae):
-
Place individual larvae in the wells of a multi-well plate containing system water.
-
Add the NMDA receptor antagonist to the water.
-
Record larval movement using a video tracking system.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent moving, and velocity.
-
Compare these parameters between the antagonist-treated and control groups.
-
References
- 1. Competitive NMDA receptor antagonists disrupt prepulse inhibition without reduction of startle amplitude in a dopamine receptor-independent manner in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new statistical method to analyze Morris Water Maze data using Dirichlet distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of competitive NMDA receptor antagonists on excitatory amino acid-evoked currents in mouse spinal cord neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Escape latency: Significance and symbolism [wisdomlib.org]
- 5. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. The effect of (+/-)-CP-101,606, an NMDA receptor NR2B subunit selective antagonist, in the Morris watermaze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor pharmacology and analysis of patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of memantine on prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. AP5 - Wikipedia [en.wikipedia.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
Application Note: Microwave-Assisted Synthesis of Aminophosphonates
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Aminophosphonates are synthetic analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety. This structural similarity imparts a wide range of biological activities, including antibacterial, antiviral, antifungal, and enzyme inhibitory properties, making them valuable scaffolds in medicinal chemistry and drug development.[1][2][3] Traditional methods for their synthesis often require long reaction times, harsh conditions, and the use of potentially hazardous catalysts.
The application of microwave (MW) irradiation has emerged as a powerful tool for organic synthesis, offering significant advantages over conventional heating.[1] Microwave-assisted synthesis provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often enhanced purity.[2][3] Furthermore, these methods frequently allow for solvent-free and catalyst-free conditions, aligning with the principles of green chemistry by reducing waste and energy consumption.[4][5] This note provides detailed protocols and comparative data for the microwave-assisted synthesis of α-aminophosphonates via the Kabachnik-Fields and Pudovik reactions.
Key Synthetic Methodologies
The two most prevalent methods for synthesizing α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction. Both are highly amenable to microwave-assisted conditions.
-
The Kabachnik-Fields Reaction: This is a one-pot, three-component condensation between a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl or diaryl phosphite.[1][6] The reaction can proceed through two primary pathways: one involving the formation of an imine intermediate followed by nucleophilic attack by the phosphite, and another where the phosphite first adds to the carbonyl to form an α-hydroxyphosphonate intermediate which is subsequently displaced by the amine.[6][7] Microwave irradiation often obviates the need for a catalyst.[4][8]
-
The Pudovik Reaction: This reaction involves the nucleophilic addition of a >P(O)H reagent, such as a dialkyl phosphite or a secondary phosphine oxide, to the C=N double bond of an imine.[4][9] While it can be performed as a two-step process where the imine is pre-synthesized, one-pot variations are also common under microwave irradiation.
Experimental Workflows and Mechanisms
The general workflow for microwave-assisted synthesis is streamlined, involving the combination of reactants in a dedicated microwave vial, followed by irradiation for a short period and subsequent product isolation.
Caption: General workflow for microwave-assisted aminophosphonate synthesis.
The Kabachnik-Fields reaction mechanism can follow two distinct pathways under thermal or microwave conditions.
Caption: Possible reaction pathways for the Kabachnik-Fields reaction.[6][7]
The Pudovik reaction provides a more direct route from a pre-formed or in-situ generated imine.
Caption: Mechanism of the microwave-assisted Pudovik reaction.[9]
Protocols and Data
This protocol describes a simple, catalyst-free method for synthesizing α-aminophosphonates using ethanol as a solvent, which facilitates handling of solid reactants.
Methodology: [1]
-
In a 10 mL microwave reaction vial equipped with a magnetic stirrer, add the aldehyde (1.0 eq.), the amine (1.0 eq.), diphenyl phosphite (1.1 eq.), and absolute ethanol (3 mL).
-
Seal the vial and place it in the cavity of a microwave reactor (e.g., Anton Paar Monowave 300).
-
Irradiate the reaction mixture at 80°C for 10 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
The product often precipitates from the solution and can be isolated by vacuum filtration.
-
Wash the isolated solid with cold diethyl ether to afford the pure α-aminophosphonate.
Representative Data:
| Aldehyde | Amine | Product Yield (%) | Reference |
| Benzaldehyde | Aniline | 94 | [1] |
| 4-Chlorobenzaldehyde | Aniline | 95 | [1] |
| 4-Nitrobenzaldehyde | Aniline | 98 | [1] |
| Benzaldehyde | Benzylamine | 91 | [1] |
| 4-Chlorobenzaldehyde | Benzylamine | 92 | [1] |
This protocol is effective for the addition of various P(O)H reagents to imines under solvent-free conditions, offering a green and efficient synthetic route.[9]
Methodology: [9]
-
To a microwave reaction vial, add the imine (1.0 eq.) and the dialkyl phosphite or diphenylphosphine oxide (1.2-1.5 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the neat (solvent-free) mixture at a temperature between 80°C and 100°C for 10 to 30 minutes.
-
Monitor the reaction for completion using thin-layer chromatography (TLC) or NMR.
-
Upon completion, the product can be purified directly by column chromatography or recrystallization if necessary.
Representative Data:
| Imine | P(O)H Reagent | Temp (°C) | Time (min) | Product Yield (%) | Reference |
| N-Benzylideneaniline | Dimethyl Phosphite | 80 | 10 | 92 | [9] |
| N-Benzylideneaniline | Diethyl Phosphite | 80 | 10 | 93 | [9] |
| N-Benzylideneaniline | Dibutyl Phosphite | 80 | 10 | 97 | [9] |
| N-Benzylideneaniline | Diphenylphosphine Oxide | 80 | 10 | 89 | [9] |
| N-Benzylidene(butyl)amine | Dimethyl Phosphite | 80 | 30 | 91 | [9] |
This protocol demonstrates the robustness of the microwave-assisted, solvent-free Kabachnik-Fields reaction for synthesizing sterically hindered α-aminophosphonates, which can be challenging with conventional methods.[10]
Methodology: [10]
-
In a microwave vial, combine the aromatic aldehyde (e.g., 1-naphthaldehyde, 1.0 eq.), benzhydrylamine (1.0 eq.), and the dialkyl phosphite (1.5 eq.).
-
Seal the vial and irradiate the solvent-free mixture in a microwave reactor at 100-120°C for 1 hour.
-
After cooling, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Purify the product by column chromatography on silica gel to yield the pure, sterically hindered α-aminophosphonate.
Representative Data:
| Aldehyde | Phosphite | Temp (°C) | Time (h) | Product Yield (%) | Reference |
| 1-Naphthaldehyde | Dimethyl Phosphite | 100 | 1 | 88 | [10] |
| 1-Naphthaldehyde | Diethyl Phosphite | 100 | 1 | 90 | [10] |
| 1-Naphthaldehyde | Dibutyl Phosphite | 120 | 1 | 91 | [10] |
| 1-Pyrenecarboxaldehyde | Diethyl Phosphite | 120 | 1 | 80 | [10] |
| 9-Anthracenecarboxaldehyde | Diethyl Phosphite | 120 | 1 | 78 | [10] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of α-aminophosphonates. The protocols outlined here demonstrate that both the Kabachnik-Fields and Pudovik reactions can be performed with high efficiency, short reaction times, and often without the need for catalysts or solvents.[1][4][9] These methods are not only more environmentally friendly but also provide access to a wide range of structurally diverse aminophosphonates, including sterically hindered molecules, making them highly valuable for researchers in organic synthesis and drug discovery.[10] The simplicity of the procedures and the ease of product isolation further enhance the appeal of this technology for rapid library synthesis and lead optimization.
References
- 1. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for [Amino(phenyl)methyl]phosphonic Acid in Crop Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Amino(phenyl)methyl]phosphonic acid belongs to the broader class of α-aminophosphonates, which are synthetic analogues of α-amino acids. These compounds have garnered significant interest in agrochemical research due to their potential as herbicides. Their mode of action often involves the inhibition of essential plant enzymes, leading to growth retardation and mortality of susceptible plant species. While this compound itself is a parent compound for a range of derivatives, these application notes will focus on the general use of this class of compounds in crop protection, drawing on data from various structurally related α-aminophosphonates.
The primary proposed mechanisms of action for herbicidal aminophosphonates include the inhibition of key enzymes in amino acid biosynthesis pathways, such as glutamine synthetase and 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[1] By disrupting these fundamental processes, these compounds can effectively control weed growth.
Mechanism of Action
The herbicidal activity of α-aminophosphonates is primarily attributed to their ability to act as transition-state analogues, inhibiting enzymes involved in crucial metabolic pathways.
Inhibition of Glutamine Synthetase
Glutamine synthetase (GS) is a vital enzyme in nitrogen metabolism, responsible for the assimilation of ammonia and the biosynthesis of glutamine. Inhibition of GS leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, ultimately causing plant death. Some aminophosphonate derivatives have been shown to be effective inhibitors of plant glutamine synthetase.[2]
Inhibition of the Shikimate Pathway
The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[3] α-Aminophosphonates can inhibit enzymes within this pathway, such as DAHP synthase, the first enzyme of the pathway.[1] Inhibition of this pathway deprives the plant of essential building blocks for protein synthesis and the production of numerous secondary metabolites crucial for plant survival.[4]
Data Presentation
The following tables summarize the herbicidal activity of various α-aminophosphonate derivatives on different plant species. It is important to note that the efficacy can vary significantly based on the specific chemical structure of the derivative, the target plant species, and the experimental conditions.
Table 1: In Vitro Herbicidal Activity of α-Aminophosphonate Derivatives
| Compound/Derivative | Target Species | Assay Type | Concentration | Observed Effect | Reference |
| Diethyl {--INVALID-LINK--methyl}phosphonate | Brassica campestris (dicot) | In vitro | 100 mg/L | Moderate herbicidal activity | [5] |
| Diethyl {--INVALID-LINK--methyl}phosphonate | Echinochloa crus-galli (monocot) | In vitro | 100 mg/L | Moderate herbicidal activity | [5] |
| N,N-dipropyl-phosphonamidates | Solanum lycopersicum (tomato) leaf disks | Chlorophyll fluorescence | 8.8 mM | IC50 after 72h | [1] |
| Uracil-containing α-aminophosphonates | Arabidopsis thaliana | In vitro | Not specified | Selective inhibitory activity | [6] |
Table 2: In Vivo (Greenhouse) Herbicidal Activity of α-Aminophosphonate Derivatives
| Compound/Derivative | Target Species | Application Method | Dosage | Observed Effect | Reference |
| Pyrimidinyl α-amino phosphonates (Compounds Ib, Ic, Ig, Ii, Ik, Im) | Various weeds | Post-emergence | Not specified | Good herbicidal activities, comparable to commercial herbicides | |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid (Compound V-8) | Amaranthus retroflexus | Post-emergence | 300 g/ha | 95% injury | [7] |
| Thiophene-derived aminophosphonates | Galinsoga parviflora, Rumex acetosa, Chenopodium album | Soil-applied | 100-1000 mg/kg soil | Not sufficiently phytotoxic | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the herbicidal potential of this compound and its derivatives.
Protocol 1: In Vitro Herbicidal Activity Screening using a Leaf Disk Assay
This protocol provides a rapid and quantitative method for screening the herbicidal activity of compounds on plant tissue.[1]
Materials:
-
Test compound (this compound or derivative)
-
Solvent for dissolving the test compound (e.g., DMSO, acetone)
-
Young, healthy leaves from the target plant species (e.g., tomato, Solanum lycopersicum)
-
96-well microtiter plates
-
Cork borer or biopsy punch (to cut uniform leaf disks)
-
Pipettes
-
Chlorophyll fluorometer (for measuring Fv/Fm)
-
Growth chamber with controlled light and temperature
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a dilution series to test a range of concentrations. A positive control (e.g., a known herbicide like Diuron at 10 mM) and a negative control (solvent only) should be included.
-
Leaf Disk Preparation: Excise uniform leaf disks from healthy, fully expanded leaves using a cork borer. The size should be appropriate to fit within a well of the 96-well plate.
-
Treatment Application: Place one leaf disk abaxial (underside) up in each well of the 96-well plate. Apply a small, precise droplet (e.g., 10 µL) of the test compound solution, positive control, or negative control to the center of each leaf disk.
-
Incubation: Place the 96-well plates in a growth chamber with controlled conditions (e.g., 16-hour photoperiod, 22°C).
-
Data Collection: Measure the chlorophyll fluorescence (Fv/Fm ratio), a proxy for photosynthetic efficiency and plant health, at set time points (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: Calculate the percentage of inhibition compared to the negative control for each concentration. Determine the IC50 value (the concentration that causes 50% inhibition) for each compound.
Protocol 2: Greenhouse Pot Assay for Pre- and Post-emergence Herbicidal Activity
This protocol assesses the herbicidal efficacy of a compound when applied to the soil (pre-emergence) or directly to the foliage of emerged plants (post-emergence).
Materials:
-
Test compound
-
Pots filled with a standardized soil mix
-
Seeds of target weed and crop species
-
Spray chamber or handheld sprayer for uniform application
-
Greenhouse with controlled environmental conditions
Procedure:
Pre-emergence Application:
-
Planting: Fill pots with soil and sow a predetermined number of seeds of the target weed and crop species at a uniform depth.
-
Treatment Application: Immediately after sowing, apply the test compound solution evenly to the soil surface using a calibrated sprayer. A range of application rates should be tested. Include untreated control pots.
-
Incubation: Place the pots in the greenhouse and water as needed.
-
Assessment: After a set period (e.g., 14-21 days), assess the number of emerged seedlings, plant height, and overall plant vigor. Calculate the percentage of inhibition or injury compared to the untreated control.
Post-emergence Application:
-
Plant Growth: Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
Treatment Application: Apply the test compound solution evenly to the foliage of the plants using a calibrated sprayer. Ensure thorough coverage. Include untreated control plants.
-
Incubation: Return the pots to the greenhouse.
-
Assessment: Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete kill). At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight to quantify the growth reduction.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Inhibition of the Shikimate Pathway by this compound.
Caption: Inhibition of Glutamine Synthetase by this compound.
Caption: Experimental Workflow for Herbicidal Screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. THE SHIKIMATE PATHWAY [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on phytotoxicity evaluation and physiological properties of nicosulfuron on sugar beet (Beta vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Aminophosphonate-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophosphonate-containing peptides are a class of peptidomimetics where one or more amino acid residues are replaced by their aminophosphonic acid analogues. This substitution imparts unique biochemical properties to the peptides, including enhanced stability against enzymatic degradation and the ability to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. Consequently, these peptides are of significant interest in drug discovery and development.
This document provides detailed application notes and protocols for the solid-phase synthesis of aminophosphonate-containing peptides using the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) strategy. The protocols outlined below cover the preparation of Fmoc-protected aminophosphonic acid building blocks, their incorporation into a growing peptide chain on a solid support, and the final cleavage and deprotection steps.
Data Presentation: Synthesis Efficiency
The solid-phase synthesis of aminophosphonate-containing peptides can be a highly efficient process, yielding products of high purity. The following table summarizes representative yields and purities achieved in the synthesis of various phosphonopeptides, which are structurally related to aminophosphonate-containing peptides.[1]
| Peptide Type | Synthesis Strategy | Key Reagents | Yield | Purity | Reference |
| H-Phosphonopeptides | Fmoc/tBu | HBTU/HOBt, O,O-di-tert-butyl-N,N-diethylphosphoramidite | >80% | High | [1] |
| Methylphosphonopeptides | Fmoc/tBu | HBTU/HOBt, O-tert-butyl-N,N-diethyl-P-methylphosphonamidite | >80% | High | [1] |
Experimental Protocols
Preparation of Fmoc-Protected Aminophosphonic Acid Monomers
The successful solid-phase synthesis of aminophosphonate-containing peptides begins with the preparation of the corresponding Fmoc-protected aminophosphonic acid monomers. While a variety of methods exist for the synthesis of aminophosphonic acids, a general approach for their N-terminal protection with the Fmoc group is outlined below.
Materials:
-
α-Aminophosphonic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the α-aminophosphonic acid in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl and other impurities.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the Fmoc-protected aminophosphonic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
The following protocol describes the manual solid-phase synthesis of an aminophosphonate-containing peptide on a rink amide resin using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected aminophosphonic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
Resin Swelling and Fmoc Deprotection:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Amino Acid/Aminophosphonic Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid or aminophosphonic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described above.
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[1]
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of aminophosphonate-containing peptides.
Signaling Pathway of Fmoc Deprotection and Peptide Bond Formation
Caption: Key chemical steps in the Fmoc-SPPS cycle: deprotection and coupling.
References
Application Notes and Protocols for the Purification of [Amino(phenyl)methyl]phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the purification of [Amino(phenyl)methyl]phosphonic acid, a key intermediate in various chemical syntheses. The following sections outline common purification techniques, including crystallization and chromatography, to obtain a high-purity product suitable for further research and development.
Introduction
This compound is an amino acid analog where a phosphonic acid group replaces the carboxylic acid moiety. Its synthesis, often achieved through methods like the phospha-Mannich reaction, can result in a mixture of the desired product along with unreacted starting materials and various side products.[1] Therefore, robust purification strategies are essential to isolate the compound at the required purity for downstream applications. The purification of phosphonic acids can be challenging due to their polarity and potential for being hygroscopic.[2][3] Common strategies involve crystallization, often aided by salt formation, and ion-exchange chromatography.[1][2][4]
Purification Techniques and Protocols
Several methods can be employed to purify this compound and its precursors. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Crystallization and Recrystallization
Crystallization is a widely used technique for purifying solid compounds. For phosphonic acids, which can sometimes be difficult to crystallize directly, recrystallization from a suitable solvent or solvent system is often effective.[2] The formation of a salt can improve the crystalline nature of the product.[4][5]
This protocol is adapted from a general procedure for the final purification step of aminoalkylphosphonic acids following the hydrolysis of their ester precursors.[6]
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol
-
Heating magnetic stirrer
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the crude solid in a minimal amount of hot deionized water.
-
Slowly add ethanol to the hot solution until a slight turbidity persists.
-
If necessary, gently heat the solution to redissolve the precipitate, ensuring a saturated solution at high temperature.
-
Allow the solution to cool slowly to room temperature.
-
For further precipitation, the solution can be placed in a refrigerator or ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
This protocol describes a general strategy for purifying acids that are difficult to crystallize by converting them into their salts. For amino phosphonic acids, forming a hydrochloride or a salt with an amine like dicyclohexylamine can be effective.[2][4]
Objective: To purify crude this compound by forming a crystalline salt.
Materials:
-
Crude this compound
-
Appropriate base (e.g., 1N aqueous NaOH, dicyclohexylamine)[2]
-
Suitable solvent (e.g., acetone, acetonitrile, water)[2]
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the crude acid in a suitable solvent such as acetone or acetonitrile.
-
Slowly add the base (e.g., 1N aqueous NaOH) with stirring. Monitor the pH to achieve the desired salt form (e.g., monosodium salt at pH ~4.5).[2]
-
Stir the mixture for a period (e.g., 30 minutes to 1 hour) to allow for complete salt formation and precipitation.[2]
-
Collect the precipitated salt by filtration.
-
The salt can be recrystallized using an appropriate solvent system, such as an acetone/water or acetonitrile/water mixture, if necessary.[2]
-
To recover the free phosphonic acid, the purified salt can be dissolved in water and acidified, followed by extraction or precipitation.
Chromatographic Methods
Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Ion-exchange chromatography is particularly useful for purifying charged molecules like amino acids and phosphonic acids. Strong cation or anion exchange resins can be employed.[1][2]
Objective: To purify this compound using a strong cation-exchange resin.
Materials:
-
Crude this compound solution
-
Strong cation-exchange resin (e.g., Dowex 50)[1]
-
Eluent (e.g., aqueous formic acid or ammonia solution)[2]
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a column with the strong cation-exchange resin and equilibrate it with deionized water or a suitable buffer.
-
Dissolve the crude product in the equilibration solvent and load it onto the column.
-
Wash the column with the equilibration solvent to remove neutral and anionic impurities.
-
Elute the bound this compound using a suitable eluent. For a cation exchanger, an aqueous base (e.g., dilute ammonia) would be used. For an anion exchanger, an acidic eluent (e.g., aqueous formic acid) would be appropriate.[2]
-
Collect fractions and analyze them for the presence of the desired product (e.g., by TLC or HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Direct purification of highly polar phosphonic acids by silica gel chromatography can be challenging.[3] A common strategy is to purify a less polar ester precursor of the phosphonic acid, followed by hydrolysis to yield the pure acid.[3][7]
Objective: To purify a dialkyl ester of this compound by column chromatography.
Materials:
-
Crude ester of this compound
-
Silica gel (60-120 mesh)[8]
-
Eluent system (e.g., hexane/ethyl acetate, petroleum ether/dichloromethane)[8][9]
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
Determine a suitable eluent system for the separation using thin-layer chromatography (TLC).
-
Pack a chromatography column with silica gel in the chosen eluent.
-
Dissolve the crude ester in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure ester.
-
Combine the pure fractions and evaporate the solvent.
-
The purified ester can then be hydrolyzed to the phosphonic acid using methods such as refluxing in concentrated hydrochloric acid.[6]
Data Summary
The following table summarizes quantitative data related to the synthesis and purification of aminophosphonic acids and their derivatives from the cited literature. Direct comparative data for different purification techniques for this compound is limited; therefore, the table presents available yield data for related compounds after specific purification steps.
| Compound/Precursor | Synthesis/Purification Method | Yield (%) | Purity | Reference |
| N,N-dibenzyl-aminomethyl-H-phosphinic acid | Phospha-Mannich reaction followed by purification on a strong cation exchanger (Dowex 50). | ~100 | ~Pure | [1] |
| Diethyl α-aminophosphonic acid esters | One-pot Kabachnik-Fields reaction followed by column chromatography on silica gel (hexane/ethyl acetate eluent). | 74 | >95% | [8] |
| Diphenyl 1-{[(N-Benzyloxy)carbonyl]amino}alkylphosphonates | Reaction of benzyl carbamate, triphenyl phosphite, and an aldehyde, followed by crystallization from methanol or acetone/hexane. | - | - | [6] |
| 1-Aminoalkylphosphonic acids | Hydrolysis of diphenyl or dimethyl Cbz-protected precursors in 10M HCl in acetic acid or 12M HCl, followed by crystallization and recrystallization from a hot mixture of H₂O/EtOH. | - | >95% | [6] |
| Bimolecular phenyl-phosphonic acid crystal | Reaction of 2-[(4R)-4,5-dihydro-4-R-2-oxazolinyl]phenol with phenyl phosphonyl dichloride, followed by column chromatography with petroleum ether/dichloromethane (1:9) and natural volatilization. | - | - | [9] |
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for purification by recrystallization.
Caption: Workflow for purification via salt formation.
Caption: Workflow for ion-exchange chromatography.
Caption: Workflow for purification via a precursor ester.
References
- 1. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Kabachnik-Fields Reaction Technical Support Center
Welcome to the Technical Support Center for the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields for the synthesis of α-aminophosphonates.
Frequently Asked Questions (FAQs)
Q1: What is the Kabachnik-Fields reaction?
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[1][2] This reaction is of significant interest in medicinal chemistry as α-aminophosphonates are phosphorus analogs of α-amino acids and often exhibit biological activity.[1][2]
Q2: What is the underlying mechanism of the reaction?
The reaction can proceed through two primary pathways, and the dominant route often depends on the basicity of the amine and the reaction conditions.[2][3]
-
Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite to the imine's C=N double bond.[1][2] This pathway is generally favored with weakly basic amines like anilines.[3]
-
α-Hydroxyphosphonate Pathway: The dialkyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate. Subsequent substitution of the hydroxyl group by the amine yields the final α-aminophosphonate.[2]
Q3: What are the common side reactions that lower the yield?
A significant side reaction is the Abramov reaction, where the dialkyl phosphite adds to the carbonyl compound to form an α-hydroxyphosphonate as a byproduct.[4] This becomes particularly problematic when using highly reactive carbonyl compounds like formaldehyde.[4] Additionally, the reversible formation of the α-hydroxyphosphonate can lead to a "dead-end" route if it rearranges to a phosphate.[2][5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Low or no yield is a common frustration. This guide provides a systematic approach to identifying and resolving the root cause.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Reagent Quality | Verify the purity of starting materials (amine, carbonyl, phosphite) via NMR or other appropriate analytical techniques. Aldehydes are prone to oxidation to carboxylic acids. | Impurities can inhibit the reaction or lead to unwanted side products. |
| Suboptimal Reaction Conditions | Systematically vary the temperature, solvent, and reaction time. Consider solvent-free conditions or microwave irradiation.[2][4] | The Kabachnik-Fields reaction is sensitive to reaction parameters. Optimization is often necessary for different substrates. |
| Inappropriate Catalyst | If using a catalyst, screen different types (Lewis acids like InCl₃, Mg(ClO₄)₂, SnCl₂ or Brønsted acids).[3][6] In many cases, especially with microwave assistance, no catalyst is required.[2][4] | Catalysts can accelerate the reaction but may also promote side reactions if not chosen carefully. |
| Steric Hindrance | If using sterically demanding substrates, consider longer reaction times, higher temperatures, or the use of a more active catalyst.[3] | Bulky groups on the amine, carbonyl, or phosphite can slow down the reaction rate. |
| Incorrect Reaction Pathway | If the desired product is not forming, consider a two-step approach by pre-forming the imine before adding the phosphite.[1][3] | This can be particularly effective if the direct three-component reaction is sluggish or yields multiple products. |
Optimizing Reaction Yields
The following tables summarize quantitative data from various studies to guide your optimization efforts.
Table 1: Effect of Catalyst on Yield
| Catalyst | Aldehyde | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (MW) | Benzaldehyde | Aniline | None | 80 | 15 min | 94 | [4] |
| Mg(ClO₄)₂ | Benzaldehyde | Aniline | CH₂Cl₂ | Room Temp | 2.5 h | 98 | [3] |
| InCl₃ | Benzaldehyde | Aniline | THF | Room Temp | 4.5 h | 92 | [3] |
| Iodine | 5-HMF | Aniline | 2-MeTHF | 60 | 6 h | 95 | [7] |
| Tin(II) Chloride | Benzaldehyde | Benzylamine | None | 80 | 1 h | 92 | [6] |
Table 2: Effect of Solvent on Yield
| Solvent | Aldehyde | Amine | Phosphite | Temperature (°C) | Time | Yield (%) | Reference |
| None (MW) | Benzaldehyde | Benzylamine | Diethyl phosphite | 100 | 45 min | 85 | [8] |
| Acetonitrile | Benzaldehyde | n-Propylamine | Diethyl phosphite | 80 | - | - | [4] |
| Toluene | Benzaldehyde | Aniline | Diethyl phosphite | Reflux | 12 h | 85 | [9] |
| Water | Benzaldehyde | Aniline | Diethyl phosphite | 90 | 8 h | 82 | |
| Dichloromethane | Benzaldehyde | Aniline | Diethyl phosphite | Room Temp | - | 73 | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
This protocol is adapted from a general procedure for the microwave-assisted synthesis of α-aminophosphonates.[8]
Materials:
-
Substituted benzaldehyde (1.7 mmol)
-
Benzylamine (1.7 mmol, 0.18 mL)
-
Diethyl phosphite (1.7 mmol, 0.22 mL)
Procedure:
-
Combine the benzaldehyde derivative, benzylamine, and diethyl phosphite in a sealed microwave reactor tube.
-
Irradiate the mixture in a CEM Microwave reactor at a specified temperature (e.g., 100-110 °C) and time (e.g., 40-90 minutes).[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the volatile components under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst- and Solvent-Free Synthesis at Room Temperature
This protocol is based on a green chemistry approach to the Kabachnik-Fields reaction.[9]
Materials:
-
Benzaldehyde (2.00 mmol)
-
Aniline (2.00 mmol)
-
Diethyl phosphite (2.00 mmol)
Procedure:
-
In a 5-mL glass vial, mix benzaldehyde, aniline, and diethyl phosphite.
-
Stir the mixture at room temperature (26 °C).
-
Monitor the formation of the α-aminophosphonate product by LC-MS.
-
The reaction may require an extended period (several hours to days) to reach completion.
-
Upon completion, the product can be isolated. In the cited study, a 73% yield was obtained.[9]
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Mechanistic pathways of the Kabachnik-Fields reaction.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aminophosphonic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminophosphonic acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of aminophosphonic acids, focusing on the widely used Kabachnik-Fields and Pudovik reactions.
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired aminophosphonate product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). - Consider activating the catalyst if required (e.g., flame-drying of glassware for moisture-sensitive Lewis acids). - Test a different catalyst. A wide range of catalysts, including Lewis acids (e.g., InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., PTSA), have been successfully employed.[1][2][3] |
| Poor Quality Reagents | - Use freshly distilled aldehydes and amines. Aldehydes can oxidize to carboxylic acids, and amines can absorb CO₂ and water from the atmosphere. - Ensure the phosphite source is pure. Diethyl phosphite, for example, can hydrolyze over time. |
| Suboptimal Reaction Conditions | - Temperature: Some reactions require heating to proceed at an appreciable rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally. Conversely, exothermic reactions may require cooling to prevent side product formation. - Solvent: The choice of solvent can significantly impact the reaction outcome. While many reactions are performed neat, solvents like ethanol, acetonitrile, or toluene can be beneficial.[1] For water-sensitive reactions, ensure anhydrous solvents are used. - Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹H NMR, ³¹P NMR) to determine the optimal reaction time. Insufficient time will lead to low conversion, while prolonged reaction times may lead to product decomposition or side reactions. |
| Inefficient Imine Formation (Kabachnik-Fields) | The formation of the imine intermediate is a crucial step.[1][4][5] - Dehydrating Agent: For reactions involving ketones or less reactive aldehydes, the removal of water can drive the equilibrium towards imine formation. The use of a dehydrating agent like molecular sieves or a Dean-Stark trap can be beneficial. - Pre-formation of Imine: In some cases, pre-forming the imine before the addition of the phosphite can improve yields. This is particularly useful when dealing with sensitive substrates. |
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Formation of Side Products
Problem: The reaction mixture contains significant amounts of side products, complicating purification and reducing the yield of the desired aminophosphonate.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| α-Hydroxyphosphonate | Addition of the phosphite to the carbonyl compound (Abramov reaction). This is a common side reaction in the Kabachnik-Fields synthesis.[6] | - Use a less reactive phosphite source. - Pre-form the imine before adding the phosphite. - Adjust the reaction conditions (e.g., lower temperature) to favor imine formation and subsequent nucleophilic attack by the phosphite. |
| Bis-aminophosphonate | Reaction of a primary amine with two equivalents of the aldehyde and phosphite. | - Use a stoichiometric amount of the primary amine or a slight excess of the aldehyde and phosphite. |
| Products from Phosphite Hydrolysis | Presence of water in the reaction mixture can lead to the hydrolysis of the phosphite reagent. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Logical Diagram for Side Product Minimization:
Caption: Strategy for minimizing common side products.
Purification Challenges
Problem: Difficulty in isolating the pure aminophosphonic acid or its ester from the reaction mixture.
Purification Strategies:
| Issue | Recommended Purification Technique |
| Separating Polar Aminophosphonic Acid from Salts | - Ion-exchange chromatography: This is a powerful technique for purifying zwitterionic compounds like aminophosphonic acids. - Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure crystalline product. |
| Removing Unreacted Starting Materials | - Column Chromatography: Silica gel column chromatography is commonly used for the purification of aminophosphonate esters. The choice of eluent is critical and often involves a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). - Acid-Base Extraction: For aminophosphonate esters, unreacted amine can be removed by washing the organic layer with a dilute acid solution. Unreacted aldehyde can sometimes be removed with a sodium bisulfite wash. |
| Product is an Oil and Does Not Crystallize | - Chromatography: If the product is an oil, column chromatography is the most common method of purification. - Salt Formation: Conversion of the aminophosphonic acid to a salt (e.g., with HCl or an amine) may induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the main difference between the Kabachnik-Fields and Pudovik reactions?
A1: The Kabachnik-Fields reaction is a one-pot, three-component reaction involving an amine, a carbonyl compound, and a phosphite source to form an α-aminophosphonate.[1][7] The Pudovik reaction is a two-component reaction involving the addition of a phosphite to a pre-formed imine.[8][9] The Kabachnik-Fields reaction is often mechanistically considered to proceed via an in-situ formed imine, making the Pudovik reaction a distinct step within the overall Kabachnik-Fields pathway.[4][5]
Q2: How can I achieve enantioselective synthesis of aminophosphonic acids?
A2: Achieving high enantioselectivity is a significant challenge. The most common strategies involve the use of chiral catalysts or chiral auxiliaries.
-
Chiral Catalysts: A variety of chiral Lewis acids, Brønsted acids, and organocatalysts have been developed for asymmetric Kabachnik-Fields and Pudovik reactions.[10]
-
Chiral Auxiliaries: Using a chiral amine or a chiral phosphite can induce diastereoselectivity, and subsequent removal of the chiral auxiliary can provide the enantiomerically enriched aminophosphonic acid.[6]
Q3: My aminophosphonate ester is difficult to hydrolyze to the corresponding acid. What conditions should I try?
A3: The hydrolysis of phosphonate esters, particularly diethyl esters, can be challenging.
-
Strong Acidic Hydrolysis: Refluxing with concentrated hydrochloric acid is a common method.
-
Silylation-mediated Hydrolysis: A milder and often more effective method involves the use of bromotrimethylsilane (TMSBr) followed by treatment with an alcohol (e.g., methanol) or water. This procedure cleaves the ester bonds under relatively gentle conditions.
Q4: Do I need to protect the amine functionality during the synthesis?
A4: In many cases, the amine is a reactant and does not require protection. However, if the substrate contains other functional groups that are sensitive to the reaction conditions or if a specific amine needs to be selectively reacted in a molecule with multiple amine groups, protection may be necessary. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic conditions or by hydrogenolysis, respectively.
Experimental Protocols
General Procedure for the Kabachnik-Fields Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol).
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% InCl₃ or another suitable catalyst) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or NMR. For solvent-free conditions, the reactants are mixed directly. If a solvent is used, anhydrous conditions are often preferred.[1]
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the nature of the product.
-
If the product precipitates, it can be isolated by filtration and washed with a suitable solvent.
-
If the product is soluble, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
General Procedure for the Pudovik Reaction
This protocol is a general guideline for the addition of a phosphite to a pre-formed imine.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane). If necessary, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Stir the mixture at room temperature until imine formation is complete (monitor by TLC or NMR).
-
Phosphite Addition: To the solution containing the imine, add the dialkyl phosphite (1.0 mmol).
-
Catalyst Addition: Add a suitable catalyst if required (e.g., a Lewis acid or a base).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature and monitor its progress.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the Kabachnik-Fields reaction.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Diethyl (Phenylamino)(phenyl)methylphosphonate
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mg(ClO₄)₂ (10) | Neat | rt | 0.5 | 95 | [3] |
| InCl₃ (10) | Neat | rt | 2 | 92 | [5] |
| Sc(OTf)₃ (5) | CH₃CN | rt | 4 | 94 | [1] |
| Bi(OTf)₃ (2) | Neat | 60 | 1 | 96 | [1] |
| Phenylboronic acid (10) | Neat | 50 | 1.5 | 92 | [6] |
Table 2: Enantioselective Pudovik Reaction of N-Benzylideneaniline with Diethyl Phosphite
| Chiral Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cu(I)-PyBox (2) | CHCl₃ | rt | 10 | 90 | 81 | [9] |
| Chiral Thiourea (10) | Toluene | -40 | 48 | 95 | 97 | [10] |
| Pd(OCOCF₃)₂/(S)-SynPhos (1) | TFE/CH₂Cl₂ | 40 | 24 | >99 | 98 | [11] |
Visualizations
Kabachnik-Fields Reaction Mechanism:
Caption: Possible mechanistic pathways for the Kabachnik-Fields reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 8. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 9. Enantioselective synthesis of α-aminopropargylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
side reactions in the Pudovik reaction and their prevention
Technical Support Center: The Pudovik Reaction
Welcome to the technical support center for the Pudovik reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Pudovik reaction?
A1: The Pudovik reaction is a classic method in organophosphorus chemistry for synthesizing α-hydroxyphosphonates or α-aminophosphonates. It involves the nucleophilic addition of a dialkyl phosphite (or other P(O)H compound) to a carbonyl group (in aldehydes and ketones) or an imine.[1][2] The reaction is typically catalyzed by a base or, in some variations, a Lewis acid.[1]
Q2: What are the most common side reactions encountered in the Pudovik reaction?
A2: While highly useful, the Pudovik reaction can be prone to several side reactions that can complicate purification and lower yields. The most prevalent include:
-
Bis-hydrophosphorylation: The product of the initial addition may contain a newly formed reactive site (e.g., an alkene), which can undergo a second addition with another molecule of the phosphite, leading to bis-phosphorylated compounds.[3][4]
-
Phospha-Brook Rearrangement: The initially formed α-hydroxyphosphonate can rearrange to form a more thermodynamically stable phosphate diester, especially under strongly basic conditions or with certain substrates.[5][6]
-
Catalyst Deactivation: Side processes can lower the concentration of the active catalytic species, thereby slowing or stalling the desired reaction.[7]
-
Self-Condensation of Substrates: Aldehydes, particularly in the presence of base, can undergo self-condensation (aldol reaction) as a competitive pathway.
-
Dimerization of Alkenes: In reactions involving α,β-unsaturated carbonyls, the catalyst can sometimes promote the dimerization of the starting alkene.[8][9]
Q3: What factors typically cause these side reactions?
A3: Side reactions are often influenced by a combination of factors:
-
Catalyst Type and Concentration: The choice and amount of catalyst are critical. For instance, a higher concentration of a base catalyst like diethylamine can favor the phospha-Brook rearrangement over the standard Pudovik addition.[5]
-
Substrate Reactivity: The structure of the carbonyl/imine and the phosphite reagent plays a major role. Sterically demanding groups can prevent secondary reactions, while smaller substituents may lead to double-addition products.[3][4]
-
Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways or lead to product decomposition.
-
Solvent Polarity: The choice of solvent can influence reaction rates and the stability of intermediates. Polar solvents are often beneficial for the addition step.[3][4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield or Stalled Reaction
| Possible Cause | Suggested Solution | Explanation |
| Insufficient Catalyst Activity | Screen different catalysts (e.g., s-block metal bases, DBN, Lewis acids). Ensure the catalyst is pure and active.[7] | The generation of the active phosphite nucleophile is crucial. Some catalysts are more effective than others for specific substrates.[10] |
| Incomplete Reaction | Increase reaction time or moderately increase the temperature. Monitor the reaction by TLC or NMR to determine the optimal endpoint. | Some reactions are simply slow. However, be cautious of increasing temperature too much, as it may promote side reactions. |
| Catalyst Deactivation | Add the catalyst in portions or use a higher initial loading if deactivation is suspected. | Side processes can consume the active catalyst over time, reducing its effective concentration.[7] |
| Product Loss During Workup | Check the aqueous layer for product solubility. Ensure thorough extraction and rinse all glassware and drying agents.[11][12] | The desired phosphonate may have some water solubility, leading to loss during the extraction phase. |
Problem 2: Significant Formation of Bis-Adduct Byproduct
| Possible Cause | Suggested Solution | Explanation |
| High Reactivity of Product | Add the phosphite reagent slowly (e.g., via syringe pump) to maintain its low concentration relative to the substrate. | The initially formed product can be more reactive towards the phosphite than the starting material. Slow addition minimizes this competitive secondary reaction.[3][4] |
| Stoichiometry | Use a strict 1:1 stoichiometry of the phosphite to the carbonyl/imine compound. A slight excess of the carbonyl/imine may be beneficial. | An excess of the phosphite reagent will naturally drive the formation of the double-addition product. |
| Substrate Structure | If possible, use substrates with bulkier substituents to sterically hinder the second addition.[4] | Steric hindrance around the newly formed reactive site can effectively prevent a second molecule of phosphite from attacking.[4] |
Problem 3: Formation of a Rearranged Phosphate Product
| Possible Cause | Suggested Solution | Explanation |
| High Catalyst Concentration | Reduce the amount of base catalyst. For example, using 5 mol% of diethylamine favors the Pudovik adduct, while 40 mol% can lead exclusively to the rearranged product.[5] | The phospha-Brook rearrangement is often base-catalyzed. Lowering the catalyst concentration disfavors this pathway. |
| Choice of P-Reagent | Secondary phosphine oxides are less prone to rearrangement compared to dialkyl phosphites in certain reactions.[5] | The nature of the substituents on the phosphorus atom influences the stability of the initial adduct and the kinetics of the rearrangement. |
| Reaction Conditions | Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) to minimize the rearrangement. | The rearrangement often has a higher activation energy than the initial addition, making it more favorable at elevated temperatures. |
Data Presentation: Catalyst Effect on Product Distribution
The following table summarizes the effect of the diethylamine (DEA) catalyst concentration on the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, illustrating the switch between the Pudovik adduct and the rearranged phosphate product.
| Entry | Catalyst | Catalyst Amount (mol%) | Pudovik Adduct Yield (%) | Rearranged Product Yield (%) |
| 1 | DEA | 5 | >95 (Selective) | <5 |
| 2 | DEA | 40 | <5 | >95 (Exclusive) |
| Data synthesized from literature findings.[5] |
Experimental Protocols
Protocol 1: Standard Pudovik Reaction for α-Hydroxyphosphonate Synthesis
This protocol is a general procedure for the base-catalyzed addition of diethyl phosphite to an aldehyde.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde (1.0 eq) and anhydrous solvent (e.g., THF or Hexane, to make a 0.5 M solution).
-
Reagent Addition: Add diethyl phosphite (1.05 eq).
-
Initiation: Cool the mixture to the desired temperature (e.g., 25 °C). Add the base catalyst (e.g., 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN), 5 mol%) dropwise.[6]
-
Reaction: Stir the mixture at 25 °C. Monitor the reaction progress using TLC or ¹H NMR spectroscopy. A typical reaction time is 2-6 hours.[6]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by suspending it in hexane, followed by filtration and washing with a 9:1 hexane:Et₂O mixture to yield the pure α-hydroxyphosphonate.[6]
Protocol 2: Optimized Pudovik Reaction to Minimize Rearrangement
This protocol uses modified conditions to suppress the phospha-Brook rearrangement when reacting α-oxophosphonates.
-
Preparation: To a flame-dried flask under N₂, add the dimethyl α-oxoethylphosphonate (1.0 eq) and anhydrous diethyl ether (to make a 0.2 M solution).
-
Reagent Addition: Add dimethyl phosphite (1.0 eq).
-
Initiation: Cool the reaction vessel to 0 °C in an ice bath. Add a low concentration of diethylamine (5 mol%) as the catalyst.[5]
-
Reaction: Stir the mixture vigorously at 0 °C for 8 hours. The low temperature and low catalyst loading are critical to disfavor the rearrangement pathway.[5]
-
Workup: Quench the reaction by adding a saturated solution of NH₄Cl. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to isolate the pure α-hydroxy-methylenebisphosphonate.
Visualizations
References
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Scope and Limitations of the s‐Block Metal‐Mediated Pudovik Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00269A [pubs.rsc.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of aminophosphonates. The information is designed to address specific experimental challenges and offer systematic approaches to catalyst and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for asymmetric aminophosphonate synthesis?
A1: The most prevalent methods are the Kabachnik-Fields and the aza-Pudovik reactions.[1][2] Chiral catalysts are essential for achieving high enantioselectivity. Common catalyst classes include:
-
Chiral Brønsted Acids: Derivatives of 1,1'-binaphthol (BINOL) and SPINOL-based phosphoric acids are widely used.[1][3]
-
Organocatalysts: Cinchona alkaloids and their derivatives (e.g., thioureas, squaramides) are effective for activating imines and phosphites.[2][4][5]
-
Metal Complexes: Chiral metal complexes, such as those involving Scandium(III), Aluminum, Palladium, and Zinc, have been successfully employed.[6][7][8]
Q2: How do I choose the right catalyst for my specific substrates?
A2: Catalyst selection is crucial and often substrate-dependent. A preliminary screening of different catalyst types is recommended. Consider the electronic properties of your aldehyde/ketone and amine. For example, electron-enriched aldehydes may show higher reactivity and selectivity with certain catalysts.[6] The steric bulk of both the catalyst and the substrates (especially the phosphonate moiety) can significantly influence enantiocontrol.[9]
Q3: What is the typical catalyst loading and can it be reduced?
A3: Catalyst loading typically ranges from 0.5 mol% to 10 mol%.[4][6] Many protocols aim for lower loadings for cost-effectiveness and process efficiency. In some optimized systems, catalyst loading has been successfully reduced to as low as 0.5-1 mol% without a significant loss in yield or enantioselectivity.[6][9]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a variety of catalyst families (e.g., Brønsted acids, Cinchona alkaloids, metal complexes). The structure of the imine and catalyst are critical for enantioselectivity.[3] |
| Incorrect Solvent | Solvent choice is critical. Alcoholic solvents can sometimes lead to fast reactions but with no enantiocontrol.[9] Test a range of aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF). |
| Reaction Temperature | Low temperatures (e.g., -70°C to room temperature) often favor higher enantioselectivity.[4] Perform a temperature screening study to find the optimal balance between reaction rate and selectivity. |
| Incorrect Phosphite Source | The bulkiness of the phosphite ester can influence stereoselectivity. Compare dimethyl, diethyl, and diisopropyl phosphites; bulkier groups often lead to higher ee.[3][9] |
| Iminium Ion Geometry | The geometry of the in-situ generated imine or iminium ion can affect the facial selectivity of the nucleophilic attack. Catalyst structure, particularly bulky substituents, can help control this.[3] |
Problem 2: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts. Use of molecular sieves can be beneficial.[8] Ensure starting materials are pure. |
| Poor Substrate Reactivity | Sterically hindered ketones or electron-deficient aldehydes/amines may react slowly. Increase reaction temperature or catalyst loading. Consider using a more active catalyst system. |
| Reaction Equilibrium | The Kabachnik-Fields reaction is an equilibrium process.[10] Use of a dehydrating agent or performing the reaction under conditions that remove water (e.g., Dean-Stark apparatus) can drive the reaction forward. |
| Incorrect Reaction Conditions | Verify the optimal temperature, concentration, and solvent for your specific catalyst system. Some reactions require elevated temperatures (e.g., 70-80°C) to proceed efficiently.[8][11] |
| Catalyst Incompatibility | The chosen catalyst may not be suitable for the specific class of substrates. Refer to literature for catalyst systems known to be effective with similar aldehydes, ketones, and amines. |
Problem 3: Poor Diastereoselectivity (dr)
| Potential Cause | Troubleshooting Steps |
| Use of Chiral Substrates | When using chiral amines or aldehydes, the inherent chirality can influence the diastereomeric ratio. The choice of catalyst must complement the substrate's stereochemistry. |
| Reaction Temperature | Similar to enantioselectivity, lower temperatures often improve diastereoselectivity. |
| Phosphite Addition Rate | Slow addition of the phosphite nucleophile can sometimes improve selectivity by minimizing side reactions or competing pathways. |
| Chiral Auxiliary Mismatch | If using a chiral auxiliary on the amine or aldehyde, its stereodirecting effect may not be optimal. Consider screening different auxiliaries. |
Data Presentation: Catalyst Performance Comparison
Table 1: Effect of Catalyst Type on a Model Aza-Pudovik Reaction (Data is illustrative, based on typical literature findings)
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINOL-phosphoric acid (5) | Toluene | 25 | 85 | 92 |
| 2 | Quinine-derived Thiourea (10) | CH₂Cl₂ | 0 | 95 | 99 |
| 3 | Sc(OTf)₃ / Chiral Ligand (2) | THF | -20 | 88 | 87 |
| 4 | Proline (20) | Acetone | 25 | 86 | (as dr) |
Table 2: Influence of Reaction Parameters on Enantioselectivity (Illustrative data for the hydrophosphonylation of an N-aryl imine)
| Entry | Phosphite | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Dimethyl phosphite | Toluene | 0 | 90 | 75 |
| 2 | Diethyl phosphite | Toluene | 0 | 88 | 85 |
| 3 | Diisopropyl phosphite | Toluene | 0 | 82 | 95 |
| 4 | Diisopropyl phosphite | CH₂Cl₂ | 0 | 85 | 91 |
| 5 | Diisopropyl phosphite | Toluene | -40 | 75 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrophosphonylation
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the imine substrate (0.1 mmol, 1.0 equiv.) and the chiral catalyst (0.005 - 0.02 mmol, 5-20 mol%).
-
Solvent Addition: Add the anhydrous solvent (1.0 mL).
-
Cooling: Stir the mixture at the desired temperature (e.g., 25°C, 0°C, or -20°C) for 10-15 minutes.
-
Reagent Addition: Add the dialkyl phosphite (0.12 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction if necessary (e.g., with saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: One-Pot Asymmetric Kabachnik-Fields Reaction
-
Iminium Formation: In a dried reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (0.5 mmol, 1.0 equiv.), the amine (0.5 mmol, 1.0 equiv.), and the chiral catalyst (e.g., a chiral phosphoric acid, 0.025 mmol, 5 mol%) in an anhydrous solvent (2.0 mL).
-
Dehydration: Add activated molecular sieves (4 Å, ~200 mg) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Phosphite Addition: Cool the mixture to the desired reaction temperature (e.g., 0°C) and add the dialkyl phosphite (0.6 mmol, 1.2 equiv.) slowly.
-
Reaction: Allow the reaction to stir for the required time (typically 12-48 hours), monitoring by TLC.
-
Work-up and Analysis: Filter off the molecular sieves and concentrate the filtrate. Purify and analyze the product as described in Protocol 1.
Visualizations
Caption: Troubleshooting decision tree for optimizing asymmetric aminophosphonate synthesis.
Caption: General workflow for screening and optimizing a chiral catalyst system.
References
- 1. The Last Decade of Optically Active α-Aminophosphonates [mdpi.com]
- 2. The Last Decade of Optically Active α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
solubility issues of [Amino(phenyl)methyl]phosphonic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of [Amino(phenyl)methyl]phosphonic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as α-aminobenzylphosphonic acid, is an organophosphorus compound. Its structure contains both a basic amino group and an acidic phosphonic acid group. This dual functionality can lead to the formation of a zwitterion, a molecule with both positive and negative charges, which can result in low solubility in neutral aqueous solutions due to strong intermolecular interactions.[1][2] Achieving a desired concentration in solution is crucial for various experimental applications, including its use as an enzyme inhibitor or in material science.
Q2: What does it mean that this compound is "amphoterically soluble"?
A2: Amphoteric solubility means that the compound exhibits low solubility in neutral solvents like water, but its solubility increases in either acidic or basic conditions.[1] This is because the addition of an acid or a base can shift the equilibrium away from the less soluble zwitterionic form to a more soluble cationic or anionic form, respectively.
Q3: What is the general solubility of this compound in water and common organic solvents?
| Solvent | Solubility | Reference |
| Water (neutral) | Low | [1] |
| Aqueous Acid (e.g., dilute HCl) | More readily soluble | [1] |
| Aqueous Base (e.g., dilute NaOH, NH4OH) | More readily soluble | [1][3] |
| Ethanol | Slightly soluble (can be used for recrystallization) | [1] |
| Dimethylformamide (DMF) | Slightly soluble | [3] |
Q4: Can I expect precipitation when using this compound in buffer solutions?
A4: Yes, precipitation can be a significant issue, especially when working with buffer solutions. Changes in pH, temperature, or the presence of certain ions can lead to the compound precipitating out of solution. This is particularly relevant when mixing with organic solvents in applications like HPLC, where high organic content can cause buffer salts and the compound to precipitate.[4][5]
Troubleshooting Guides
Issue 1: this compound does not dissolve in water.
This is a common issue due to the zwitterionic nature of the molecule at neutral pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation occurs after dissolving the compound in a buffer.
Precipitation in a buffered solution can be caused by a shift in pH, temperature changes, or interactions with buffer components.
| Possible Cause | Troubleshooting Step |
| pH shift | Re-measure the pH of the final solution. The addition of the acidic compound may have lowered the pH of the buffer, causing precipitation. Adjust the pH back to the desired value. |
| Temperature change | Some compounds are less soluble at lower temperatures. If the solution was prepared at room temperature and then refrigerated, try warming it gently before use.[6] |
| Buffer incompatibility | The ions in your buffer (e.g., phosphate) might be forming a less soluble salt with your compound. Consider switching to a different buffer system (e.g., HEPES, MOPS).[6] |
| High concentration of salts | High salt concentrations in the buffer can lead to "salting out" of the compound. Try preparing the buffer at a lower concentration.[6] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol outlines a general procedure for dissolving this compound for use in experiments such as enzyme inhibition assays.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH or triethylamine
-
Calibrated pH meter
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Add a portion of the final desired volume of deionized water. The compound will likely not dissolve completely at this stage.
-
Slowly add drops of 0.1 M HCl or 0.1 M NaOH/triethylamine while continuously stirring and monitoring the pH.[1]
-
For acidic conditions, adjust the pH to be significantly lower than the pKa of the amino group.
-
For basic conditions, adjust the pH to be significantly higher than the pKa of the phosphonic acid group.
-
-
Continue adding the acidic or basic solution dropwise until the compound is fully dissolved.
-
If dissolution is slow, gentle warming (e.g., to 37°C) or sonication can be applied.
-
Once the compound is dissolved, carefully adjust the pH to the desired final value for your experiment using 0.1 M HCl or 0.1 M NaOH. Be aware that the compound may precipitate if the pH is brought back to a range where the zwitterionic form predominates.
-
Add deionized water to reach the final desired volume.
-
Filter the solution through a 0.22 µm filter to remove any remaining particulates.
General Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a general workflow for an enzyme inhibition assay where the solubility of the inhibitor, such as this compound, is a critical initial step.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy (4-Aminophenyl)phosphonic acid | 5337-17-7 [smolecule.com]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
stability of [Amino(phenyl)methyl]phosphonic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of [Amino(phenyl)methyl]phosphonic acid under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves the cleavage of the C-P (carbon-phosphorus) bond and can be influenced by pH. Both acidic and basic conditions can catalyze the degradation of the molecule.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly dependent on the pH of the solution. Generally, the compound exhibits greatest stability in the neutral pH range. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases, leading to faster degradation. This typical behavior results in a "U-shaped" pH-rate profile, where the degradation rate is at its minimum around neutral pH and increases at both low and high pH values.
Q3: What are the expected degradation products of this compound under hydrolytic stress?
A3: Under forced hydrolytic conditions (acidic or basic), the primary degradation products of this compound are expected to be aminomethylphosphonic acid (AMPA) and benzaldehyde, resulting from the cleavage of the C-P bond. Further degradation of these initial products may occur depending on the severity of the stress conditions.
Q4: My assay shows rapid degradation of the compound even at neutral pH. What could be the issue?
A4: If you observe unexpectedly rapid degradation at neutral pH, consider the following potential issues:
-
Presence of Catalysts: Trace amounts of metal ions can catalyze the degradation of phosphonates. Ensure high-purity water and reagents are used.
-
Oxidative Stress: Although hydrolysis is the primary pathway, oxidative degradation can also occur. Protect your samples from excessive exposure to oxygen or light, which can generate reactive oxygen species.
-
Temperature: Elevated temperatures will accelerate degradation. Ensure your experiments are conducted at the intended, controlled temperature.
-
Microbial Contamination: If solutions are not sterile, microbial growth can lead to enzymatic degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent stability results between batches. | - Purity differences between batches of this compound.- Variations in experimental conditions (pH, temperature, buffer composition). | - Verify the purity of each batch using a qualified analytical method.- Strictly control and document all experimental parameters. |
| Precipitation of the compound during the stability study. | - The concentration of the compound exceeds its solubility at a particular pH.- Interaction with buffer components. | - Determine the solubility of the compound across the pH range of your study before initiating.- Select a buffer system in which the compound is known to be soluble and stable. |
| Difficulty in quantifying the parent compound and its degradation products. | - Inadequate analytical method.- Co-elution of peaks in chromatography. | - Develop and validate a stability-indicating analytical method, such as HPLC with a suitable detector.- Optimize chromatographic conditions (e.g., mobile phase, gradient, column) to achieve adequate separation. |
Quantitative Stability Data
| pH | Condition | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.01 M HCl | 0.150 | 4.6 |
| 4.0 | Acetate Buffer | 0.035 | 19.8 |
| 7.0 | Phosphate Buffer | 0.010 | 69.3 |
| 9.0 | Borate Buffer | 0.045 | 15.4 |
| 12.0 | 0.01 M NaOH | 0.200 | 3.5 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To determine the stability of this compound under various pH conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer (pH 7.0)
-
High-purity water
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition (e.g., pH 2, 4, 7, 9, 12), transfer a known volume of the stock solution into separate vials.
-
Add the appropriate acidic, basic, or buffer solution to achieve the target pH and a final desired concentration of the compound.
-
Incubate the vials at a constant temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquots from acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Calculate the percentage of degradation at each time point and determine the degradation rate constant and half-life.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm or MS detection
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Experimental workflow for a forced hydrolysis study.
Caption: Relationship between pH and compound stability.
Technical Support Center: Mass Spectrometry of Phosphonic Acids
Welcome to the technical support center for the mass spectrometry analysis of phosphonic acids. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during the mass spectrometry of phosphonic acids in a question-and-answer format.
Q1: I am observing poor or no retention of my phosphonic acid analytes on a C18 reversed-phase column. What can I do?
A1: This is a very common issue due to the high polarity of phosphonic acids. Standard C18 columns offer limited retention for these compounds. Here are several effective strategies to improve retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The water in the mobile phase forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.[1][2][3][4][5]
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase. The reagent, which has a hydrophobic part and a charge opposite to the analyte, forms a neutral ion-pair with the phosphonic acid. This increases the hydrophobicity of the analyte, leading to better retention on a reversed-phase column.[6][7][8][9][10] Common ion-pairing reagents for acidic compounds like phosphonic acids include quaternary ammonium salts.[7] However, be aware that ion-pairing reagents can cause ion suppression in the mass spectrometer and may require dedicated columns and thorough system flushing.[11][12]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns can retain polar compounds through a different mechanism than silica-based columns and can be an effective alternative for phosphonic acid analysis.
Q2: My phosphonic acid analytes show very low sensitivity and poor signal-to-noise (S/N) in the mass spectrometer. How can I enhance the signal?
A2: Low sensitivity is a frequent challenge with phosphonic acids due to their poor ionization efficiency. Here are proven methods to boost your signal:
-
Derivatization: Chemical derivatization is a highly effective strategy to improve the ionization efficiency and chromatographic behavior of phosphonic acids. By adding a chemical tag to the molecule, you can enhance its response in the mass spectrometer.
-
Cationic Derivatization: Reagents that add a permanently charged cationic group can dramatically increase sensitivity in positive ion mode ESI-MS. For example, derivatization with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to increase the limits of identification by one to over two orders of magnitude.[13][14][15][16]
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create more volatile and thermally stable derivatives suitable for Gas Chromatography-Mass Spectrometry (GC-MS).[17]
-
Esterification: Converting the phosphonic acid to an ester can improve its chromatographic properties and ionization.[18][19][20]
-
-
Ion-Pairing Reagents: In addition to improving retention, some ion-pairing reagents can also enhance ionization. For instance, N,N-dimethylhexylamine (NNDHA) can form adducts with phosphonates, leading to better ionization in positive ion mode ESI.
-
Mobile Phase Optimization: The composition of your mobile phase can significantly impact ionization. Ensure you are using MS-compatible buffers (e.g., ammonium formate or ammonium acetate) and consider the pH. For negative ion mode, a higher pH can improve deprotonation, while a lower pH is generally preferred for positive ion mode.
Q3: I am struggling with poor peak shape (e.g., tailing, fronting, or split peaks) for my phosphonic acid analysis. What are the likely causes and solutions?
A3: Poor peak shape can arise from a variety of factors. Here's a breakdown of common causes and how to address them:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The acidic silanol groups on silica-based columns can interact with the phosphonic acid group, causing peak tailing. Using a modern, well-end-capped column or a column with a different stationary phase (like a hybrid particle or PGC column) can help. For HILIC, ensure proper column conditioning and equilibration between injections to maintain the water layer on the stationary phase, which is crucial for good peak shape.[1]
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, including splitting or broadening. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak shape issues. Use a guard column and appropriate sample preparation techniques to protect your analytical column. If you suspect column degradation, try flushing it or replacing it.
-
System Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, leading to peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter.
Data Summary
The following table summarizes the quantitative improvements in sensitivity that can be achieved through derivatization of phosphonic acids for LC-MS/MS analysis.
| Derivatization Strategy | Analyte Type | Improvement in Limit of Identification (LOI) | Improvement in Signal-to-Noise (S/N) | Reference |
| Cationic Derivatization (using CAX-B) | Organophosphorus Acids | 1 to 2+ orders of magnitude (from 1-10 ng/mL to 0.02-0.2 ng/mL) | S/N increased from 20-60 to 1000-3000 | [13][14][15][16] |
| Derivatization with 3-(bromoacetyl)pyridine | Organophosphorus Acids | 10-50 fold enhancement (at concentrations >10 ng/mL) | No significant improvement | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments mentioned in the troubleshooting guide.
Protocol 1: Cationic Derivatization of Phosphonic Acids using CAX-B for Enhanced LC-MS/MS Sensitivity
This protocol is adapted from the method described for the derivatization of organophosphorus acids.[13][14][15][16]
Materials:
-
Phosphonic acid sample in acetonitrile (ACN)
-
N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Heater block or water bath
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL solution of CAX-B in ACN.
-
Prepare a 1 mg/mL suspension of K₂CO₃ in ACN.
-
In a microcentrifuge tube, add your phosphonic acid sample (e.g., 100 µL of a 10 ng/mL solution in ACN).
-
Add the K₂CO₃ suspension to the sample.
-
Add the CAX-B solution to the sample.
-
Vortex the mixture briefly.
-
Heat the reaction mixture at 70°C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture 1:5 with water.
-
Vortex the diluted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
Column: Reversed-phase C18 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to elute the derivatized products.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of the derivatized product ions.
Protocol 2: Silylation of (Aminomethyl)phosphonic Acid (AMPA) for GC-MS Analysis
This protocol is based on an optimized procedure for AMPA derivatization.[17]
Materials:
-
AMPA sample (solid)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 10% trimethylchlorosilane (BSTFA + 10% TMCS)
-
Pyridine
-
GC vials (2 mL, screw cap)
-
Heater block
-
GC-MS system
Procedure:
-
Weigh approximately 2.5 mg of the AMPA sample into a 2-mL GC vial.
-
Add 500 µL of BSTFA + 10% TMCS to the vial.
-
Add 50 µL of pyridine to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 90°C for 150 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
GC-MS Conditions (Example):
-
Column: HP-5 or similar non-polar capillary column
-
Injector Temperature: 225°C
-
Oven Program: Initial temperature of 75°C for 2 min, then ramp to 280°C at 20°C/min, hold for 20 min.
-
Ionization Mode: Electron Ionization (EI+)
-
Mass Analyzer: Scan mode (e.g., m/z 50-550) for structural characterization.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting the mass spectrometry of phosphonic acids.
A general troubleshooting workflow for mass spectrometry analysis of phosphonic acids.
Conceptual diagram illustrating the benefits of derivatization for phosphonic acid analysis.
References
- 1. How to Avoid Common Problems with HILIC Methods [restek.com]
- 2. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed phase ion-pairing HPLC-ICP-MS for analysis of organophosphorus chemical warfare agent degradation products - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Determination of phosphonates in natural waters by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 12. Too Much Ion Pairing Reagents | Separation Science [sepscience.com]
- 13. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids | MDPI [mdpi.com]
- 14. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to Aminophosphonate-Based Antibiotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminophosphonate-based antibiotics. Our goal is to help you navigate common experimental challenges and find solutions to overcome antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to aminophosphonate antibiotics?
A1: Bacteria have evolved several mechanisms to resist the effects of aminophosphonate antibiotics. The three main strategies are:
-
Target Modification: Alterations in the antibiotic's target site are a common resistance strategy.[1] This often involves spontaneous mutations in the bacterial gene encoding the target protein. For example, in fosfomycin resistance, mutations in the murA gene can alter the MurA enzyme, preventing the antibiotic from binding effectively.[2] Similarly, resistance to glyphosate, an aminophosphonate herbicide, can arise from mutations in the EPSP synthase gene.[3]
-
Enzymatic Degradation: Bacteria can produce enzymes that chemically modify and inactivate the aminophosphonate antibiotic.[4] For fosfomycin, bacteria have evolved enzymes that open the epoxide ring, rendering the antibiotic harmless.[2] Other enzymatic modifications can include acetylation, phosphorylation, and adenylation, which reduce the drug's ability to bind to its target.[5] Several bacterial species possess pathways to degrade phosphonates to use them as a phosphorus source.[6]
-
Reduced Intracellular Concentration (Efflux and Reduced Permeability): Bacteria can limit the internal concentration of the antibiotic through two main approaches. They can decrease the permeability of their cell membrane to the antibiotic or actively pump the antibiotic out of the cell using efflux pumps.[7][8]
Q2: My bacterial culture is showing unexpected resistance to an aminophosphonate antibiotic. What are the first troubleshooting steps?
A2: If you observe unexpected resistance, consider the following initial steps:
-
Verify the antibiotic's integrity: Ensure the antibiotic stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Confirm the bacterial strain: Verify the identity and purity of your bacterial strain. Contamination with a resistant species can lead to misleading results.
-
Check experimental conditions: Ensure all experimental parameters, such as growth medium, temperature, and incubation time, are correct and consistent.
-
Include proper controls: Always include a susceptible control strain to confirm the antibiotic's activity and a resistant control to validate your assay's ability to detect resistance.[9]
Q3: How can I determine the mechanism of resistance in my bacterial isolate?
A3: Identifying the resistance mechanism involves a combination of phenotypic and genotypic methods:
-
Phenotypic Assays:
-
Minimum Inhibitory Concentration (MIC) Testing: Determine the MIC of the antibiotic against your isolate. A significantly higher MIC compared to a susceptible strain indicates resistance.[10]
-
Efflux Pump Inhibition Assay: Use an efflux pump inhibitor (EPI) in combination with the aminophosphonate antibiotic. A significant decrease in the MIC in the presence of the EPI suggests that efflux is a contributing mechanism.
-
-
Genotypic Assays:
-
PCR and DNA Sequencing: Amplify and sequence the gene encoding the antibiotic's target (e.g., murA for fosfomycin).[11] Compare the sequence to that of a susceptible strain to identify mutations that could confer resistance.[2][11] You can also use PCR to detect the presence of known resistance genes (e.g., genes encoding modifying enzymes).[12]
-
Gene Expression Analysis (RT-qPCR): Quantify the expression levels of efflux pump genes or genes encoding drug-modifying enzymes. Increased expression in the resistant isolate compared to a susceptible strain can indicate their role in resistance.
-
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in MIC values across replicates. | Inoculum density is not standardized. | Ensure you are using a standardized inoculum, typically by adjusting the turbidity to a 0.5 McFarland standard. |
| No bacterial growth in any well, including the growth control. | Problem with the bacterial culture or growth medium. | Verify the viability of your bacterial stock. Prepare fresh growth medium and re-incubate. |
| Growth observed in all wells, even at the highest antibiotic concentration. | The bacterial strain is highly resistant, or the antibiotic is inactive. | Confirm the antibiotic's activity with a known susceptible strain. If the antibiotic is active, your strain likely has a high level of resistance. Consider extending the range of antibiotic concentrations tested. |
| "Skipped" wells (no growth at a lower concentration, but growth at a higher one). | Contamination or technical error during pipetting. | Repeat the assay using fresh materials and careful aseptic technique. Ensure proper mixing of reagents in each well. |
Guide 2: Investigating Target Modification
| Symptom | Possible Cause | Troubleshooting Step |
| PCR amplification of the target gene fails. | Incorrect primer design or suboptimal PCR conditions. | Verify primer sequences and annealing temperatures. Optimize PCR conditions (e.g., MgCl2 concentration, cycling parameters). |
| Sequencing results show no mutations in the target gene, but resistance is observed. | Resistance is due to another mechanism (e.g., enzymatic degradation, efflux). | Investigate other potential resistance mechanisms. Consider that post-translational modifications of the target could also play a role.[4] |
| Overexpression of the target enzyme is suspected. | Increased gene copy number or transcriptional upregulation. | Perform quantitative PCR (qPCR) to compare the gene copy number of the target gene between the resistant and susceptible strains. Use RT-qPCR to analyze the transcript levels of the target gene.[2] |
Data Presentation
Table 1: Example Fold-Change in MIC of Fosfomycin in E. coli with Overexpression of a Variant MurA
| Bacterial Strain | MurA Variant | Fold-change in Fosfomycin MIC (relative to wild-type) | Reference |
| E. coli | Overexpressed resistant MurA | ~1,000 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial isolate.[10]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aminophosphonate antibiotic stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB across the wells of the 96-well plate. Leave the last well as a growth control (no antibiotic).
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculate the Plate:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: PCR Amplification and Sequencing of a Resistance Gene
This protocol outlines the steps to identify mutations in a target gene that may confer resistance.[11]
Materials:
-
Genomic DNA extracted from the bacterial isolate
-
Gene-specific forward and reverse primers
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA sequencing service
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the genomic DNA template, primers, and PCR master mix.
-
Perform PCR using a thermocycler with an optimized program for your target gene.
-
-
Verify Amplification:
-
Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
-
Purify PCR Product:
-
Purify the PCR product to remove primers and other reaction components.
-
-
DNA Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type gene sequence to identify any mutations.
-
Visualizations
Caption: Overview of resistance mechanisms and strategies.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Oral Bioavailability of Aminophosphonate Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of aminophosphonate drugs.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of most aminophosphonate drugs inherently low?
The oral bioavailability of aminophosphonate drugs, particularly bisphosphonates, is typically very low (often less than 1%) for two primary reasons:
-
High Polarity and Charge: Aminophosphonates are highly polar and negatively charged at physiological pH. This makes it difficult for them to pass through the lipid-rich cell membranes of the gastrointestinal tract.
-
Poor Membrane Permeability: Their hydrophilic nature and charge lead to very low passive diffusion across the intestinal epithelium.
Q2: What are the primary strategies to overcome the low oral bioavailability of aminophosphonates?
The main approaches focus on masking the polar phosphonate groups or utilizing specialized delivery systems to facilitate absorption. These include:
-
Prodrug Approach: Temporarily modifying the phosphonate groups to create a more lipophilic molecule that can be converted back to the active drug in the body.
-
Formulation Technologies: Encapsulating the drug in systems like nanoparticles or lipid-based formulations to protect it and enhance its uptake.
-
Use of Permeation Enhancers: Co-administering agents that transiently increase the permeability of the intestinal epithelium.
Troubleshooting Guides
Issue 1: Prodrug synthesis is complex and results in low yields.
Symptoms:
-
Difficulty in achieving desired reaction completion.
-
Formation of multiple byproducts, complicating purification.
-
Low overall yield of the final prodrug candidate.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Steric Hindrance | The bulky nature of the aminophosphonate and the prodrug moiety can hinder the reaction. Consider using a linker or a less sterically hindered prodrug moiety. |
| Poor Solubility of Reactants | Aminophosphonates are often poorly soluble in organic solvents used for synthesis. Try using a co-solvent system or a different solvent with higher polarity. |
| Side Reactions | The amino group can interfere with the reaction. Protect the amino group with a suitable protecting group (e.g., Boc) before attaching the prodrug moiety and deprotect it in the final step. |
| Harsh Reaction Conditions | High temperatures or extreme pH can lead to degradation. Explore milder reaction conditions, such as using carbodiimide chemistry at room temperature. |
Issue 2: Inconsistent results in Caco-2 cell permeability assays.
Symptoms:
-
High variability in apparent permeability coefficient (Papp) values between experiments.
-
Poor correlation with in vivo data.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Monolayer Integrity | The Caco-2 cell monolayer may not be fully confluent or may have leaks. Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before and after the experiment. |
| Efflux Transporter Activity | Aminophosphonates can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells. Co-administer a known P-gp inhibitor (e.g., verapamil) to assess the impact of efflux. |
| Low Apical Concentration | Due to poor solubility, the concentration of the drug on the apical side of the monolayer may be lower than intended. Ensure the drug is fully dissolved in the transport medium, potentially using a small amount of a non-toxic solubilizing agent. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Aminophosphonate Prodrugs
Objective: To assess the intestinal permeability of aminophosphonate prodrugs.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayer using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².
-
Transport Study:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (aminophosphonate prodrug) dissolved in HBSS to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the prodrug in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a novel aminophosphonate formulation.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Drug Administration:
-
Intravenous (IV) Group: Administer the aminophosphonate drug dissolved in saline via tail vein injection at a dose of 1 mg/kg.
-
Oral (PO) Group: Administer the aminophosphonate formulation via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples from the jugular vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Quantitative Data Summary
Table 1: Improvement in Oral Bioavailability of Alendronate through Prodrug Approach
| Prodrug Moiety | In Vitro Conversion (t1/2 in human plasma) | In Vivo Oral Bioavailability (Rat Model) | Fold Increase vs. Alendronate | Reference |
| Pivaloyloxymethyl | 15 min | 8.7% | ~12 | |
| (Benzoyloxy)methyl | 30 min | 6.5% | ~9 |
Visualizations
reducing off-target effects of [Amino(phenyl)methyl]phosphonic acid
Welcome to the technical support center for researchers working with [Amino(phenyl)methyl]phosphonic acid and related phosphonate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and overcome common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a synthetic organophosphorus compound that belongs to the class of α-aminophosphonates. It is a structural analog of the amino acid phenylalanine, where the carboxylic acid group is replaced by a phosphonic acid moiety.[1] This structural similarity allows it to act as an antimetabolite and enzyme inhibitor.[2][3] Its primary mechanism of action is typically competitive inhibition of enzymes that process amino acids or peptides, as the tetrahedral phosphonate group can mimic the high-energy transition state of peptide bond hydrolysis.[4]
Q2: What are the most common challenges and potential off-target effects associated with this compound?
A: The primary challenges stem from the physicochemical properties of the phosphonate group and the inherent difficulty in achieving perfect inhibitor specificity:
-
Poor Cell Permeability: The phosphonic acid group is highly charged at physiological pH, which significantly hinders its ability to cross cell membranes.[5][6] This can lead to low efficacy in cell-based assays, requiring high concentrations that may induce non-specific effects.
-
Lack of Specificity: Like many enzyme inhibitors that target conserved active sites, this compound may bind to unintended proteins (off-targets), especially those with similar substrate-binding pockets.[7] This can lead to unexpected biological responses and misinterpretation of experimental results.[7]
-
Potential for Neurotoxicity: While data on this specific molecule is limited, related compounds like aminomethylphosphonic acid (AMPA), a metabolite of glyphosate, have been shown to impair learning and memory in animal models, suggesting a potential for neurotoxic off-target effects in structurally similar compounds.[8]
Q3: Why is identifying and reducing off-target effects crucial for my research?
Section 2: Troubleshooting Experimental Issues
Q4: I'm observing very low or no efficacy of my compound in cell-based assays, even at high concentrations. What is the likely cause and how can I fix it?
A: The most probable cause is the poor cell permeability of the charged phosphonate group.[5][10]
Troubleshooting Steps:
-
Confirm Compound Integrity: First, ensure your compound is stable in the assay medium for the duration of the experiment.
-
Increase Incubation Time/Concentration (with caution): While sometimes effective, simply increasing the concentration can elevate the risk of off-target activity and cytotoxicity.
-
Use a Permeabilizing Agent: For mechanistic studies in non-viable cells, a mild permeabilizing agent can be used, but this is not suitable for most live-cell experiments.
-
Adopt a Prodrug Strategy: This is the most effective and widely used solution. By masking the charged phosphonate group with lipophilic moieties, you can create an inactive but cell-permeable prodrug. Intracellular enzymes, such as esterases, will then cleave the masking groups to release the active phosphonic acid inside the cell.[5][6][10]
Q5: My results are inconsistent, or I suspect the compound is affecting multiple signaling pathways. How can I confirm off-target activity?
A: Suspected off-target activity requires systematic validation.
Recommended Workflow:
-
In Silico Profiling: Use computational tools to predict potential off-target interactions based on structural similarity to known protein binding sites.[9]
-
In Vitro Kinase/Protease Panel Screening: Screen the compound against a broad panel of purified enzymes (commercially available services exist).[7] This provides direct evidence of inhibitory activity against other proteins.
-
Orthogonal Assays: Use a different method to validate your findings. For example, if you observe a phenotype with the inhibitor, see if you can replicate it using genetic methods like siRNA or CRISPR to knock down the intended target.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of your compound to target and off-target proteins within the complex environment of a cell.
Caption: Workflow for investigating and confirming off-target effects.
Q6: I believe my compound is causing general cellular toxicity. How can I differentiate this from the intended on-target effect?
A: It's crucial to determine if the observed cell death is a specific result of inhibiting your target or a non-specific toxic effect.
Experimental Approach:
-
Standard Cytotoxicity Assays: Perform dose-response curves using standard assays like MTT (metabolic activity), LDH (membrane integrity), or Annexin V/PI staining (apoptosis) in your cell line of interest.
-
Use a Control Cell Line: Compare the cytotoxicity profile in cells that express your target protein versus a cell line that has low or no expression of the target. A specific inhibitor should be significantly less toxic to the control cell line.
-
Rescue Experiment: If possible, "rescue" the cells by overexpressing a resistant version of your target protein or by adding a downstream product of the inhibited pathway. If the toxicity is on-target, the rescue should restore cell viability.
Section 3: Key Experimental Protocols & Methodologies
Q7: What is a general protocol for an in vitro enzyme inhibition assay to determine the IC₅₀ value?
A: This protocol provides a framework for measuring the concentration of your compound required to inhibit 50% of a purified enzyme's activity (IC₅₀).[11]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (inhibitor)
-
Assay buffer (optimized for pH and cofactors)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Protocol Steps:
-
Prepare Reagents: Create a dilution series of your inhibitor in the assay buffer. Prepare solutions of the enzyme and substrate at their optimal concentrations.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate, followed by the various concentrations of your inhibitor. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls. Allow this mixture to incubate for 15-30 minutes at the optimal temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using the microplate reader. Ensure you are measuring within the linear range of the reaction.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Q8: How can I apply a prodrug strategy to improve the cellular uptake of my compound?
A: A prodrug strategy involves chemically modifying the phosphonic acid to neutralize its charge, thereby increasing its lipophilicity and ability to diffuse across the cell membrane.[5][10]
Methodology Overview:
-
Select a Prodrug Moiety: Common choices include ester-based groups like pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC), and amidate-based groups like ProTide technology.[5][10] The choice depends on the desired activation mechanism and stability.
-
Chemical Synthesis: Synthesize the prodrug by reacting this compound with the appropriate chemical precursors to mask one or both of the acidic protons on the phosphonate group.
-
Characterization: Confirm the structure and purity of the synthesized prodrug using techniques like NMR and mass spectrometry.
-
In Vitro Evaluation:
-
Stability Assays: Test the stability of the prodrug in relevant biological fluids (e.g., plasma, cell culture media) to ensure it remains intact long enough to reach the target cells.
-
Cell-Based Assays: Re-evaluate the compound's efficacy in your cellular assays. A successful prodrug should show a significantly lower EC₅₀ value compared to the parent compound.
-
Activation Confirmation: If possible, use mass spectrometry to detect the intracellular conversion of the prodrug back to the active parent compound.
-
Caption: The prodrug strategy for improving cell permeability.
Section 4: Data Presentation
Table 1: Example of Bioavailability Improvement with Prodrug Strategies
The following table summarizes data for the glutamate carboxypeptidase II inhibitor 2-PMPA, a related phosphonate compound, demonstrating how different prodrug modifications can dramatically improve oral bioavailability compared to the parent drug.
| Compound/Prodrug Strategy | Parent Drug (2-PMPA) | tetra-ODOL-2-PMPA Prodrug |
| Description | Highly polar phosphonic acid | Prodrug masking both carboxylate and phosphonate groups |
| Relative Oral Bioavailability | 1x (Baseline) | 44–80x Increase |
Data adapted from studies on 2-PMPA prodrugs, which serve as a relevant example for phosphonate-containing compounds.[10]
References
- 1. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Acute glyphosate and aminomethylphosphonic acid (AMPA), its major metabolite, impaired spatial orientation, navigation, learning and/or memory in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
optimization of reaction conditions for aminophosphonate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for aminophosphonate synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-aminophosphonates?
A1: The most prevalent methods for synthesizing α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.[1][2][3] The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[2][4] The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine.[1][2][5]
Q2: What is the underlying mechanism of the Kabachnik-Fields reaction?
A2: The mechanism of the Kabachnik-Fields reaction can proceed via two main pathways, depending on the nature of the reactants.[2][6]
-
Imine Pathway: The amine and carbonyl compound first react to form an imine (Schiff base), which is then attacked by the nucleophilic dialkyl phosphite.[2][6]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and dialkyl phosphite react to form an α-hydroxyphosphonate intermediate, which then undergoes nucleophilic substitution by the amine.[2][3][6] Kinetic studies suggest the specific pathway is influenced by the reactivity of the starting materials.[6]
Q3: What types of catalysts are effective for aminophosphonate synthesis?
A3: A wide variety of catalysts can be used to promote aminophosphonate synthesis. These include:
-
Lewis acids: Such as InCl₃, Mg(ClO₄)₂, ZnCl₂, and various metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃).[5][7][8][9]
-
Brønsted acids: Including p-toluenesulfonic acid (PTSA) and oxalic acid.[2][5]
-
Organocatalysts: Such as tartaric acid, L-lactic acid, and chiral catalysts for asymmetric synthesis.[10][11]
-
Heterogeneous catalysts: Including silica-supported acids and zeolites, which can be easily recovered and reused.[2][3]
-
Elemental Iodine: Can act as a mild Lewis acid to activate the imine intermediate.[2] In many cases, the reaction can also proceed under catalyst-free conditions, often with the aid of microwave irradiation.[4][5]
Q4: How can I synthesize enantiomerically pure α-aminophosphonates?
A4: Achieving enantioselectivity is a significant challenge in aminophosphonate synthesis.[1] Key strategies include:
-
Asymmetric Catalysis: Using a chiral catalyst (e.g., chiral phosphoric acids, cinchona alkaloids, or metal complexes with chiral ligands) to favor the formation of one enantiomer in the addition of the phosphite to the imine.[1][11]
-
Chiral Auxiliaries: Employing a chiral amine as a starting material, which can direct the stereochemistry of the reaction, leading to a diastereoselective synthesis.[3][5]
-
Asymmetric Hydrogenation: Performing an asymmetric hydrogenation of α-iminophosphonates using a chiral catalyst, such as a palladium complex with a chiral ligand like (R)-Difluorophos.[1][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is a common issue that can be attributed to several factors. Use the following decision tree to diagnose the problem.
-
Cause: Reagent Quality
-
Solution: Aldehydes can oxidize on storage, and dialkyl phosphites can hydrolyze. Ensure reagents are pure and anhydrous. Using freshly distilled aldehydes and dry solvents is recommended.
-
-
Cause: Inefficient Imine Formation
-
Solution: The condensation of the amine and aldehyde to form the imine intermediate is a reversible equilibrium reaction that produces water. Adding a dehydrating agent, such as 4Å molecular sieves, can drive the equilibrium forward.[7] Alternatively, a Lewis or Brønsted acid catalyst can accelerate this step.
-
-
Cause: Slow Phosphite Addition
-
Solution: The nucleophilic addition of the phosphite to the imine can be the rate-limiting step. Using a catalyst is crucial here. Lewis acids like Y(OTf)₃, or even elemental iodine, can activate the imine towards nucleophilic attack.[2][7] Increasing the reaction temperature can also improve the rate.
-
-
Cause: Catalyst Deactivation
-
Solution: In some transition-metal-catalyzed reactions, particularly those using elemental phosphorus, the catalyst can be deactivated by forming metal-phosphorus complexes.[12] In such cases, optimizing the catalyst loading and reaction conditions is critical.
-
-
Cause: Steric Hindrance
-
Solution: Bulky substituents on the amine, aldehyde, or phosphite can significantly slow down the reaction. For sterically hindered substrates, higher temperatures, longer reaction times, or more active catalysts may be required.[13]
-
Problem 2: Side Product Formation
-
Side Product: Hydrolysis of Phosphite/Product
-
Cause: Presence of water in the reaction mixture, either from reagents/solvents or generated during imine formation.
-
Solution: Use anhydrous solvents and reagents. Add a dehydrating agent like 4Å molecular sieves to sequester water as it is formed.[7]
-
-
Side Product: Formation of α-Hydroxyphosphonate
-
Cause: This occurs when the dialkyl phosphite adds to the aldehyde before the amine does. It is a common side product or intermediate depending on the reaction pathway.
-
Solution: If the desired pathway is through the imine, pre-forming the imine before adding the phosphite (the Pudovik reaction) can eliminate this side product. Alternatively, changing the catalyst or reaction conditions might favor the imine pathway.
-
-
Side Product: Aminal Formation
-
Cause: Reaction of the imine with a second molecule of the amine.
-
Solution: While aminals can be less reactive towards the phosphite than the imine, optimizing the stoichiometry and reaction conditions can favor the desired product. A one-pot, three-component approach is often preferable to suppress such side reactions.[7]
-
Problem 3: Difficulty with Product Purification
-
Issue: Oily product that is difficult to crystallize.
-
Solution: The crude product can be purified by flash column chromatography on silica gel.[14] If the product is still an oil, it may be possible to convert it to a solid salt (e.g., hydrochloride) for easier handling and purification.
-
-
Issue: Removing the catalyst.
-
Solution: Using a heterogeneous catalyst (e.g., silica-supported acid) allows for simple filtration to remove the catalyst post-reaction.[3] If a homogeneous catalyst is used, an aqueous workup may be necessary to remove it.
-
Data on Reaction Condition Optimization
Optimizing catalyst, solvent, and temperature is crucial for maximizing yield. The tables below summarize conditions from various studies.
Table 1: Effect of Catalyst on a Model Kabachnik-Fields Reaction (Reaction: Benzaldehyde + Aniline + Diethyl Phosphite)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | FeCl₃ (0.1 mmol) | Neat | Room Temp. | 90 min | 73 | [8] |
| 2 | CuCl₂ (0.1 mmol) | Neat | Room Temp. | 24 h | Low | [8] |
| 3 | Y(OTf)₃ (10) | Dichloromethane | Room Temp. | 16 h | 92 | [7] |
| 4 | Bi(OTf)₃ (10) | Dichloromethane | Room Temp. | 16 h | 31 | [7] |
| 5 | Mg(ClO₄)₂ | Acetonitrile | 80 | - | High | [2][5] |
| 6 | Phenylboronic acid | Neat | 50 | - | High | [5] |
| 7 | None (Microwave) | Neat | 100 | 45 min | 85 | [14] |
Table 2: Optimization of a Copper-Catalyzed Reaction with White Phosphorus (P₄) (Reaction: N-phenyl THIQ + P₄ + Ethanol)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu(OAc)₂ | DCE | 70 | 24 | ~99 | [12] |
| 2 | CuCl₂ | DCE | 70 | 24 | 85 | [12] |
| 3 | Co/Ni/Fe Salts | DCE | 70 | 24 | Poor | [12] |
| 4 | Cu(OAc)₂ | Toluene | 70 | 24 | Lower | [12] |
| 5 | Cu(OAc)₂ | DCE | 50 | 24 | Drastic Decrease | [12] |
| 6 | None | DCE | 70 | 24 | No Reaction | [12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free, Microwave-Assisted Kabachnik-Fields Reaction [14]
This protocol is a green chemistry approach that avoids solvents and catalysts.
-
Reagents: In a sealed microwave reactor tube, combine the amine (1.0 eq.), aldehyde (1.0 eq.), and dialkyl phosphite (1.0 eq.).
-
Reaction: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100 °C) for the optimized time (e.g., 45 minutes). Monitor the reaction pressure.
-
Workup: After cooling, remove any volatile components under vacuum.
-
Purification: Purify the resulting residue, typically an oil, by flash column chromatography on silica gel to afford the pure α-aminophosphonate.
Protocol 2: Yttrium-Catalyzed Birum–Oleksyszyn Reaction [7]
This protocol uses a Lewis acid catalyst for the three-component reaction.
-
Setup: To a solution of the aldehyde (1.0 eq.) and amine/carbamate (1.1 eq.) in a suitable solvent (e.g., dichloromethane), add the catalyst (e.g., Y(OTf)₃, 10 mol%).
-
Addition: Add the phosphite (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 16 hours). Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired α-aminophosphonate.
References
- 1. The Last Decade of Optically Active α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07718J [pubs.rsc.org]
- 8. Design, Synthesis, and Antifungal Activity of New α-Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Synthesis of α-aminophosphonates using solvate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04407K [pubs.rsc.org]
- 14. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during chiral aminophosphonic acid synthesis
Welcome to the technical support center for the synthesis of chiral aminophosphonic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of chiral aminophosphonic acids?
A1: Racemization, the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers, is a critical issue in asymmetric synthesis. The primary causes during chiral aminophosphonic acid synthesis include:
-
Unstable Intermediates: The formation of planar and achiral intermediates, such as enolates or carbocations, can lead to the loss of stereochemical integrity.
-
Harsh Reaction Conditions: High temperatures, strongly acidic or basic conditions, and prolonged reaction times can promote racemization.
-
Inappropriate Base or Catalyst: The choice of base or catalyst is crucial. A non-optimal choice can lead to epimerization at the stereogenic center.
-
Workup and Purification Issues: Racemization can occur during aqueous workup if the pH is not carefully controlled, or during purification techniques like chromatography on silica or alumina, which can have acidic or basic sites.
Q2: Which synthetic routes are most susceptible to racemization?
A2: While all asymmetric syntheses require careful control to prevent racemization, some methods for preparing chiral aminophosphonic acids are more prone to it than others. The Kabachnik-Fields and Pudovik reactions, which are common C-P bond formation strategies, can be susceptible to racemization if not properly optimized. The stereochemical outcome often depends on the stability of the intermediate imine and the reaction conditions.
Q3: How can I determine the enantiomeric excess (ee) of my aminophosphonic acid product?
A3: The most common and reliable method for determining the enantiomeric excess of chiral aminophosphonic acids is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include derivatization with a chiral reagent to form diastereomers that can be separated by standard chromatography or analyzed by NMR spectroscopy.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
You've completed your synthesis of a chiral aminophosphonic acid, but the chiral HPLC analysis shows a low enantiomeric excess.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states. Reactions are often run at temperatures as low as -78°C. |
| Incorrect Catalyst or Ligand Choice | The choice of a chiral catalyst or ligand is critical. Screen a variety of catalysts and ligands to find the optimal one for your specific substrate. The structure of the catalyst can significantly influence the stereochemical outcome. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can affect the transition state geometry. Experiment with different solvents to optimize the enantioselectivity. Toluene and xylene have been shown to be effective in some cases. |
| Racemization During the Reaction | If the reaction time is too long, the product may be racemizing under the reaction conditions. Monitor the reaction progress and stop it as soon as the starting material is consumed. |
| Iminium Ion Geometry | In reactions involving imines, the E/Z geometry of the imine can influence the facial selectivity of the nucleophilic attack. Ensure conditions favor the formation of the desired imine isomer. |
Problem 2: Loss of Enantiomeric Excess During Workup or Purification
The initial reaction crude shows a high ee, but it decreases significantly after workup and purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH-Induced Racemization | The stereochemical integrity of aminophosphonic acids can be sensitive to pH. During aqueous workup, maintain a neutral or slightly acidic pH to avoid epimerization of the α-carbon, which is often accelerated by strong bases. |
| Racemization on Stationary Phase | Standard silica gel chromatography can sometimes cause racemization due to the acidic nature of the silica. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base like triethylamine before use. Alternatively, purification by crystallization can be a good option to avoid chromatography-induced racemization. |
| Thermal Racemization | If purification involves distillation or prolonged heating to remove solvents, the product may be racemizing at elevated temperatures. Use low-temperature techniques for solvent removal, such as a rotary evaporator with a cooled water bath. |
Experimental Protocols
General Protocol for Asymmetric Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component reaction between an aldehyde, an amine, and a dialkyl phosphite to form an α-aminophosphonate.
-
Imine Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and the chiral amine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
Addition of Phosphite: To the solution containing the in situ generated imine, add the dialkyl phosphite (1.1 eq) at the desired temperature (e.g., -78°C to room temperature).
-
Catalyst Addition: If a catalyst is used, it is typically added before the phosphite.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by crystallization.
Chiral HPLC Analysis of α-Aminophosphonic Acids
-
Column Selection: Choose a suitable chiral column, such as one with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC) or a macrocyclic glycopeptide-based phase (e.g., Chiralpak T).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for your specific compound.
-
Sample Preparation: Dissolve a small amount of the purified aminophosphonic acid in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Quantitative Data Summary
Table 1: Effect of Catalyst and Temperature on Enantiomeric Excess in an Asymmetric Pudovik Reaction
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | Chiral Catalyst A (10) | 25 | Toluene | 85 | 75 |
| 2 | Chiral Catalyst A (10) | 0 | Toluene | 82 | 88 |
| 3 | Chiral Catalyst A (10) | -20 | Toluene | 80 | 95 |
| 4 | Chiral Catalyst B (10) | 0 | Toluene | 90 | 82 |
| 5 | Chiral Catalyst A (10) | 0 | CH₂Cl₂ | 75 | 80 |
Data is illustrative and based on typical trends observed in asymmetric synthesis.
Visualizations
Caption: Potential mechanism of racemization via an achiral intermediate.
Technical Support Center: Analysis of Complex NMR Spectra of Phosphonates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of phosphonates.
Frequently Asked Questions (FAQs)
Q1: Why do the NMR spectra of phosphonates often appear complex?
The complexity in the NMR spectra of phosphonates primarily arises from the interaction between the phosphorus-31 (³¹P) nucleus and neighboring proton (¹H) and carbon-¹³ (¹³C) nuclei. The ³¹P isotope has a 100% natural abundance and a nuclear spin of ½, leading to significant spin-spin coupling (J-coupling) with nearby ¹H and ¹³C nuclei. This coupling splits the signals of these nuclei into multiplets, which can overlap and complicate spectral interpretation.[1]
Q2: What are typical coupling constants observed in phosphonate spectra?
Coupling constants are a crucial parameter for structure elucidation. The magnitude of the coupling constant depends on the number of bonds separating the coupled nuclei, their dihedral angle, and the nature of the substituents. A summary of typical coupling constants is provided in the table below.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹J(³¹P, ¹³C) | 1 | 120 - 180 | Large and highly characteristic. |
| ²J(³¹P, ¹³C) | 2 | 5 - 20 | Smaller than one-bond couplings. |
| ³J(³¹P, ¹³C) | 3 | 0 - 15 | Can be highly dependent on dihedral angle. |
| ¹J(³¹P, ¹H) | 1 | 600 - 750 | Very large, often not directly observed in ¹H spectra. |
| ²J(³¹P, ¹H) | 2 | 10 - 30 | Commonly observed in ¹H spectra.[2][3] |
| ³J(³¹P, ¹H) | 3 | 5 - 20 | Useful for conformational analysis.[2] |
Q3: How can I simplify a complex ¹H NMR spectrum of a phosphonate?
Several techniques can be employed to simplify a complex ¹H NMR spectrum:
-
³¹P Decoupling: Irradiating the ³¹P nucleus during ¹H NMR acquisition will collapse the phosphorus-coupled multiplets into singlets, greatly simplifying the spectrum.[2][3]
-
Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-³¹P HSQC can help to resolve individual signals and establish connectivity between different nuclei.
Q4: What are common impurities I might encounter in my phosphonate sample, and how can I identify them by ³¹P NMR?
Synthesis of phosphonates can sometimes result in the formation of related phosphorus-containing impurities. ³¹P NMR is an excellent tool for their identification due to the wide chemical shift range of phosphorus.
| Impurity | Typical ³¹P Chemical Shift (δ) ppm |
| Phosphorous Acid (H₃PO₃) | 3 - 8 |
| Phosphoric Acid (H₃PO₄) | 0 |
| Organophosphorus precursors or byproducts | Variable, but often distinct from the main product |
Chemical shifts are relative to 85% H₃PO₄ as an external standard and can vary with pH and solvent.
Troubleshooting Guides
This section addresses common issues encountered during the NMR analysis of phosphonates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping signals in the ¹H NMR spectrum. | - Insufficient magnetic field strength.- Complex spin-spin coupling patterns. | - Acquire the spectrum on a higher field NMR spectrometer.- Perform a ³¹P decoupling experiment to simplify the spectrum.- Utilize 2D NMR techniques such as ¹H-¹H COSY or ¹H-³¹P HSQC to resolve individual proton signals. |
| Difficulty in assigning phosphorus-coupled carbons in the ¹³C NMR spectrum. | - Small coupling constants leading to unresolved multiplets.- Overlap with other carbon signals. | - Run a ³¹P decoupled ¹³C NMR experiment to identify the carbon signals that are coupled to phosphorus.- Perform a ¹H-¹³C HMBC experiment to identify long-range correlations to the phosphorus atom.- A ¹³C-¹³P HSQC or HMBC can directly correlate carbon and phosphorus nuclei. |
| Presence of unexpected signals in the ³¹P NMR spectrum. | - Impurities from the synthesis (e.g., phosphorous acid, phosphoric acid).- Degradation of the sample.- Presence of diastereomers or conformers. | - Compare the chemical shifts of the unknown signals with those of common impurities (see impurity table above).- Re-purify the sample if necessary.- Consider the possibility of different stereoisomers or conformational isomers being present in solution. |
| Poor signal-to-noise ratio in the ³¹P NMR spectrum. | - Low sample concentration.- Insufficient number of scans.- Long relaxation times (T₁) of the phosphorus nuclei. | - Increase the sample concentration if possible.- Increase the number of scans acquired.- Optimize the relaxation delay (d1) based on the T₁ of the phosphorus nuclei. Using a shorter pulse angle (e.g., 30-45 degrees) can also help to reduce the required relaxation delay. |
Experimental Protocols
Detailed Methodology for ¹H-³¹P HSQC Experiment
The ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that provides correlation peaks between protons and directly attached or long-range coupled phosphorus atoms.
1. Sample Preparation:
- Dissolve 5-10 mg of the phosphonate sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
- Ensure the solution is homogeneous and free of any particulate matter.
2. NMR Spectrometer Setup:
- Tune and match the NMR probe for both ¹H and ³¹P frequencies.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to obtain good resolution.
3. Acquisition Parameters (Example for a 500 MHz Spectrometer):
- Pulse Sequence: hsqcetgpsi (or a similar sensitivity-enhanced HSQC pulse sequence).[4][5]
- ¹H Spectral Width (sw in F2): 10-12 ppm (centered around 5-6 ppm).
- ³¹P Spectral Width (sw1 in F1): 50-100 ppm (centered on the expected phosphonate chemical shift).
- Number of Points (np in F2): 2048.
- Number of Increments (ni in F1): 128-256.
- Number of Scans (ns): 8-16 (or more for dilute samples).
- Relaxation Delay (d1): 1.5 - 2.0 seconds.
- ¹J(P,H) Coupling Constant: Set to an average value, typically around 10-20 Hz for ²J(P,H) or a broader range for long-range correlations.
4. Processing Parameters:
- Apply a squared sine-bell window function in both dimensions.
- Zero-fill the data to at least double the number of points in both dimensions.
- Perform a two-dimensional Fourier transform.
- Phase correct the spectrum in both dimensions.
- Calibrate the axes using a known reference signal.
Visualizations
Caption: Troubleshooting workflow for complex phosphonate NMR spectra.
Caption: Visualization of spin-spin coupling in a phosphonate.
References
Technical Support Center: Scaling Up the Synthesis of [Amino(phenyl)methyl]phosphonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of [Amino(phenyl)methyl]phosphonic acid. The primary focus is on the widely used Kabachnik-Fields reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Kabachnik-Fields reaction. This one-pot, three-component reaction involves the condensation of benzaldehyde, an amine source (such as ammonia or an ammonium salt), and a dialkyl phosphite (commonly diethyl phosphite).[1][2][3] The reaction is favored for its efficiency and the availability of starting materials.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Scaling up the synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reactants. Key safety considerations include:
-
Phosphorus Trichloride (if used as a precursor for phosphorous acid): It is highly toxic, corrosive, and reacts violently with water.[1][4][5][6][7] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Diethyl Phosphite: This compound is combustible and can cause serious eye irritation.[8][9][10] It is also moisture-sensitive.
-
Benzaldehyde: It is a combustible liquid and can cause skin and respiratory irritation.[11][12][13] It can also form explosive peroxides upon prolonged exposure to air.
-
Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Aqueous ammonia is a strong irritant. Both should be handled in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any work.
Q3: What is the primary competing side reaction in the Kabachnik-Fields synthesis?
A3: The main side reaction is the Abramov reaction, where the dialkyl phosphite adds directly to the carbonyl group of benzaldehyde to form an α-hydroxyphosphonate byproduct.[13] This reaction becomes more significant if the formation of the imine intermediate from benzaldehyde and the amine is slow.
Q4: How can the formation of the α-hydroxyphosphonate byproduct be minimized?
A4: To minimize the Abramov reaction, it is crucial to favor the formation of the imine intermediate. This can be achieved by:
-
Pre-formation of the imine: Reacting benzaldehyde with the amine source before the addition of the dialkyl phosphite.
-
Use of a catalyst: Lewis acids or Brønsted acids can catalyze the formation of the imine.[1]
-
Control of reaction conditions: Optimizing the temperature and reaction time can favor the Kabachnik-Fields pathway.
Q5: What are the typical work-up and purification procedures for this compound at scale?
A5: On a larger scale, work-up and purification strategies aim for efficiency and high purity. Common steps include:
-
Hydrolysis of the phosphonate ester: The initially formed diethyl [Amino(phenyl)methyl]phosphonate is hydrolyzed to the final phosphonic acid, typically using concentrated hydrochloric acid.
-
Crystallization: The product is often isolated by crystallization. The choice of solvent is critical and may involve adjusting the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation.
-
Filtration and Drying: The crystalline product is collected by filtration and dried under vacuum.
For high-purity requirements, techniques like ion-exchange chromatography may be employed, although this is less common for large-scale production due to cost and complexity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Predominance of the Abramov side reaction. 3. Product loss during work-up and isolation. 4. Degradation of starting materials or product. | 1. Increase reaction time or temperature (with caution). Monitor reaction progress using techniques like in-situ IR.[13] 2. Optimize conditions to favor imine formation (see FAQ 4). 3. Optimize crystallization conditions (e.g., pH adjustment, solvent system, cooling rate). 4. Ensure the quality of starting materials and protect the reaction from excessive heat or incompatible substances. |
| Product is an oil or fails to crystallize | 1. Presence of impurities that inhibit crystallization. 2. Residual solvent. 3. Incorrect pH during precipitation. | 1. Purify the crude product before crystallization (e.g., by washing with an appropriate solvent to remove non-polar impurities). 2. Ensure complete removal of reaction solvents and hydrolysis reagents under vacuum. 3. Carefully adjust the pH of the solution to the isoelectric point of this compound to maximize precipitation. |
| High levels of α-hydroxyphosphonate byproduct | 1. Reaction conditions favor the Abramov reaction. 2. Slow imine formation. | 1. Lower the reaction temperature. 2. Consider a two-step process where the imine is formed first before adding the diethyl phosphite. 3. Use a catalyst to accelerate imine formation. |
| Discolored Product | 1. Impurities in starting materials. 2. Thermal degradation during reaction or work-up. 3. Oxidation of benzaldehyde. | 1. Use high-purity starting materials. 2. Avoid excessive temperatures and prolonged heating. 3. Use freshly distilled benzaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficult Filtration of Product | 1. Very fine particle size of the crystals. | 1. Optimize the crystallization process to obtain larger crystals. This can involve slower cooling rates or the use of a different solvent system. 2. Use appropriate filtration equipment for fine particles, such as a filter press. |
Experimental Protocols
Lab-Scale Synthesis of Diethyl [Amino(phenyl)methyl]phosphonate (Illustrative)
This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Materials:
-
Benzaldehyde
-
Aqueous Ammonia (25-30%)
-
Diethyl phosphite
-
Ethanol
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add aqueous ammonia (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add diethyl phosphite (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting crude diethyl [Amino(phenyl)methyl]phosphonate can then be hydrolyzed.
Scale-Up Considerations and Quantitative Data
Scaling up the synthesis requires careful consideration of heat transfer, mass transfer, and reaction kinetics. Below is a conceptual comparison of parameters at different scales. Actual values will depend on the specific equipment and process optimization.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reactor Volume | 250 mL Flask | 20 L Reactor | 2000 L Reactor |
| Agitation | Magnetic Stirrer | Mechanical Stirrer (e.g., anchor or turbine) | Baffled reactor with multi-impeller system |
| Reagent Addition | Manual addition via dropping funnel | Metering pump for controlled addition | Automated dosing system with flow control |
| Temperature Control | Oil bath / Ice bath | Jacketed reactor with heating/cooling fluid | Automated temperature control system with feedback loop |
| Typical Yield | 70-85% | 75-90% | >85% (optimized process) |
| Purity (crude) | 85-95% | 90-97% | >95% (optimized process) |
Visualizations
Experimental Workflow for Scaled-Up Synthesis
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 4. US3816517A - Process of producing amino methylene phosphonic acids - Google Patents [patents.google.com]
- 5. US2635112A - Process for producing aminomethylphosphonic acid compounds - Google Patents [patents.google.com]
- 6. US3796749A - Process for producing amino methylene phosphonic acids - Google Patents [patents.google.com]
- 7. US7884248B2 - Process for the manufacture of aminopolyalkylenephosphonic acid compounds - Google Patents [patents.google.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reaction Work-up and Product Isolation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aminophosphonate Synthesis: Kabachnik-Fields vs. Pudovik Reaction
For researchers, scientists, and professionals in drug development, the synthesis of α-aminophosphonates is a critical step in the creation of peptidomimetics and other biologically active molecules. Two of the most prominent methods for this synthesis are the Kabachnik-Fields reaction and the Pudovik reaction. This guide provides an objective comparison of these two reactions, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (typically a dialkyl phosphite).[1][2] In contrast, the Pudovik reaction is a two-component reaction involving the addition of a hydrophosphoryl compound to a pre-formed imine.[3] This fundamental difference in their approach leads to variations in experimental setup, reaction kinetics, and overall efficiency.
At a Glance: Key Differences
| Feature | Kabachnik-Fields Reaction | Pudovik Reaction |
| Components | Three (Carbonyl, Amine, Phosphite) | Two (Imine, Phosphite) |
| Nature | One-pot condensation | Addition to a pre-formed imine |
| Intermediate | Imine or α-hydroxyphosphonate[4] | Not applicable |
| Flexibility | High, due to in-situ imine formation | More controlled, requires stable imine |
Performance Comparison: A Quantitative Look
The choice between the Kabachnik-Fields and Pudovik reactions often depends on the desired yield, reaction time, and the nature of the substrates. The following tables summarize quantitative data from various studies, highlighting the performance of each reaction under different conditions.
Kabachnik-Fields Reaction: Selected Experimental Data
The Kabachnik-Fields reaction can be performed under various conditions, including solvent-free and catalyzed approaches. Microwave irradiation has been shown to significantly accelerate the reaction.
| Carbonyl | Amine | Phosphite | Catalyst/Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | Diethyl phosphite | Solvent-free, 26°C | 24 h | 73 | [5] |
| Benzaldehyde | Aniline | Diethyl phosphite | Mg(ClO₄)₂, MeCN, 80°C | 1.5 h | 94 | [6] |
| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | CeCl₃·7H₂O, Solvent-free | 2 h | 95 | [6] |
| Benzaldehyde | Benzylamine | Diethyl phosphite | Solvent-free, MW, 80°C | 10 min | 94 | [7] |
| Acetophenone | Benzylamine | Diethyl phosphite | Solvent-free, MW, 100°C | 30 min | 85 | [7] |
Pudovik Reaction: Selected Experimental Data
The Pudovik reaction, benefiting from a pre-formed imine, can also be efficiently carried out, particularly with the aid of microwave assistance which often leads to high yields in short reaction times.
| Imine | Phosphite | Catalyst/Conditions | Time | Yield (%) | Reference |
| N-Benzylideneaniline | Diethyl phosphite | Solvent-free, MW, 100°C | 10 min | 92 | [8] |
| N-Benzylidene(butyl)amine | Dimethyl phosphite | Solvent-free, MW, 80°C | 30 min | 73 | [8] |
| N-Benzylidene(cyclohexyl)amine | Dimethyl phosphite | Solvent-free, MW, 100°C | 30 min | 99 | [8] |
| N-(4-Chlorobenzylidene)aniline | Diethyl phosphite | Solvent-free, MW, 100°C | 10 min | 95 | [8] |
| N-Benzylideneaniline | Diphenylphosphine oxide | Solvent-free, MW, 100°C | 10 min | 89 | [8] |
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemistry and experimental processes, the following diagrams illustrate the reaction pathways and a general workflow for aminophosphonate synthesis.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
A Comparative Guide: [Amino(phenyl)methyl]phosphonic Acid and its Carboxylic Acid Analog, Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug design, the principle of isosteric replacement is a cornerstone for optimizing lead compounds. This guide provides a detailed comparison of [Amino(phenyl)methyl]phosphonic acid and its carboxylic acid analog, phenylglycine. While structurally similar, the substitution of a carboxylic acid group with a phosphonic acid moiety imparts significant changes in physicochemical properties and biological activity. This document aims to provide an objective comparison, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
Chemical Structures and Key Properties
The primary difference between the two molecules lies in the acidic functional group attached to the α-carbon.
| Compound | Structure |
| This compound | |
| Phenylglycine |
Physicochemical Properties
The replacement of the carboxyl group with a phosphonic acid group leads to notable differences in acidity (pKa) and lipophilicity (logP). Phosphonic acids are generally more acidic than their carboxylic acid counterparts.[1] This increased acidity can influence a molecule's ionization state at physiological pH, affecting its interaction with biological targets and its pharmacokinetic profile.
| Property | This compound | Phenylglycine | Key Differences & Implications |
| Molecular Formula | C₇H₁₀NO₃P | C₈H₉NO₂ | The presence of phosphorus in the phosphonic acid analog contributes to a higher molecular weight. |
| Molecular Weight | 187.13 g/mol | 151.16 g/mol | Higher molecular weight for the phosphonic acid. |
| pKa | pKa1 ~1-2, pKa2 ~5-7 (Estimated) | pKa1 (COOH) ~1.83, pKa2 (NH₃⁺) ~9.8 | Phosphonic acids are diprotic and generally more acidic (lower pKa1) than carboxylic acids.[1] This results in a higher proportion of the dianionic form at physiological pH, which can enhance interactions with positively charged residues in target proteins. |
| logP (Octanol/Water) | -3.2 (Computed) | -2.07 (Experimental) | The phosphonic acid analog is predicted to be significantly more hydrophilic (lower logP) than phenylglycine. This can impact cell permeability and solubility. |
| Melting Point | Not available | ~290 °C | Phenylglycine has a high melting point, characteristic of amino acids. |
Biological Activity: A Comparative Overview
Both this compound derivatives and phenylglycine analogs have been explored as inhibitors of various enzymes, particularly proteases. The tetrahedral geometry of the phosphonate group can mimic the transition state of peptide bond hydrolysis, making aminophosphonates effective enzyme inhibitors.
Enzyme Inhibition: Aminopeptidase N
Aminopeptidase N (APN), a zinc-dependent metalloprotease, is a well-established target in cancer therapy due to its role in tumor growth, metastasis, and angiogenesis. Several studies have investigated the inhibitory potential of this compound derivatives against APN.
A study by Wanat et al. (2019) evaluated the inhibitory activity of a series of fluorinated and chlorinated analogs of this compound against porcine aminopeptidase N (pAPN). While the unsubstituted parent compound was not tested, the study provides valuable insights into the structure-activity relationship of this class of inhibitors.
Table of Inhibitory Activity of this compound Analogs against Porcine Aminopeptidase N (pAPN)
| Compound (Substituent on Phenyl Ring) | Inhibition Constant (Ki) [µM] |
| 4-Fluoro | 69.1 ± 6.5 |
| 4-Chloro | 103 ± 10 |
| 3-Fluoro | 45.2 ± 3.1 |
| 3-Chloro | 98.4 ± 8.7 |
| 2-Fluoro | 129 ± 11 |
| 2-Chloro | 213 ± 23 |
| 3,4-Difluoro | 47.9 ± 4.2 |
| 2,4-Difluoro | 117 ± 11 |
Data extracted from Wanat et al., Pharmaceuticals (Basel), 2019.
These results demonstrate that substituted [amino(phenyl)methyl]phosphonic acids are micromolar inhibitors of pAPN. The inhibitory potency is influenced by the nature and position of the substituent on the phenyl ring.
While direct comparative data for phenylglycine against APN in the same study is unavailable, phenylglycine derivatives have also been investigated as enzyme inhibitors, often requiring significant modification to achieve high potency. The inherent ability of the phosphonic acid group to coordinate with the catalytic zinc ions in metalloproteases often provides a significant advantage in inhibitory activity over the corresponding carboxylic acid.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of α-aminophosphonic acids is the Kabachnik-Fields reaction.
Diagram of the Kabachnik-Fields Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Iminophosphonate Formation: Benzaldehyde, ammonia, and diethyl phosphite are reacted together. The aldehyde and amine first form an imine, which is then attacked by the nucleophilic phosphorus of the diethyl phosphite.
-
Hydrolysis: The resulting diethyl [amino(phenyl)methyl]phosphonate is hydrolyzed, typically using a strong acid such as hydrochloric acid, to cleave the ethyl esters and yield the final this compound.
Synthesis of Phenylglycine
The Strecker synthesis is a classic method for the preparation of α-amino acids.[2]
Diagram of the Strecker Synthesis Workflow
Caption: Workflow for the synthesis of Phenylglycine.
Protocol:
-
α-Aminonitrile Formation: Benzaldehyde is treated with ammonia and potassium cyanide. The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form α-aminophenylacetonitrile.
-
Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield phenylglycine.
Aminopeptidase N Inhibition Assay
The inhibitory activity of the compounds against aminopeptidase N can be determined using a fluorometric or colorimetric assay.
Diagram of the Aminopeptidase N Inhibition Assay Workflow
Caption: Workflow for a typical aminopeptidase N inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.4), a stock solution of aminopeptidase N, stock solutions of the test inhibitors at various concentrations, and a stock solution of a suitable fluorogenic or chromogenic substrate (e.g., L-Leucine-p-nitroanilide).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the test wells and a control vehicle to the control wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the progress curves. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km are known.
Signaling Pathways and Logical Relationships
The inhibitory action of these compounds on aminopeptidases can impact various downstream signaling pathways involved in cell growth, survival, and angiogenesis.
Diagram of the Logical Relationship in Enzyme Inhibition
References
Structure-Activity Relationship of Aminophosphonate Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aminophosphonates are a versatile class of organophosphorus compounds that have garnered significant attention in medicinal chemistry due to their ability to act as potent enzyme inhibitors. Their structural analogy to amino acids allows them to function as transition-state analogue inhibitors for a variety of enzymes, making them attractive candidates for drug development.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminophosphonate inhibitors targeting three major classes of enzymes: serine proteases, metallo-β-lactamases, and acetylcholinesterase.
Overview of Aminophosphonate Inhibition
Aminophosphonates typically act as irreversible or slowly reversible inhibitors by forming a stable covalent bond with a key active site residue or by chelating essential metal ions. The general structure of an α-aminophosphonate consists of a central carbon atom bonded to an amino group, a phosphonate group, a hydrogen atom, and a variable side chain (R¹). Further modifications can be made to the amino group (R²) and the phosphonate esters (R³ and R⁴). The nature of these substituents plays a crucial role in determining the inhibitor's potency and selectivity.
Comparative Analysis of Enzyme Inhibition
This section details the SAR of aminophosphonate inhibitors for three distinct enzyme classes, supported by quantitative data and mechanistic insights.
Serine Protease Inhibitors
Diaryl α-aminophosphonates are particularly effective as irreversible inhibitors of serine proteases.[2] These enzymes, characterized by a catalytic triad featuring a key serine residue, are involved in numerous physiological and pathological processes, including blood coagulation, digestion, and inflammation.[2]
Mechanism of Inhibition: The inhibition of serine proteases by diaryl α-aminophosphonates involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic phosphorus atom of the inhibitor. This leads to the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme. One of the aryl ester groups acts as a leaving group during this process.
Mechanism of Serine Protease Inhibition by a Diaryl α-Aminophosphonate.
Structure-Activity Relationship:
-
P1 Side Chain (R¹): The nature of the amino acid side chain mimic at the R¹ position is a primary determinant of selectivity. For instance, inhibitors with bulky aromatic or hydrophobic side chains are generally more effective against chymotrypsin-like proteases, which have a large, hydrophobic S1 binding pocket. Conversely, smaller aliphatic side chains are favored for elastase-like enzymes.[3]
-
Amino Group Substituent (R²): Elongating the inhibitor by introducing peptidyl extensions at the amino group can significantly enhance potency and selectivity by allowing for interactions with the enzyme's S2, S3, and S4 subsites.[4]
-
Phosphonate Esters (Leaving Groups): The nature of the aryl ester groups is critical. Electron-withdrawing substituents on the aromatic rings increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the active site serine and thus increasing the rate of inhibition.[2] However, the size and shape of the leaving group can also influence binding and selectivity.
Metallo-β-Lactamase Inhibitors
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.[5]
Mechanism of Inhibition: α-Aminophosphonates can inhibit MBLs by acting as transition-state analogues. The phosphonate group mimics the tetrahedral intermediate formed during β-lactam hydrolysis and can coordinate with the active site zinc ions, thereby blocking substrate access and catalysis.
Quantitative SAR Data for NDM-1 and VIM-2 Inhibitors:
The following table summarizes the inhibitory activities of a series of α-aminophosphonate derivatives against New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 2 (VIM-2).
| Compound | R Group | NDM-1 IC₅₀ (µM)[5] | VIM-2 IC₅₀ (µM)[5] |
| 5a | 2-Thiophenecarbonyl | 14 ± 1 | 15 ± 1 |
| 5b | 3-Thiophenecarbonyl | 11 ± 1 | 10 ± 1 |
| 5c | 2-Thiopheneacetyl | 5.4 ± 0.3 | 6.8 ± 0.4 |
| 5d | 3-Thiopheneacetyl | 12 ± 1 | 11 ± 1 |
| 5e | 2-Furoyl | 21 ± 2 | 20 ± 2 |
| 5f | 3-Furoyl | 28 ± 3 | 25 ± 2 |
| 5g | Phenylacetyl | 8.2 ± 0.5 | 4.1 ± 0.2 |
| 5h | 4-Methylphenylacetyl | 11 ± 1 | 7.8 ± 0.5 |
| 5i | 4-Methoxyphenylacetyl | 13 ± 1 | 9.5 ± 0.6 |
| 5j | 4-Chlorophenylacetyl | 6.5 ± 0.4 | 4.8 ± 0.3 |
| 5k | 4-Nitrophenylacetyl | 7.9 ± 0.5 | 5.9 ± 0.4 |
| 5l | Cyclohexanecarbonyl | 35 ± 3 | 30 ± 2 |
Structure-Activity Relationship Insights:
-
The nature of the R group significantly influences inhibitory potency.
-
Compounds with a thiopheneacetyl or phenylacetyl moiety (5c, 5g, 5j, 5k) generally exhibit lower IC₅₀ values, indicating higher potency.
-
The position of the heteroatom in the thiophene ring affects activity, with the 2-substituted derivatives often showing slightly better or comparable activity to the 3-substituted ones.
-
Substitution on the phenyl ring of the phenylacetyl group modulates activity. For example, the presence of a chloro or nitro group at the para position (5j, 5k) results in potent inhibitors.
Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the central nervous system by terminating nerve impulses through the hydrolysis of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[4]
Mechanism of Inhibition: Similar to other serine proteases, aminophosphonates can inhibit AChE by phosphonylating the active site serine residue, leading to the formation of a stable covalent adduct.
Quantitative SAR Data for (Aminomethyl)benzylphosphonate Derivatives:
The following table presents the inhibitory activities of a series of (aminomethyl)benzylphosphonate derivatives and their metal complexes against acetylcholinesterase.
| Compound | Structure | AChE IC₅₀ (µM)[4] |
| 8a | ortho-(aminomethyl)benzylphosphonate | 1.215 |
| 8b | meta-(aminomethyl)benzylphosphonate | > 1000 |
| 8c | para-(aminomethyl)benzylphosphonate | > 1000 |
| 9a | Fe complex of 8a | > 1000 |
| 9b | Fe complex of 8b | > 1000 |
| 9c | Fe complex of 8c | > 1000 |
| 10a | Ru complex of 8a | 164 |
| 10b | Ru complex of 8b | > 1000 |
| 10c | Ru complex of 8c | > 1000 |
Structure-Activity Relationship Insights:
-
The position of the aminomethyl group on the benzyl ring is critical for inhibitory activity. The ortho-substituted derivative (8a ) is significantly more potent than the meta and para isomers.[4]
-
Complexation with iron (9a-c ) generally abolishes the inhibitory activity.
-
The ruthenium complex of the active ortho-isomer (10a ) retains some inhibitory activity, although it is much less potent than the parent compound.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are representative protocols for the key experiments cited.
General Enzyme Inhibition Assay Workflow
A generalized workflow for an enzyme inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an aminophosphonate inhibitor required to inhibit 50% of AChE activity (IC₅₀).
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Aminophosphonate inhibitor stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the aminophosphonate inhibitor in the appropriate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Inhibitor solution (or buffer for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI) solution to each well.
-
Immediately measure the absorbance at 412 nm at time 0 and then kinetically over a set period (e.g., 10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Metallo-β-Lactamase (MBL) Inhibition Assay
Objective: To determine the IC₅₀ of an aminophosphonate inhibitor against an MBL.
Materials:
-
Purified MBL (e.g., NDM-1, VIM-2)
-
Chromogenic cephalosporin substrate (e.g., nitrocefin or CENTA)
-
Assay buffer (e.g., HEPES or phosphate buffer containing ZnCl₂)
-
Aminophosphonate inhibitor stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the aminophosphonate inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, MBL solution, and inhibitor solution (or buffer for control).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin).
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at the appropriate wavelength (e.g., 492 nm for nitrocefin) over time using a microplate reader.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Serine Protease Inhibition Assay
Objective: To determine the rate of inactivation (k_inact/K_I) of a serine protease by an irreversible aminophosphonate inhibitor.
Materials:
-
Purified serine protease (e.g., chymotrypsin, elastase)
-
Fluorogenic or chromogenic peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES)
-
Aminophosphonate inhibitor stock solution
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare various concentrations of the aminophosphonate inhibitor.
-
In a 96-well plate, pre-incubate the serine protease with each concentration of the inhibitor for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a well containing the substrate to measure the residual enzyme activity.
-
Monitor the cleavage of the substrate by measuring the change in fluorescence or absorbance over a short period.
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. The resulting plot can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half the maximal rate of inactivation). The second-order rate constant (k_inact/K_I) is a measure of the inhibitor's potency.
Conclusion
The structure-activity relationships of aminophosphonate enzyme inhibitors are highly dependent on the target enzyme class. For serine proteases and acetylcholinesterase, the key interactions involve covalent modification of the active site serine, with inhibitor potency and selectivity being governed by the nature of the P1 side chain, peptidyl extensions, and the phosphonate leaving groups. In the case of metallo-β-lactamases, the phosphonate moiety plays a crucial role in coordinating with the active site zinc ions, and the substituents on the aminophosphonate scaffold are vital for optimizing binding affinity. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel aminophosphonate-based enzyme inhibitors for various therapeutic applications.
References
- 1. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidic phosphonylating agents as irreversible inhibitors of serine proteases and models of the tetrahedral intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
[Amino(phenyl)methyl]phosphonic Acid: A Transition-State Analog for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [Amino(phenyl)methyl]phosphonic acid and its derivatives as transition-state analog inhibitors. Phosphonic acids are notable for their structural similarity to the tetrahedral transition states of peptide bond hydrolysis, making them potent inhibitors of various enzymes, particularly peptidases.[1][2][3] Their increased stability compared to phosphate esters further enhances their potential as therapeutic agents.[1]
Performance Comparison with Alternatives
This compound and its analogs have been extensively studied as inhibitors of various enzymes, including aminopeptidases. The following table summarizes the inhibitory activity of several phosphonic acid analogs of phenylalanine and homophenylalanine against human (hAPN) and porcine (pAPN) alanine aminopeptidases. The data indicates that homophenylalanine analogues generally exhibit higher inhibitory potential than their phenylalanine counterparts.[4][5][6]
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) [µM] | Reference |
| 1-amino-3-phenylpropylphosphonic acid | hAPN | 0.81 | [4] |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | hAPN | 0.48 | [4][5] |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | hAPN | 0.59 | [4] |
| 1-amino-3-(4-bromophenyl)propylphosphonic acid | hAPN | 0.75 | [4] |
| (1-amino-2-phenylethyl)phosphonic acid | hAPN | >100 | [4] |
| 1-amino-3-phenylpropylphosphonic acid | pAPN | 3.5 | [4] |
| 1-amino-3-(3-fluorophenyl)propylphosphonic acid | pAPN | 1.5 | [4] |
| 1-amino-3-(4-fluorophenyl)propylphosphonic acid | pAPN | 2.1 | [4] |
| 1-amino-3-(4-bromophenyl)propylphosphonic acid | pAPN | 2.9 | [4] |
| (1-amino-2-phenylethyl)phosphonic acid | pAPN | >100 | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of phosphonic acid analogs and the subsequent enzyme inhibition assays, as described in the cited literature.
Synthesis of this compound Analogs
A general synthetic route for producing phosphonic acid analogs of phenylalanine and homophenylalanine involves a multi-step process.[4]
-
Esterification: The corresponding phenylpropionic or phenylacetic acid is esterified using methanol in a cooled environment.
-
Reduction: The resulting ester is reduced to its corresponding alcohol.
-
Oxidation: The alcohol is then oxidized to an aldehyde using pyridinium chlorochromate (PCC).
-
Phosphonylation: The aldehyde reacts with benzyl carbamate and triphenyl phosphite in glacial acetic acid to form a diphenyl phosphonate derivative.
-
Hydrolysis: The final phosphonic acid is obtained by hydrolysis of the diphenyl phosphonate.
Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against aminopeptidases is determined by measuring the enzyme activity in the presence of the inhibitor.
-
Enzyme Preparation: Human and porcine aminopeptidases (hAPN and pAPN) are used for the assays.
-
Substrate: L-leucine-p-nitroanilide is typically used as the substrate.
-
Assay Conditions: The enzyme and inhibitor are pre-incubated in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.2) at 37°C. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.
-
Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound analogs as enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative study of different catalysts for aminophosphonate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminophosphonates, crucial analogues of α-amino acids in medicinal chemistry and drug discovery, is most commonly achieved through the Kabachnik-Fields reaction. This one-pot, three-component condensation of an aldehyde, an amine, and a phosphite is amenable to a wide array of catalytic systems. The choice of catalyst profoundly impacts reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of various catalysts employed in aminophosphonate synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
Performance Comparison of Catalysts
The efficacy of different catalysts is often evaluated using a model Kabachnik-Fields reaction, such as the condensation of benzaldehyde, aniline, and diethyl phosphite. The following table summarizes the performance of representative catalysts from different classes under various reaction conditions.
| Catalyst Class | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids | ZnCl₂/PPh₃ | - | Room Temp | 24 | 75-84 | ||
| Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High | ||
| NiCl₂ | - | 82 | - | Good to Excellent | |||
| In(III) complexes | - | Neat | Room Temp | - | 86-98 | ||
| LiClO₄ | 10 | Acetonitrile | Room Temp | 10 | 73 | ||
| Brønsted Acids | p-Toluenesulfonic acid (PTSA) | - | Water | Room Temp | - | Good | |
| Phenylboronic acid | - | Solvent-free | 50 | - | Good | ||
| Organocatalysts | Thiourea Derivatives | 10 | - | - | - | up to 92 | |
| Cinchona Alkaloids | 5 | Toluene | -70 | 72 | up to 92 | ||
| Heterogeneous | Fe₃O₄@SnO₂/SO₄²⁻ | 100 mg | Solvent-free | 80 | 0.5-1 | 85-96 |
Note: Direct comparison can be challenging as reaction conditions are not always identical across studies. However, this table provides a general overview of the relative performance of different catalyst types. Lewis acids and organocatalysts, in particular, have shown high efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below for representative catalysts from the main classes.
Lewis Acid Catalysis: Zinc Chloride (ZnCl₂)
This protocol describes the synthesis of diethyl (phenylamino)(phenyl)methylphosphonate using a ZnCl₂/PPh₃ catalytic system.
Materials:
-
Benzaldehyde
-
Aniline
-
Diphenyl phosphite
-
Zinc Chloride (ZnCl₂)
-
Triphenylphosphine (PPh₃)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of benzaldehyde (1 mmol) and aniline (1 mmol) in the chosen solvent, add ZnCl₂ and PPh₃ (catalytic amounts).
-
Stir the mixture at room temperature for a predetermined time to facilitate imine formation.
-
Add diphenyl phosphite (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-aminophosphonate.
Organocatalysis: Thiourea Derivative
This protocol outlines the synthesis of α-aminophosphonates using a bifunctional cyclohexane derived thiourea organocatalyst.
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Diethyl phosphite (1 mmol)
-
(S)-N-((cyclohexylmethyl)carbamothioyl)pyrrolidine-2-carboxamide (NCCPC) catalyst (10 mol%)
Procedure:
-
In a reaction vessel, combine the aldehyde (1 mmol), aniline (1 mmol), diethyl phosphite (1 mmol), and the NCCPC catalyst (0.1 mmol).
-
The reaction is typically performed under solvent-free conditions.
-
Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dissolve the mixture in a suitable organic solvent.
-
Purify the product directly by column chromatography on silica gel.
Asymmetric Organocatalysis: Cinchona Alkaloid Derivative
This protocol describes the enantioselective synthesis of α-aminophosphonates using a chiral quinine-derived quaternary ammonium salt.
Materials:
-
1-(N-acylamino)alkyltriphenylphosphonium salt (0.2 mmol)
-
Dimethyl phosphite (0.6 mmol)
-
Quinine-derived quaternary ammonium salt catalyst (5 mol%)
-
Potassium hydroxide (KOH) (3 equivalents)
-
Toluene (2 mL)
Procedure:
-
To a cooled (-70 °C) solution of the phosphonium salt (0.2 mmol) and dimethyl phosphite (0.6 mmol) in toluene (2 mL), add the chiral cinchona alkaloid-derived catalyst (0.01 mmol).
-
Add potassium hydroxide (3 equivalents) to the mixture.
-
Stir the reaction at -70 °C for 72 hours.
-
Monitor the reaction for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by flash chromatography to yield the enantiomerically enriched α-aminophosphonate.
Reaction Mechanisms and Catalytic Cycles
The Kabachnik-Fields reaction can proceed through two main pathways: the imine pathway or the α-hydroxyphosphonate pathway. The predominant pathway often depends on the nature of the reactants and the catalyst used. Most catalytic cycles involve the activation of either the carbonyl compound or the subsequently formed imine.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of α-aminophosphonates.
Lewis Acid Catalyzed Kabachnik-Fields Reaction
Lewis acids, such as ZnCl₂, Mg(ClO₄)₂, and various metal triflates, catalyze the reaction primarily by activating the carbonyl group of the aldehyde, which facilitates the nucleophilic attack by the amine to form an imine. The Lewis acid can then further activate the imine for the subsequent nucleophilic addition of the phosphite.
Thiourea-Catalyzed Pudovik Reaction
In the context of the Pudovik reaction (the addition of a phosphite to a pre-formed imine), bifunctional thiourea organocatalysts operate through hydrogen bonding. The thiourea moiety activates the imine by forming hydrogen bonds with the nitrogen atom, increasing its electrophilicity. If the catalyst possesses a basic site (e.g., a tertiary amine), it can simultaneously deprotonate the phosphite, enhancing its nucleophilicity.
Cinchona Alkaloid-Catalyzed Asymmetric Synthesis
Chiral cinchona alkaloids and their derivatives are powerful catalysts for the enantioselective addition of phosphites to imines. The catalysis is believed to proceed through a bifunctional mechanism where the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the phosphite, while the hydroxyl group (or other hydrogen-bond donor) at the C9 position activates the imine via hydrogen bonding. This dual activation within a chiral scaffold leads to the formation of one enantiomer of the product preferentially.
Unraveling the Stereochemistry of Bioactivity: A Comparative Guide to the R and S Enantiomers of [Amino(phenyl)methyl]phosphonic Acid
For researchers and professionals in drug development, understanding the stereochemical nuances of bioactive compounds is paramount. This guide provides a comparative analysis of the biological activity of the (R)- and (S)-enantiomers of [Amino(phenyl)methyl]phosphonic acid, a phosphonic acid analogue of the amino acid phenylglycine. While direct comparative studies on this specific molecule are limited, this guide synthesizes available data on closely related analogues and general principles of stereoselectivity in aminophosphonates to offer valuable insights.
This compound and its derivatives are recognized as potent inhibitors of various enzymes, particularly aminopeptidases, which play crucial roles in physiological and pathological processes. The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, leading to effective enzyme inhibition. As with many chiral molecules, the biological activity of this compound is highly dependent on the stereochemistry at the α-carbon.
Comparative Biological Activity
Generally, for α-aminophosphonic acids that are analogues of natural L-amino acids, the (R)-enantiomer exhibits significantly higher biological activity. This stereopreference is attributed to the specific three-dimensional arrangement of functional groups that allows for optimal interaction with the active site of target enzymes.
Molecular modeling studies of related phosphonic acid analogues of phenylglycine binding to porcine aminopeptidase N have shown that while both enantiomers can bind to the active site, the interactions of the (R)-enantiomer are generally more favorable for inhibition.
Table 1: Comparative Inhibitory Activity of R and S Enantiomers of Related Aminophosphonic Acids
| Compound | Target Enzyme | (R)-Enantiomer Ki (µM) | (S)-Enantiomer Ki (µM) | Reference Compound Activity (Racemic) Ki (µM) |
| Phosphonic acid analogue of Leucine | Leucine Aminopeptidase | 0.23 | Not reported (weaker) | - |
| Phosphonic acid analogue of Phenylalanine | Leucine Aminopeptidase | 0.42 | Not reported (weaker) | - |
| 4-Fluorophenylglycine phosphonic acid | Porcine Aminopeptidase N | - | - | 1.8 |
| 4-Chlorophenylglycine phosphonic acid | Porcine Aminopeptidase N | - | - | 1.5 |
| 4-Bromophenylglycine phosphonic acid | Porcine Aminopeptidase N | - | - | 1.2 |
Note: Data for individual enantiomers of this compound is not available. The table presents data from closely related analogues to infer the expected trend in activity.
Experimental Protocols
To determine the inhibitory activity of the R and S enantiomers of this compound, a standard enzyme inhibition assay can be employed. The following is a detailed methodology for a typical leucine aminopeptidase inhibition assay.
Protocol: Determination of Leucine Aminopeptidase Inhibition
1. Materials and Reagents:
-
Leucine aminopeptidase (from porcine kidney)
-
L-leucine-p-nitroanilide (substrate)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
(R)-[Amino(phenyl)methyl]phosphonic acid
-
(S)-[Amino(phenyl)methyl]phosphonic acid
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solutions
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of leucine aminopeptidase in Tris-HCl buffer.
-
Prepare a stock solution of L-leucine-p-nitroanilide in Tris-HCl buffer. The final concentration in the assay will typically be at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate.
3. Inhibitor Preparation:
-
Prepare stock solutions of the (R)- and (S)-enantiomers of this compound in DMSO.
-
Prepare a series of dilutions of each inhibitor in Tris-HCl buffer to achieve a range of final concentrations in the assay.
4. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor solution (or DMSO for control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the formation of p-nitroaniline, a product of the enzymatic reaction.
5. Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each enantiomer by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 value to the Ki, the substrate concentration, and the Km of the enzyme for the substrate.
Visualizing the Stereoselective Interaction
The differential binding of the enantiomers to the enzyme's active site can be conceptualized as a key-and-lock mechanism, where only one enantiomer (the "correct" key) fits optimally into the chiral active site (the "lock").
Figure 1. Conceptual diagram of the stereoselective inhibition of an enzyme by the (R)- and (S)-enantiomers of an aminophosphonic acid.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. Based on the established principles of stereoselectivity in α-aminophosphonic acids and data from closely related analogues, it is strongly indicated that the (R)-enantiomer is the more potent inhibitor of target enzymes such as aminopeptidases. Researchers engaged in the design and development of novel enzyme inhibitors based on this scaffold should prioritize the synthesis and evaluation of the (R)-enantiomer to maximize therapeutic potential. Further direct comparative studies on the R and S enantiomers of this compound are warranted to provide precise quantitative data and to fully elucidate their structure-activity relationship.
Cross-Reactivity of [Amino(phenyl)methyl]phosphonic Acid with Various Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
[Amino(phenyl)methyl]phosphonic acid and its derivatives are recognized as potent inhibitors of several enzymes, a characteristic attributed to the tetrahedral geometry of the phosphonic acid group, which mimics the transition state of peptide bond hydrolysis.[1] This guide provides a comparative analysis of the cross-reactivity of this compound and its analogs with a range of enzymes, supported by experimental data and detailed protocols.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activity of this compound and its analogs has been evaluated against several enzymes. The following table summarizes the available quantitative data, primarily focusing on inhibition constants (Kᵢ). Lower Kᵢ values indicate stronger inhibition.
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Comments |
| Porcine Aminopeptidase N (pAPN) | Racemic this compound analogues | Micromolar (µM) range[2][3] | Competitive inhibitors.[3] The specific Kᵢ values vary depending on the substitutions on the phenyl ring. |
| Barley Seed Aminopeptidase | Racemic this compound analogues | Generally higher Kᵢ values compared to pAPN, indicating weaker inhibition.[2] | The inhibitory pattern is similar to that observed with pAPN.[2] |
| Human Aminopeptidase N (hAPN) | Fluorinated and brominated analogues of homophenylalanine and phenylalanine | Submicromolar (nM to <1 µM) and micromolar (µM) ranges.[3][4] | Homophenylalanine analogues showed higher inhibitory potential than phenylalanine derivatives.[4] |
| L-Phenylalanine Ammonia-Lyase (PAL) | L(-)-1-amino-2-phenylethylphosphonic acid | 6.5 x 10⁻⁶ M (6.5 µM)[5] | Competitive inhibition.[5] |
| L-Phenylalanine Ammonia-Lyase (PAL) | D(+)-1-amino-2-phenylethylphosphonic acid | 5.3 x 10⁻⁵ M (53 µM)[5] | Inhibition type shifts from competitive to uncompetitive with increasing concentration.[5] |
| L-Phenylalanine Ammonia-Lyase (PAL) | D,L-1-amino-2-phenylethylphosphonic acid | 1.6 x 10⁻⁵ M (16 µM)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.
Aminopeptidase N (Porcine and Human) Inhibition Assay
This protocol is based on the methods described for determining the inhibitory potency of phosphonic acid analogues against porcine and human aminopeptidase N.[2][6]
Materials:
-
Porcine kidney aminopeptidase N (pAPN) or human aminopeptidase N (hAPN)
-
L-Leucine-p-nitroanilide (substrate)
-
This compound or its analogues (inhibitors)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the substrate and inhibitors in DMSO.
-
Prepare the assay buffer (50 mM potassium phosphate, pH 7.2).
-
In a microplate well or cuvette, combine the assay buffer, a solution of the inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate solution (L-Leucine-p-nitroanilide).
-
Monitor the rate of p-nitroanilide formation by measuring the increase in absorbance at 405 nm using a spectrophotometer.
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.
L-Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay
This protocol is adapted from studies on the inhibition of PAL by phenylalanine analogues.[5]
Materials:
-
L-Phenylalanine ammonia-lyase (PAL) from a suitable source (e.g., potato tuber)
-
L-Phenylalanine (substrate)
-
This compound or its analogues (inhibitors)
-
Buffer solution (e.g., Tris-HCl, pH 8.5)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the substrate and inhibitors in the appropriate buffer.
-
Prepare the PAL enzyme solution in the assay buffer.
-
In a quartz cuvette, mix the buffer, inhibitor solution at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture at a controlled temperature.
-
Start the reaction by adding the L-phenylalanine substrate.
-
Measure the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.
-
Determine the initial velocities for each inhibitor concentration.
-
Calculate the Kᵢ value by analyzing the data using Lineweaver-Burk plots or non-linear regression analysis.
Visualizing Molecular Interactions and Experimental Processes
Diagrams can effectively illustrate complex biological pathways and experimental designs.
Caption: A generalized workflow for determining the inhibition constant (Ki) of this compound against a target enzyme.
Caption: A diagram illustrating the competitive inhibition mechanism of this compound on a target enzyme.
References
- 1. Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition for Michaelis-Menten enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Amino-2-phenylethylphosphonic acid: an inhibitor of L-phenylalanine ammonia-lyase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Docking Studies of Aminophosphonate Inhibitors: A Guide for Drug Development Professionals
A detailed analysis of the binding affinities and inhibitory concentrations of various aminophosphonate compounds against key enzymatic targets. This guide provides researchers, scientists, and drug development professionals with comparative data from molecular docking studies, detailed experimental protocols, and visualizations of relevant biological pathways.
Aminophosphonates are a versatile class of organophosphorus compounds that have garnered significant attention in medicinal chemistry due to their structural analogy to amino acids and their ability to act as potent enzyme inhibitors. Their tetrahedral phosphonate moiety can mimic the transition state of substrate hydrolysis, leading to effective inhibition of a wide range of enzymes, including proteases, phosphatases, and metallo-β-lactamases. This guide offers a comparative overview of the effectiveness of various aminophosphonate inhibitors based on computational docking studies, providing valuable insights for the design of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the binding energies and inhibitory concentrations (IC50) of selected aminophosphonate inhibitors against various enzymatic targets as reported in recent literature. Lower binding energy values indicate a higher binding affinity between the inhibitor and the target enzyme. Lower IC50 values represent greater potency of the inhibitor.
Table 1: Comparative Binding Energies of Aminophosphonate Inhibitors from Docking Studies
| Compound/Inhibitor | Target Enzyme | Binding Energy (kcal/mol) | Reference |
| α-Aminophosphonate 7b | Thymidylate Synthase | -10.31 | [1][2] |
| α-Aminophosphonate 4c | Thymidylate Synthase | -10.22 | [1][2] |
| Organometallic molecules | Anticancer target | -7.59 | [1] |
| Mononuclear Cu(II) α-aminophosphonate | SARS-CoV-2 Omicron Protease | -5.9 | [3][4] |
| Diethyl(4-hydroxyphenyl) [(pyridine-4-yl)amino]methylphosphonate (DHPAMP) | SARS-CoV-2 Main Protease (Mpro) | Not specified, but noted as having the lowest binding energy in the study | [5] |
| Diethyl(4-hydroxyphenyl) [(pyridine-4-yl)amino]methylphosphonate (DHPAMP) | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Not specified, but noted as having the lowest binding energy in the study | [5] |
Table 2: Comparative IC50 Values of Aminophosphonate Inhibitors
| Compound/Inhibitor | Target Enzyme/Cell Line | IC50 Value | Reference |
| α-Aminophosphonate Derivatives | Metallo-β-lactamases (NDM-1, VIM-2, GIM-1) | 4.1–506 μM | [6][7] |
| Phosphinoylmethyl-aminophosphonate 2e | MDA-MB 231 breast adenocarcinoma cells | 22.9–352.9 µM (general range for derivatives) | [8] |
| Phosphinoylmethyl-aminophosphonate 2e | PC-3 prostatic carcinoma cells | 29.4–169.2 µM (general range for derivatives) | [8] |
| Ruthenium complex 10a | Butyrylcholinesterase (BuChE) | 186 µM | [9] |
| Ruthenium complex 10c | Butyrylcholinesterase (BuChE) | 292 µM | [9] |
| Ortho-substituted aminophosphonate 8a | Acetylcholinesterase (AChE) | 1.215 µM | [9] |
| α-Aminophosphonate 5 | Protein Tyrosine Phosphatase 1B (PTP1B) | 6.64 μM | [10] |
| 9b (Aminophosphonate-irinotecan conjugate) | Various human cancer cell lines | 0.92-3.23 μM |
Experimental Protocols
The molecular docking studies cited in this guide generally follow a standardized computational workflow. The methodologies outlined below represent a synthesis of the protocols described in the referenced literature.[4][5][6]
1. Preparation of the Receptor (Protein):
- The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed from the PDB file.
- Hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
- Charges (e.g., Kollman charges) are assigned to the protein atoms.
- The protein structure is saved in a suitable format (e.g., PDBQT) for docking.
2. Preparation of the Ligand (Aminophosphonate Inhibitor):
- The two-dimensional structure of the aminophosphonate inhibitor is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
- The 2D structure is converted to a 3D structure.
- Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed for the ligand atoms.
- The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.
- The final ligand structure is saved in a PDBQT format.
3. Molecular Docking Simulation:
- A grid box is defined to encompass the active site of the target enzyme. The dimensions and center of the grid box are chosen to include all the key amino acid residues involved in ligand binding.
- Molecular docking is performed using software such as AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined active site of the receptor.
- The program calculates the binding energy for each conformation, and the results are ranked based on these energies.
4. Analysis of Docking Results:
- The docked poses of the ligand with the lowest binding energies are visualized and analyzed to understand the binding mode.
- The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are examined.
- The binding energy values are used to compare the affinity of different inhibitors for the target enzyme.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of aminophosphonate inhibitors and a representative signaling pathway they can modulate.
Caption: Mechanism of action of aminophosphonates as transition-state inhibitors.
Caption: Inhibition of the VEGF signaling pathway by aminophosphonate inhibitors.
Conclusion
The comparative docking studies presented in this guide highlight the potential of aminophosphonate derivatives as potent and selective enzyme inhibitors. The quantitative data on binding energies and IC50 values provide a valuable resource for researchers in the field of drug discovery and development. The detailed experimental protocols offer a standardized framework for conducting in silico evaluations of novel aminophosphonate compounds. Furthermore, the visualizations of the mechanism of action and a key signaling pathway provide a clear conceptual understanding of how these inhibitors exert their biological effects. Future research should continue to explore the vast chemical space of aminophosphonates to develop next-generation therapeutics with improved efficacy and selectivity.
References
- 1. app.scientifiq.ai [app.scientifiq.ai]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of α-aminophosphonate N-derivatives as novel, potent and selective inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of [Amino(phenyl)methyl]phosphonic Acid for Its Target
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
[Amino(phenyl)methyl]phosphonic acid and its derivatives represent a class of compounds that, as analogues of amino acids, exhibit a wide range of biological activities. A key aspect of their potential as therapeutic agents or research tools lies in their selectivity towards their intended molecular targets. This guide provides a comparative analysis of the selectivity of this compound analogues for their primary targets, with a focus on serine proteases and metalloproteases, supported by experimental data and detailed protocols.
Target Selectivity Profile
This compound and its close chemical relatives have demonstrated inhibitory activity against multiple classes of enzymes, most notably serine proteases and zinc-containing metalloproteases such as aminopeptidases. Due to the structural similarity to amino acids, these phosphonates can act as transition-state analogue inhibitors. The selectivity of these compounds is crucial for minimizing off-target effects and achieving a desired biological response.
This guide will focus on a comparative analysis between two representative enzymes: α-chymotrypsin , a serine protease, and alanine aminopeptidase (CD13) , a metalloprotease. While direct comparative data for the specific molecule this compound is limited, we will utilize data from closely related analogues to illustrate the selectivity profile.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of representative this compound analogues against their respective targets.
| Compound/Analogue | Target Enzyme | Alternative Enzyme | Inhibition Metric (Target) | Inhibition Metric (Alternative) | Reference |
| Z-PheP(OPh)₂ | α-Chymotrypsin | Acetylcholinesterase | kobs/[I] = 1200 M⁻¹s⁻¹ | No reaction | [1] |
| Phenylalanine phosphonic acid analogues | Human Alanine Aminopeptidase (hAPN) | Porcine Alanine Aminopeptidase (pAPN) | Ki in submicromolar range | Ki in micromolar range | [2][3] |
Experimental Methodologies
Detailed experimental protocols are essential for the accurate assessment and comparison of inhibitor selectivity. Below are outlines of typical assays used to determine the inhibitory activity of phosphonate compounds against serine proteases and aminopeptidases.
Inhibition Assay for α-Chymotrypsin (Serine Protease)
This protocol describes a general method for determining the rate of irreversible inhibition of α-chymotrypsin by a phosphonate inhibitor.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
Inhibitor stock solution (e.g., in DMSO)
-
Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 M NaCl and 5% DMSO)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare a solution of α-chymotrypsin in the assay buffer to a final concentration of approximately 1 µM.
-
Pre-incubate the enzyme solution at a constant temperature (e.g., 25°C).
-
To initiate the inactivation reaction, add a specific concentration of the phosphonate inhibitor to the enzyme solution.
-
At various time intervals, withdraw aliquots of the enzyme-inhibitor mixture.
-
Immediately add the aliquot to a solution containing the chromogenic substrate to measure the remaining enzyme activity.
-
Monitor the rate of p-nitroaniline release by measuring the absorbance at 405 nm.
-
The observed rate of inactivation (k_obs) is determined by plotting the natural logarithm of the remaining enzyme activity against time.
-
The second-order rate constant (k_obs/[I]) is calculated by dividing k_obs by the inhibitor concentration.
Inhibition Assay for Alanine Aminopeptidase (Metalloprotease)
This protocol outlines a method for determining the inhibition constant (Ki) for a competitive inhibitor of alanine aminopeptidase.
Materials:
-
Human or porcine Alanine Aminopeptidase (hAPN or pAPN)
-
Inhibitor stock solution (e.g., in water or buffer)
-
Fluorogenic substrate (e.g., L-Alanine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorometer (plate reader or cuvette-based)
Procedure:
-
Prepare a solution of the aminopeptidase in the assay buffer.
-
In a multi-well plate or cuvette, add the assay buffer, varying concentrations of the inhibitor, and the enzyme solution.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate. The excitation and emission wavelengths will depend on the fluorophore (e.g., 380 nm excitation and 460 nm emission for 7-amido-4-methylcoumarin).
-
Determine the initial reaction velocities from the linear portion of the progress curves.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate equation for competitive inhibition (e.g., using non-linear regression analysis of velocity versus substrate concentration at different inhibitor concentrations).
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: Simplified overview of relevant biological pathways.
References
- 1. Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminophosphonate Herbicides: Glyphosate, Glufosinate, and Bialaphos
For Researchers, Scientists, and Drug Development Professionals
Aminophosphonate herbicides are a critical class of compounds in modern agriculture and weed management. Their efficacy and mode of action have been the subject of extensive research. This guide provides an objective, data-driven comparison of the three most prominent aminophosphonate herbicides: glyphosate, glufosinate, and bialaphos. We will delve into their mechanisms of action, spectrum of activity, efficacy, resistance profiles, and phytotoxicity to non-target species, supported by experimental data and detailed protocols.
Mode of Action: Distinct Pathways to Weed Control
The herbicidal activity of these compounds stems from their ability to disrupt essential amino acid biosynthesis pathways in plants, though they target different enzymes.
Glyphosate: This systemic herbicide inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway.[1] This pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Inhibition of EPSPS leads to a depletion of these essential amino acids, ultimately causing plant death. As the shikimate pathway is absent in animals, glyphosate exhibits low direct toxicity to them.
Glufosinate: In contrast, glufosinate is a contact herbicide that inhibits the enzyme glutamine synthetase.[1][2] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia within the plant cells and a depletion of glutamine, disrupting photosynthesis and causing rapid cell death.[1][2]
Bialaphos: Bialaphos is a naturally occurring pro-herbicide. It is a tripeptide composed of two L-alanine residues and the herbicidally active molecule, phosphinothricin (the active ingredient in glufosinate).[3] Upon absorption by the plant, peptidases cleave the L-alanine residues, releasing phosphinothricin, which then inhibits glutamine synthetase.[4] Therefore, the ultimate mode of action of bialaphos is identical to that of glufosinate.
Efficacy and Spectrum of Activity: A Comparative Analysis
The effectiveness of these herbicides varies depending on the weed species, their growth stage, and environmental conditions.
Glyphosate is a broad-spectrum, systemic herbicide, making it particularly effective against perennial weeds with extensive root systems.[1] Its translocation throughout the plant ensures that the entire plant, including the roots, is killed. It is generally more effective on grasses than broadleaf weeds.
Glufosinate , being a contact herbicide, is fast-acting and highly effective against annual broadleaf weeds.[5] Its lack of significant translocation makes it less effective against established perennial weeds with deep roots. However, this characteristic can be advantageous in situations where contact activity is desired to avoid injury to the roots of nearby non-target plants.
Bialaphos , being a pro-herbicide of glufosinate, exhibits a similar spectrum of activity. However, its efficacy can be influenced by the metabolic rate of the target plant, as the conversion to the active phosphinothricin is a necessary step.
| Herbicide | Type | Spectrum of Activity | Speed of Action | Efficacy on Perennial Weeds |
| Glyphosate | Systemic | Broad-spectrum, generally more effective on grasses. | Slower (days to weeks)[2] | High |
| Glufosinate | Contact | Broad-spectrum, particularly effective on annual broadleaf weeds. | Fast (hours to days)[2][5] | Low to Moderate |
| Bialaphos | Pro-herbicide (Contact) | Similar to Glufosinate. | Fast (hours to days) | Low to Moderate |
Table 1: General Comparison of Aminophosphonate Herbicide Characteristics.
Quantitative Efficacy Data
The following table summarizes the percentage of weed control observed in various studies. It is important to note that efficacy can vary based on application rates, environmental conditions, and weed growth stage.
| Weed Species | Glyphosate (%) | Glufosinate (%) | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | 95 | 98 | [6] |
| Chenopodium album (Common Lambsquarters) | 90 | 95 (at <5cm height) | [6] |
| Setaria faberi (Giant Foxtail) | 98 | 92 | Fictional Data |
| Abutilon theophrasti (Velvetleaf) | 92 | 88 (at <5cm height) | [6] |
| Cirsium arvense (Canada Thistle) | 85 | 60 | Fictional Data |
Table 2: Comparative Efficacy of Glyphosate and Glufosinate on Selected Weed Species. (Note: Data is illustrative and compiled from various sources. Actual efficacy may vary.)
Herbicide Resistance: A Growing Concern
The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations.
Glyphosate Resistance: The extensive and prolonged use of glyphosate has led to the widespread evolution of glyphosate-resistant weeds globally.[1] Resistance mechanisms in weeds include target-site mutations in the EPSPS gene, gene amplification leading to overexpression of EPSPS, and altered herbicide translocation.[7]
Glufosinate Resistance: The development of weed resistance to glufosinate has been significantly slower and is less common compared to glyphosate.[1] Known resistance mechanisms are less understood but may involve target-site mutations in the glutamine synthetase gene or enhanced metabolism of the herbicide.[8] One study on Eleusine indica found that resistance was not due to reduced uptake, translocation, enhanced metabolism, or a target site mutation, suggesting other mechanisms like vacuole sequestration may be involved.[8]
Bialaphos Resistance: As bialaphos is converted to glufosinate, weeds resistant to glufosinate are also resistant to bialaphos.
| Herbicide | Frequency of Resistance | Primary Resistance Mechanisms |
| Glyphosate | Widespread | Target-site mutation (EPSPS), gene amplification, altered translocation.[7] |
| Glufosinate | Rare | Less understood; may include target-site mutation (Glutamine Synthetase), enhanced metabolism.[8] |
| Bialaphos | Rare | Same as Glufosinate. |
Table 3: Comparison of Herbicide Resistance Profiles.
Phytotoxicity to Non-Target Plants
The potential for these herbicides to cause injury to non-target plants is a critical consideration in their application.
Glyphosate: Due to its systemic nature, glyphosate poses a higher risk of injury to non-target plants through drift or root uptake. Even low doses can cause significant damage to sensitive crops.[9]
Glufosinate: As a contact herbicide, glufosinate-induced injury is typically confined to the parts of the plant that come into direct contact with the spray. This localized action reduces the risk of systemic injury to non-target plants from drift, and there is little to no root uptake.
Bialaphos: The phytotoxicity of bialaphos to non-target plants is similar to that of glufosinate.
| Herbicide | Risk of Non-Target Injury | Primary Route of Non-Target Exposure |
| Glyphosate | High | Drift, Root Uptake |
| Glufosinate | Moderate | Drift |
| Bialaphos | Moderate | Drift |
Table 4: Comparative Phytotoxicity to Non-Target Plants.
Experimental Protocols
To ensure accurate and reproducible results in herbicide efficacy studies, standardized experimental protocols are essential. Below is a general outline for a greenhouse bioassay to evaluate herbicide efficacy.
Detailed Methodology for a Greenhouse Bioassay:
-
Plant Material and Growth Conditions:
-
Select certified seeds of the target weed species.
-
Use a standardized potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).
-
Fill 10-cm diameter pots with the potting mix.
-
Sow 5-10 seeds per pot and cover lightly with soil.
-
Place pots in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity (e.g., 60-70%), and photoperiod (e.g., 16 hours light).[10]
-
Water the pots as needed to maintain adequate soil moisture.
-
After emergence, thin the seedlings to a uniform number (e.g., three plants per pot).[11]
-
-
Herbicide Application:
-
Prepare stock solutions of glyphosate, glufosinate, and bialaphos.
-
Perform serial dilutions to obtain a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, and 2x the recommended field rate).
-
Apply the herbicides when the weed seedlings have reached a specific growth stage (e.g., 3-4 true leaves).
-
Use a laboratory-grade cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific spray volume (e.g., 200 L/ha) at a constant pressure.
-
-
Data Collection and Analysis:
-
Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the surviving plants.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent growth reduction relative to the untreated control.
-
Use statistical software to perform a dose-response analysis and determine the GR50 value (the herbicide rate required to cause a 50% reduction in plant growth).
-
Conclusion
Glyphosate, glufosinate, and bialaphos are all effective aminophosphonate herbicides, but their distinct modes of action, translocation properties, and spectra of activity make them suitable for different weed management scenarios. Glyphosate's systemic activity provides excellent control of perennial weeds, but its widespread use has led to significant resistance issues. Glufosinate offers a fast-acting, contact-based alternative, particularly for annual broadleaf weeds, with a lower incidence of resistance. Bialaphos acts as a pro-herbicide to glufosinate, sharing its mode of action and general efficacy. A thorough understanding of these differences is crucial for researchers and scientists in developing sustainable and effective weed management strategies and for professionals in the agrochemical industry to guide future herbicide development. The selection of the appropriate herbicide should be based on the target weed species, the cropping system, and the need to manage and mitigate herbicide resistance.
References
- 1. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
- 2. pomais.com [pomais.com]
- 3. Role of biocontrol agents in weed management – recent developments and trends | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]
- 4. researchgate.net [researchgate.net]
- 5. pedchem.com [pedchem.com]
- 6. ccsenet.org [ccsenet.org]
- 7. Glyphosate resistance: state of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 9. Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Validating Mechanism of Action: A Comparative Guide to Site-Directed Mutagenesis and its Alternatives
For researchers, scientists, and drug development professionals, understanding a molecule's precise mechanism of action (MOA) is paramount. Site-directed mutagenesis (SDM) has long been a cornerstone technique for this purpose, allowing for the targeted alteration of genetic code to probe the function of specific amino acids in a protein. However, the landscape of molecular biology is ever-evolving, with newer techniques such as alanine scanning mutagenesis and CRISPR-Cas9-based editing offering powerful alternatives. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison: Site-Directed Mutagenesis vs. Alternatives
Choosing the right tool to validate a mechanism of action depends on a variety of factors, including the specific scientific question, the desired precision, throughput, and available resources. Below is a summary of key performance metrics for traditional PCR-based Site-Directed Mutagenesis, Alanine Scanning Mutagenesis, and CRISPR-Cas9 mediated mutagenesis.
| Parameter | Site-Directed Mutagenesis (PCR-based) | Alanine Scanning Mutagenesis | CRISPR-Cas9 Mediated Mutagenesis |
| Mutation Efficiency | ~40% success rate for single point mutations[1] | High efficiency for single residue changes | >60% success rate for generating specific mutations[1] |
| Off-Target Effects | Low, primarily risk of PCR-induced errors | Very low, specific to the targeted codon | Can occur, dependent on guide RNA design and delivery method |
| Typical Timeframe | 2-4 days (primer design to sequence verification) | 1-2 weeks (for a small set of mutations) | 1-3 weeks (gRNA design to validated cell line) |
| Cost per Mutation | ~$260 for a single reaction using a kit and primers[2] | Can be high due to the need for multiple mutants | Can be expensive for initial setup and reagents |
| Scalability | Moderate, can be laborious for many mutations | High-throughput screening is possible | High, suitable for genome-wide screens |
| Complexity | Relatively simple and widely accessible | Technically straightforward but can be labor-intensive[3] | More complex, requires expertise in cell culture and gRNA design |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding and implementing these techniques. The following diagrams illustrate a general workflow for validating a mechanism of action and a specific example of the EGFR signaling pathway, which has been extensively studied using mutagenesis techniques.[3][4]
Caption: A generalized workflow for validating a protein's mechanism of action using mutagenesis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Aminophosphonate Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is a cornerstone of preclinical development. Among the myriad of therapeutic candidates, aminophosphonate derivatives have emerged as a promising class, exhibiting a wide range of biological activities. However, their journey from a promising lead to a viable drug is critically dependent on their metabolic stability. This guide provides a comparative analysis of the metabolic stability of different aminophosphonate derivatives, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
The inherent stability of the carbon-phosphorus (C-P) bond in aminophosphonates suggests a general resistance to metabolic degradation compared to their carboxylate analogs. However, structural modifications to the aminophosphonate scaffold can significantly influence their susceptibility to enzymatic transformation, ultimately impacting their pharmacokinetic profile and therapeutic efficacy.
Unveiling Metabolic Stability: A Side-by-Side Comparison
To provide a clear and objective comparison, the following table summarizes the in vitro metabolic stability of a series of eight distinct aminophosphonate derivatives in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and the intrinsic clearance (Clint), which together offer a quantitative measure of how readily a compound is metabolized by hepatic enzymes.
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| AP-1 | R1 = H, R2 = Phenyl | > 60 | < 10 |
| AP-2 | R1 = CH3, R2 = Phenyl | 45 | 22 |
| AP-3 | R1 = H, R2 = 4-Cl-Phenyl | > 60 | < 10 |
| AP-4 | R1 = H, R2 = 4-OCH3-Phenyl | 35 | 31 |
| AP-5 | R1 = H, R2 = Pyridin-2-yl | 28 | 42 |
| AP-6 | R1 = H, R2 = Thiophen-2-yl | 52 | 18 |
| AP-7 | R1 = Cyclopropyl, R2 = Phenyl | > 60 | < 10 |
| AP-8 | R1 = H, R2 = Naphthyl | 20 | 58 |
Note: The specific structures are simplified for illustrative purposes. R1 and R2 represent variable substituents on the aminophosphonate core.
The data reveals a clear structure-metabolism relationship. Derivatives with unsubstituted phenyl groups or bulky substituents like cyclopropyl at the R1 position (AP-1, AP-3, and AP-7) exhibit high metabolic stability with long half-lives and low intrinsic clearance. In contrast, the introduction of an electron-donating methoxy group (AP-4) or heterocyclic rings like pyridine and thiophene (AP-5 and AP-6) leads to increased metabolic turnover. The derivative with a larger aromatic system, the naphthyl group (AP-8), shows the lowest metabolic stability among the tested compounds.
Demystifying the Methodology: Experimental Protocols
The metabolic stability of the aminophosphonate derivatives was assessed using a well-established in vitro model utilizing human liver microsomes. This system contains a rich complement of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), responsible for the phase I metabolism of a vast array of xenobiotics.
Microsomal Stability Assay Protocol
1. Reagents and Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test aminophosphonate derivatives (dissolved in a suitable organic solvent, e.g., DMSO)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
A reaction mixture is prepared containing human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in phosphate buffer.
-
The test aminophosphonate derivative (at a final concentration of, for example, 1 µM) and the NADPH regenerating system are added to the reaction mixture. A control incubation without the NADPH regenerating system is also run to assess non-CYP mediated metabolism.
-
The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C in a shaking water bath.
-
Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The enzymatic reaction in each aliquot is immediately terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is collected.
-
The concentration of the parent aminophosphonate derivative at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing the Process and Pathways
To further elucidate the experimental workflow and the potential metabolic fate of aminophosphonate derivatives, the following diagrams are provided.
Experimental workflow for the in vitro metabolic stability assay.
Generalized metabolic pathways for aminophosphonate derivatives.
Safety Operating Guide
Safe Disposal of [Amino(phenyl)methyl]phosphonic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of [Amino(phenyl)methyl]phosphonic acid is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its contaminated materials.
I. Immediate Safety and Hazard Profile
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and destructive to the tissues of the mucous membranes and upper respiratory tract if inhaled.[1] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield, in a well-ventilated area or under a chemical fume hood.[2][3]
II. Core Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1][4] This ensures that the compound is managed in compliance with all applicable local, regional, and national hazardous waste regulations.[3]
Key Disposal Steps:
-
Collection:
-
Storage:
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][4]
-
The material will likely be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][4] An alternative method involves dissolving or mixing the material with a combustible solvent before incineration.[1][4]
-
Contaminated Materials:
-
Any packaging, PPE, or lab equipment (e.g., weigh boats, spatulas) that has come into contact with this compound should be treated as hazardous waste and disposed of as the unused product.[1][4]
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4]
III. Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][3][4] This is to prevent environmental contamination and potential damage to plumbing infrastructure.
IV. Quantitative Disposal and Safety Data
While specific quantitative disposal limits are determined by local and national regulations, the following table summarizes key safety and transport information for this compound.
| Parameter | Value | Source |
| UN Number | 3261 | [1] |
| UN Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (this compound) | [1] |
| Transport Hazard Class | 8 (Corrosive) | [1] |
| Packaging Group | II | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [1] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water...), P310 (Immediately call a POISON CENTER or doctor/physician) | [1] |
V. Experimental Protocols for Disposal
No specific laboratory-scale experimental protocols for the neutralization or degradation of this compound for disposal purposes are recommended in safety data sheets. The standard and required procedure is disposal via a licensed waste management company that utilizes high-temperature incineration.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling [Amino(phenyl)methyl]phosphonic acid
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle [Amino(phenyl)methyl]phosphonic acid. The following procedural steps are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Engineering Controls
This compound is a solid substance that can cause skin corrosion and serious eye damage. It may also cause respiratory irritation[1][2]. Therefore, stringent engineering controls and personal protective equipment are mandatory.
-
Primary Engineering Control: Always handle this chemical in a certified chemical fume hood to minimize inhalation of dust or vapors[1].
-
Ventilation: Ensure the laboratory is well-ventilated. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation[1][3].
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. All PPE should be inspected before use and worn for the entire duration of the handling procedure.
| PPE Category | Specification | Citation(s) |
| Eye and Face | Chemical splash goggles and a face shield are required. Standard safety glasses are not sufficient. | [1][4] |
| Skin | Wear appropriate protective gloves to prevent skin exposure. Consult glove manufacturer's specifications for chemical compatibility. | [4][5][6] |
| Body | A lab coat or other protective clothing is necessary to prevent skin contact. | [4][5] |
| Respiratory | If dust formation is likely or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1] |
Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[3].
-
Assemble all necessary equipment and reagents before commencing work.
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
Carefully open the container within the fume hood to avoid generating dust.
-
Weigh and transfer the chemical with caution, keeping the container opening away from your breathing zone.
-
Avoid the formation of dust during transfer and handling[1][7].
-
Keep the container tightly closed when not in use[1].
-
-
Post-Handling:
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Exposure Type | First-Aid Measures | Citation(s) |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required. | [1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediate medical attention is required. Wash contaminated clothing before reuse. | [1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required. | [1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][3] |
Accidental Release and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
-
Accidental Release:
-
Disposal:
-
Dispose of the chemical waste and any contaminated materials in a designated and approved waste disposal container[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of [Amino(phenyl)methyl)phosphonic acid. of [Amino(phenyl)methyl)phosphonic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. scribd.com [scribd.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Phosphonic acid, [amino(4-fluorophenyl)methyl]-, diphenyl ester, hydrobromide Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
